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Core Science & Biosynthesis

Foundational

Unveiling the Ferrous Iron Landscape: A Technical Guide to RhoNox-1

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of RhoNox-1, a powerful fluorescent probe for the selective detection of ferrous iron (Fe(II)). We wil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of RhoNox-1, a powerful fluorescent probe for the selective detection of ferrous iron (Fe(II)). We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to empower researchers in their cellular iron metabolism and drug development studies.

The Core Principle: An Irreversible "Turn-On" Response to Ferrous Iron

RhoNox-1 is a "turn-on" fluorescent probe designed for the highly selective detection of labile Fe(II) ions in living cells.[1][2][3] Its innovative mechanism is rooted in the specific chemical reactivity of Fe(II) with a tertiary amine N-oxide moiety integrated into a rhodamine B scaffold.[1]

In its native state, the N-oxide group on the rhodamine B fluorophore effectively quenches its fluorescence. This quenching is attributed to several mechanisms, including a break in the π-conjugation of the fluorophore, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[1][2][3] This "off" state exhibits a very low fluorescence quantum yield.

Upon encountering Fe(II), RhoNox-1 undergoes an irreversible, Fe(II)-assisted reductive deoxygenation reaction.[1] This reaction removes the oxygen atom from the N-oxide, regenerating the strongly fluorescent rhodamine B. This "on" state results in a significant, up to 30-fold, increase in fluorescence intensity, providing a robust and readily detectable signal.[1][4] This process is highly selective for Fe(II); other biologically relevant metal ions, including ferric iron (Fe(III)), do not trigger a significant fluorescent response.[1][5][6][7]

Quantitative Data Summary

The performance of RhoNox-1 as a selective Fe(II) probe is characterized by the following key parameters:

ParameterValueReference
Fluorescence State Turn-on[1][2][3]
Excitation Wavelength (Ex) ~540 nm[8]
Emission Wavelength (Em) ~575 nm[8][9]
Fluorescence Color Orange-Red[8]
Quantum Yield (Quenched State) 0.01[1]
Quantum Yield (Activated State) > 0.8 (Rhodamine B)[1]
Fluorescence Enhancement Up to 30-fold[1][4]
Detection Limit ~0.2 µM[4]
Selectivity High for Fe(II) over other metal ions, including Fe(III)[1][5][6][7]
Cellular Localization Tends to localize in the Golgi apparatus[8][9]

Signaling Pathway and Experimental Workflow

Principle of Fe(II) Detection by RhoNox-1

FeII_Detection_Pathway RhoNox_off RhoNox-1 (N-oxide) Low Fluorescence Reaction Fe(II)-mediated Reductive Deoxygenation RhoNox_off->Reaction Reacts with FeII Fe(II) FeII->Reaction RhoNox_on Rhodamine B High Fluorescence Reaction->RhoNox_on Produces FeIII Fe(III) Reaction->FeIII Oxidizes to

Caption: Fe(II) detection mechanism of RhoNox-1.

General Experimental Workflow for Cellular Fe(II) Imaging

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Culture Adherent Cells on Coverslips RhoNox_Prep Prepare RhoNox-1 Working Solution (1-10 µM) Incubation Incubate Cells with RhoNox-1 (5-30 min) RhoNox_Prep->Incubation Wash1 Wash Cells Twice with Medium (5 min each) Incubation->Wash1 Microscopy Fluorescence Microscopy (Ex: ~540 nm, Em: ~575 nm) Wash1->Microscopy

Caption: General workflow for cellular Fe(II) imaging using RhoNox-1.

Experimental Protocols

The following are generalized protocols for in vitro and cellular experiments using RhoNox-1. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

In Vitro Measurement of Fe(II)

Objective: To determine the fluorescence response of RhoNox-1 to varying concentrations of Fe(II) in a cell-free system.

Materials:

  • RhoNox-1 stock solution (1 mM in DMSO)

  • FeSO₄ stock solution (1 mM or 10 mM in water)

  • 50 mM HEPES buffer (pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a 2 µM working solution of RhoNox-1 in 50 mM HEPES buffer.[10]

  • Prepare a series of FeSO₄ dilutions in 50 mM HEPES buffer.

  • To the RhoNox-1 working solution, add different final concentrations of FeSO₄.

  • Incubate the mixtures at 25 °C for 1 hour.[10]

  • Measure the fluorescence spectra using a fluorometer with an excitation wavelength of approximately 540 nm and record the emission from 550 nm to 650 nm.[10] The peak emission should be around 575 nm.[8][9]

  • Plot the fluorescence intensity at 575 nm against the concentration of Fe(II) to generate a calibration curve.

Detection of Intracellular Fe(II) in Adherent Cells

Objective: To visualize the labile Fe(II) pool in cultured adherent cells.

Materials:

  • Adherent cells cultured on sterile coverslips or glass-bottom dishes

  • RhoNox-1 stock solution (1 mM in DMSO)

  • Serum-free cell culture medium or PBS

  • Fluorescence microscope

Procedure:

  • Preparation of RhoNox-1 Working Solution: Dissolve 50 µg of RhoNox-1 in 110 µL of DMSO to obtain a 1 mM stock solution.[8] Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM.[8] The optimal concentration should be determined experimentally.

  • Cell Staining: a. Remove the culture medium from the cells. b. Add the RhoNox-1 working solution to the cells, ensuring the entire surface is covered. c. Incubate at room temperature or 37 °C for 5-30 minutes.[8]

  • Washing: a. Remove the RhoNox-1 working solution. b. Wash the cells twice with fresh, serum-free medium or PBS for 5 minutes each time to remove any excess probe.[8]

  • Imaging: a. Mount the coverslip on a slide or place the dish on the microscope stage. b. Observe the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (e.g., excitation ~540 nm, emission ~575 nm).[8]

Detection of Intracellular Fe(II) in Suspension Cells

Objective: To quantify the labile Fe(II) pool in suspension cells using flow cytometry or fluorescence microscopy.

Materials:

  • Suspension cells

  • RhoNox-1 stock solution (1 mM in DMSO)

  • Serum-free cell culture medium or PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: a. Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4 °C and discard the supernatant. b. Resuspend the cell pellet in PBS and wash twice by centrifugation. c. Resuspend the cells to a density of 1x10⁶ cells/mL.[8]

  • Staining: a. Add 1 mL of the RhoNox-1 working solution (1-10 µM in serum-free medium or PBS) to the cell suspension. b. Incubate at room temperature for 5-30 minutes.[8]

  • Washing: a. Centrifuge the cells at 400 x g for 3-4 minutes at 4 °C and discard the supernatant. b. Wash the cells twice with PBS.[8]

  • Analysis: a. Resuspend the final cell pellet in serum-free cell culture medium or PBS. b. Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission settings.[8]

Conclusion

RhoNox-1 stands as a valuable chemical tool for the specific and sensitive detection of labile Fe(II) in biological systems. Its "turn-on" fluorescence mechanism, high selectivity, and applicability in live-cell imaging make it an indispensable probe for researchers investigating the intricate roles of ferrous iron in health and disease. By following the principles and protocols outlined in this guide, scientists can effectively harness the power of RhoNox-1 to gain deeper insights into iron biology and accelerate the development of novel therapeutic strategies.

References

Exploratory

RhoNox-1: A Technical Guide to a Fluorescent Probe for Divalent Iron

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of RhoNox-1, a highly selective turn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of RhoNox-1, a highly selective turn-on fluorescent probe for the detection of divalent iron (Fe²⁺) in biological systems.

Chemical Structure and Properties

RhoNox-1 is a synthetic organic molecule derived from Rhodamine B. Its chemical structure is characterized by a xanthene core, similar to other rhodamine dyes, but with a key modification: one of the diethylamino groups is N-oxidized. This N-oxide moiety is crucial for its function as a selective Fe²⁺ probe.

Chemical Identity:

  • IUPAC Name: 2-[3-(diethylamino)-6-[diethyl(oxido)amino]-3H-xanthen-9-yl]benzoic acid

  • CAS Number: 1447815-38-4[1]

  • Molecular Formula: C₂₈H₃₀N₂O₄[2]

  • Molecular Weight: 458.55 g/mol [2]

A summary of the key physicochemical and spectral properties of RhoNox-1 is presented in Table 1.

Table 1: Physicochemical and Spectral Properties of RhoNox-1

PropertyValueReference
Appearance Pink to red solid[1]
Excitation Wavelength (λex) 540 nm[1][2]
Emission Wavelength (λem) 575 nm[1][2]
Molar Extinction Coefficient (ε) 24,000 M⁻¹cm⁻¹ at 492 nm[2]
Quantum Yield (Φ) 0.01[3]
pKa Values 3.4, 7.1, 11.3[2]
Solubility Soluble in DMSO[1][4]
Storage Store at -20°C, protect from light[4]

Mechanism of Action: Selective Detection of Fe²⁺

RhoNox-1 functions as a "turn-on" fluorescent probe, meaning its fluorescence intensity increases significantly upon reaction with its target. The underlying mechanism is a highly selective chemical reaction between the N-oxide group of RhoNox-1 and ferrous iron (Fe²⁺).

In its native state, the N-oxide group disrupts the π-conjugation of the xanthene fluorophore and facilitates non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) and photoinduced electron transfer (PET), resulting in very low fluorescence (quantum yield of 0.01). Upon encountering Fe²⁺, the N-oxide is reduced to a tertiary amine. This reduction restores the full π-conjugation of the rhodamine core, leading to a dramatic increase in fluorescence intensity (up to a 30-fold enhancement) and the generation of the highly fluorescent product, Rhodamine B.[5][6] This reaction is highly specific for Fe²⁺, with negligible response to other biologically relevant metal ions, including Fe³⁺.[5]

Fe2_Detection_Mechanism RhoNox1 RhoNox-1 (Weakly Fluorescent) RhodamineB Rhodamine B (Highly Fluorescent) RhoNox1->RhodamineB Reduction of N-oxide Fe2 Fe²⁺ Fe2->RhodamineB Fe3 Fe³⁺ Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 1-10 µM RhoNox-1 working solution C Incubate cells with RhoNox-1 (15-60 min) A->C B Wash cells with serum-free medium/PBS B->C D Wash cells to remove excess probe C->D E Acquire images using fluorescence microscopy D->E

References

Foundational

Unraveling the Selectivity of RhoNox-1 for Ferrous Iron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the core principles behind the high selectivity of RhoNox-1, a powerful fluorescent probe for the detection of ferrou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the high selectivity of RhoNox-1, a powerful fluorescent probe for the detection of ferrous iron (Fe²⁺). Understanding this selectivity is paramount for its effective application in cellular biology, disease pathology, and the development of novel therapeutic strategies. This document provides a comprehensive overview of its mechanism, quantitative data, experimental protocols, and the logical framework of its application.

Core Mechanism: A Selective Deoxygenation Reaction

RhoNox-1's remarkable selectivity for ferrous iron is rooted in a specific chemical reaction rather than a simple chelation or binding event. The probe is a derivative of rhodamine B, where one of the tertiary amine groups is N-oxidized.[1][2] This N-oxide moiety renders the molecule largely non-fluorescent by disrupting the π-conjugation of the xanthene fluorophore and promoting non-radiative decay processes like twisted internal charge transfer (TICT) and photo-induced electron transfer (PET).[1][2][3]

Upon interaction with Fe²⁺, the N-oxide group undergoes a selective deoxygenation reaction, reducing it back to a tertiary amine.[1][2] This restores the highly fluorescent structure of rhodamine B, resulting in a significant "turn-on" fluorescence signal.[1] This reaction-based sensing mechanism is highly specific to the reducing potential of ferrous iron, and is not observed with other biologically relevant metal ions, including its oxidized counterpart, ferric iron (Fe³⁺).[1][4]

Quantitative Data on RhoNox-1 Performance

The performance of RhoNox-1 as a selective Fe²⁺ probe has been characterized by several key quantitative parameters.

ParameterValueReference
Fluorescence Increase (upon reaction with Fe²⁺) ~30-fold[1][5]
Excitation Wavelength (Ex) ~540 nm[6][7]
Emission Wavelength (Em) ~575 nm[6][7]
Fluorescence Quantum Yield (Φ) of RhoNox-1 0.01[4]
Fluorescence Quantum Yield (Φ) of Rhodamine B (product) ~0.31 in water[8]
Detection Limit Approximately 0.2 µM[5]

Metal Ion Selectivity

RhoNox-1 exhibits exceptional selectivity for ferrous iron over a wide range of other biologically relevant metal ions. While specific quantitative selectivity ratios are not extensively reported, graphical data from multiple sources consistently demonstrate that a significant fluorescence enhancement is only observed in the presence of Fe²⁺. Other metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Fe³⁺ do not induce a notable fluorescence response.[4][9]

Experimental Protocols

Accurate and reproducible results with RhoNox-1 necessitate adherence to established experimental protocols. Below are detailed methodologies for both in vitro and cell-based assays.

In Vitro Fluorescence Spectroscopy

This protocol is designed to measure the fluorescence response of RhoNox-1 to ferrous iron in a controlled, cell-free environment.

Materials:

  • RhoNox-1

  • High-purity Dimethyl sulfoxide (B87167) (DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄) or Ferrous Ammonium Sulfate (FAS) solution (freshly prepared)

  • Fluorometer

Procedure:

  • Preparation of Stock Solution: Dissolve RhoNox-1 in high-purity DMSO to prepare a stock solution of 1 mM.

  • Preparation of Working Solution: Dilute the RhoNox-1 stock solution in HEPES buffer (50 mM, pH 7.4) to a final concentration of 2 µM.[10]

  • Preparation of Fe²⁺ Solution: Prepare a stock solution of FeSO₄ or FAS in water. Just before use, dilute the stock solution to the desired final concentrations in HEPES buffer.

  • Measurement: a. Acquire a baseline fluorescence spectrum of the RhoNox-1 working solution using an excitation wavelength of 540 nm. b. Add the desired concentration of the Fe²⁺ solution to the RhoNox-1 working solution. c. Incubate the mixture at room temperature (or 37°C) for a specified period (e.g., 1 hour).[10] d. Measure the fluorescence emission spectrum from approximately 560 nm to 650 nm. The peak fluorescence intensity should be around 575 nm.

  • Selectivity Assay: To test for selectivity, repeat the measurement procedure, substituting the Fe²⁺ solution with solutions of other metal ions at appropriate concentrations.

Live Cell Imaging of Labile Ferrous Iron

This protocol outlines the use of RhoNox-1 for the visualization of intracellular labile Fe²⁺ pools in living cells.

Materials:

  • RhoNox-1

  • High-purity DMSO

  • Cell culture medium (serum-free for dilution) or Phosphate-Buffered Saline (PBS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of RhoNox-1 Stock Solution: Prepare a 1 mM stock solution of RhoNox-1 in high-purity DMSO.[6]

  • Preparation of RhoNox-1 Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final working concentration of 1-10 µM (a common starting concentration is 5 µM).[6] The optimal concentration may vary depending on the cell type.

  • Cell Staining: a. Culture cells to the desired confluency on a suitable imaging vessel. b. Wash the cells twice with PBS. c. Add the RhoNox-1 working solution to the cells and incubate for 15-60 minutes at 37°C.[6][7] The optimal incubation time should be determined empirically.

  • Washing: Wash the cells twice with PBS or medium to remove excess probe.[7]

  • Imaging: a. Observe the cells using a fluorescence microscope. b. Use an excitation wavelength of ~540 nm and collect the emission at ~575 nm. c. For experiments involving the modulation of intracellular Fe²⁺, cells can be pre-treated with an iron source (e.g., 100 µM FAS for 30 minutes) or a chelator (e.g., 2,2'-bipyridyl) before or during RhoNox-1 staining.[10]

Visualizing the Core Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

RhoNox1_Mechanism RhoNox1 RhoNox-1 (Weakly Fluorescent) RhodamineB Rhodamine B (Highly Fluorescent) RhoNox1->RhodamineB Deoxygenation (Reduction of N-oxide) Fe2 Fe²⁺ Fe2->RhoNox1 Fe3 Fe³⁺ Fe2->Fe3 Oxidation Experimental_Workflow_Cell_Imaging cluster_preparation Preparation cluster_experiment Cellular Staining and Imaging prep_stock Prepare 1 mM RhoNox-1 in DMSO prep_working Dilute to 1-10 µM in serum-free medium/PBS prep_stock->prep_working stain Incubate with RhoNox-1 (15-60 min, 37°C) prep_working->stain culture_cells Culture Cells on Imaging Dish wash1 Wash Cells (x2) with PBS culture_cells->wash1 wash1->stain wash2 Wash Cells (x2) with PBS/medium stain->wash2 image Fluorescence Microscopy (Ex: ~540 nm, Em: ~575 nm) wash2->image

References

Exploratory

Probing the Cellular labile Iron Pool: A Technical Guide to RhoNox-1

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of RhoNox-1, a powerful fluorescent probe for the selective detection and imaging of labile ferrous iron (Fe2+) in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of RhoNox-1, a powerful fluorescent probe for the selective detection and imaging of labile ferrous iron (Fe2+) in living cells. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data to facilitate its effective implementation in research and drug development settings.

Introduction to RhoNox-1 and the Labile Iron Pool

The labile iron pool (LIP) is a crucial intracellular component, representing a pool of chelatable and redox-active iron that participates in a myriad of cellular processes. Dysregulation of the LIP is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and ferroptosis. Accurate measurement of the LIP is therefore essential for understanding iron homeostasis and developing novel therapeutic strategies.

RhoNox-1 is a highly selective "turn-on" fluorescent probe designed for the specific detection of Fe2+ within the LIP.[1][2] Its innovative N-oxide-based chemistry ensures minimal background fluorescence and a robust signal upon interaction with ferrous iron, making it an invaluable tool for live-cell imaging and flow cytometry applications.[3][4]

Mechanism of Action

RhoNox-1's functionality is rooted in a selective chemical reaction with Fe2+. The probe consists of a rhodamine B fluorophore scaffold where one of the tertiary amine groups is N-oxidized.[3] This N-oxide group effectively quenches the fluorescence of the rhodamine B core through mechanisms such as breaking the π-conjugation, photo-induced electron transfer (PET), and twisted intramolecular charge transfer (TICT).[2][3]

In the presence of Fe2+, the N-oxide is reduced back to a tertiary amine.[3][5] This irreversible deoxygenation reaction restores the π-conjugation of the fluorophore, leading to a significant increase in fluorescence intensity.[3] This "turn-on" response is highly specific to Fe2+, with negligible reactivity towards other biologically relevant metal ions, including ferric iron (Fe3+).[3]

RhoNox1_Mechanism RhoNox1_off RhoNox-1 (Non-fluorescent) RhoNox1_on Rhodamine B (Fluorescent) RhoNox1_off->RhoNox1_on Deoxygenation Fe2 Fe²⁺ (Labile Iron Pool) Fe2->RhoNox1_on Adherent_Cell_Workflow start Culture adherent cells on coverslips or glass-bottom dishes wash1 Wash cells with serum-free medium or PBS start->wash1 add_probe Add RhoNox-1 working solution (1-10 µM) wash1->add_probe incubate Incubate for 5-60 minutes at 37°C add_probe->incubate wash2 Wash cells twice with medium or buffer incubate->wash2 image Image using fluorescence microscopy (Ex/Em: ~540/575 nm) wash2->image Signaling_Pathways cluster_stimuli Cellular Stimuli Ferroptosis_inducers Ferroptosis Inducers LIP Labile Iron Pool (LIP) Fluctuation Ferroptosis_inducers->LIP Hypoxia Hypoxia Hypoxia->LIP Oxidative_stress Oxidative Stress Oxidative_stress->LIP RhoNox1 RhoNox-1 Fluorescence LIP->RhoNox1   Detection Cellular_response Cellular Response (e.g., Cell Death) LIP->Cellular_response

References

Foundational

RhoNox-1 in Ferroptosis Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe with a dual role in the study of ferroptosis. Initially designed for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe with a dual role in the study of ferroptosis. Initially designed for the specific detection of ferrous iron (Fe²⁺), a key mediator of ferroptosis, recent studies have revealed its potent inhibitory effects on this form of regulated cell death. This document details the mechanism of action of RhoNox-1, presents its quantitative performance data, provides detailed experimental protocols for its application, and illustrates key pathways and workflows through diagrams.

Core Concepts: Ferroptosis and the Role of RhoNox-1

Ferroptosis is a form of programmed cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2][3] This process is distinct from other forms of cell death like apoptosis and necrosis.[3] The catalytic activity of intracellular labile ferrous iron (Fe²⁺) is central to the generation of lipid reactive oxygen species (ROS) that drive the ferroptotic process.[1][2]

RhoNox-1 is a cell-permeable fluorescent probe that was developed for the specific detection of Fe²⁺ in living cells.[4][5][6][7] It operates through a selective reaction with Fe²⁺, which triggers a significant increase in its fluorescence intensity.[4][5][6][7] This property allows for the visualization and quantification of labile Fe²⁺ pools, which are known to expand during ferroptosis.

Unexpectedly, the chemical reaction that underlies its function as a probe—the selective oxidation of Fe²⁺—also confers upon RhoNox-1 the ability to inhibit ferroptosis.[1][2] By depleting the catalytic Fe²⁺ pool, RhoNox-1 effectively suppresses the Fenton-like reactions that generate lipid hydroperoxides, thus protecting cells from ferroptotic death.[1]

Quantitative Data Summary

The performance of RhoNox-1 both as a fluorescent probe and as a ferroptosis inhibitor has been quantitatively assessed in various studies. The following tables summarize the key data points.

PropertyValueSource(s)
Excitation Maximum (Ex) 540 nm[4][5][6][8]
Emission Maximum (Em) 575 nm[4][5][6][8]
Color of Fluorescence Orange-Red[4][5][7][8]
Subcellular Localization Golgi Apparatus, Endoplasmic Reticulum[1][4][8][9]
Molecular Weight 458.55 g/mol (as C₂₈H₃₀N₂O₄)[6]

Table 1: Physicochemical and Fluorescent Properties of RhoNox-1

Ferroptosis InducerCell LineIC₅₀ Value of RhoNox-1Source(s)
Erastin (B1684096)HT108012.8 µM[1][9]
RSL-3HT1080> 50% inhibition at 12.8 µM[1][2]

Table 2: Inhibitory Activity of RhoNox-1 against Induced Ferroptosis

Mechanism of Action and Signaling Pathways

The dual functionality of RhoNox-1 is rooted in its chemical interaction with Fe²⁺. The following diagrams illustrate the mechanism of RhoNox-1 and its intervention in the ferroptosis signaling pathway.

RhoNox1_Mechanism Mechanism of RhoNox-1 Action RhoNox1_non_fluorescent RhoNox-1 (Non-fluorescent) RhoNox1_fluorescent Oxidized RhoNox-1 (Fluorescent) RhoNox1_non_fluorescent->RhoNox1_fluorescent Oxidation-Reduction Reaction Fe2 Fe²⁺ (Labile Iron) Fe3 Fe³⁺ Fe2->Fe3 Oxidation Fluorescence Orange-Red Fluorescence (Ex/Em: 540/575 nm) RhoNox1_fluorescent->Fluorescence Emits Ferroptosis_Pathway_and_RhoNox1_Intervention Ferroptosis Pathway and RhoNox-1 Intervention cluster_inducers Ferroptosis Inducers cluster_pathway Core Ferroptosis Pathway Erastin Erastin / RSL-3 GPX4_inactivation GPX4 Inactivation Erastin->GPX4_inactivation Lipid_ROS_accumulation Lipid ROS Accumulation GPX4_inactivation->Lipid_ROS_accumulation Ferroptosis Ferroptosis Lipid_ROS_accumulation->Ferroptosis Fe2 Fe²⁺ Fenton_Reaction Fenton Reaction Fe2->Fenton_Reaction Fe3 Fe³⁺ Fenton_Reaction->Lipid_ROS_accumulation Generates RhoNox1 RhoNox-1 RhoNox1->Fe2 Oxidizes RhoNox1->Fenton_Reaction Inhibits RhoNox1->Fe3 Converts to Adherent_Cell_Staining_Workflow Workflow for Staining Adherent Cells with RhoNox-1 start Start seed_cells Seed cells on coverslips in a 6-well plate start->seed_cells induce_ferroptosis Induce ferroptosis (e.g., with erastin or RSL-3) seed_cells->induce_ferroptosis remove_medium Remove culture medium induce_ferroptosis->remove_medium add_rhonox1 Add 100 µL of RhoNox-1 working solution remove_medium->add_rhonox1 incubate Incubate for 5-30 minutes at room temperature add_rhonox1->incubate wash Wash twice with serum-free medium or PBS incubate->wash observe Observe under a fluorescence microscope (Ex/Em: 540/575 nm) wash->observe end End observe->end Suspension_Cell_Staining_Workflow Workflow for Staining Suspension Cells with RhoNox-1 start Start induce_ferroptosis Induce ferroptosis in cell culture start->induce_ferroptosis collect_cells Collect cells by centrifugation (1000g, 3-5 min) induce_ferroptosis->collect_cells wash1 Wash twice with PBS collect_cells->wash1 resuspend Resuspend cells to 1x10⁶/mL wash1->resuspend add_rhonox1 Add 1 mL of RhoNox-1 working solution resuspend->add_rhonox1 incubate Incubate for 5-30 minutes at room temperature add_rhonox1->incubate centrifuge_wash Centrifuge (400g, 3-4 min) and wash twice with PBS incubate->centrifuge_wash resuspend_final Resuspend in serum-free medium or PBS centrifuge_wash->resuspend_final analyze Analyze by flow cytometry or fluorescence microscopy resuspend_final->analyze end End analyze->end

References

Exploratory

A Technical Guide to the Subcellular Localization of RhoNox-1

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the subcellular localization of RhoNox-1, a fluorescent probe for the specific detection...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of RhoNox-1, a fluorescent probe for the specific detection of divalent iron ions (Fe²⁺). Understanding the precise location of RhoNox-1 within cellular compartments is critical for the accurate interpretation of experimental data in studies of iron homeostasis, oxidative stress, and related pathological conditions.

Introduction to RhoNox-1

RhoNox-1 is a cell-permeable, "turn-on" fluorescent probe that exhibits a significant increase in fluorescence intensity upon selective reaction with Fe²⁺.[1][2] This reaction is irreversible and results in the generation of a stable, orange-red fluorescent product with an excitation maximum at approximately 540 nm and an emission maximum at 575 nm.[3][4] The probe's fluorescence is quenched in its native state through a combination of twisted internal charge transfer (TICT) and photo-induced electron transfer (PET) processes involving its N-oxide group.[1][2] The presence of Fe²⁺ leads to the deoxygenation of the N-oxide group, restoring the fluorescence of the rhodamine B backbone.[2][5]

Subcellular Localization of RhoNox-1

Initial characterizations suggested that RhoNox-1 tends to localize to the Golgi apparatus.[3][6] However, more recent and detailed co-localization studies have demonstrated a predominant localization within endolysosomal compartments.

Quantitative Co-localization Data

Quantitative analysis of RhoNox-1 co-localization with organelle-specific markers in U87MG astrocytoma cells provides a clearer picture of its subcellular distribution. The following table summarizes key co-localization coefficients.

Organelle Marker Co-localization Coefficient Value (Mean ± SD) Interpretation
LysoTracker (Endolysosomes)Pearson Correlation Coefficient0.84 ± 0.03High degree of co-localization
Mander's M1 (RhoNox-1 in LysoTracker)0.70 ± 0.170% of RhoNox-1 signal overlaps with LysoTracker
Mander's M2 (LysoTracker in RhoNox-1)0.68 ± 0.0568% of LysoTracker signal overlaps with RhoNox-1
GolgiTracker (Golgi Apparatus)Pearson Correlation Coefficient0.09 ± 0.04Minimal co-localization
Mander's M1 (RhoNox-1 in GolgiTracker)0.05 ± 0.085% of RhoNox-1 signal overlaps with GolgiTracker
Mander's M2 (GolgiTracker in RhoNox-1)0.03 ± 0.033% of GolgiTracker signal overlaps with RhoNox-1

Data sourced from Halcrow et al. (2022).[7]

These data strongly indicate that while some minor association with the Golgi cannot be entirely excluded, the primary site of RhoNox-1 accumulation and Fe²⁺ detection is within the endolysosomal system.[7] This includes early endosomes, late endosomes, and lysosomes.[7]

Signaling Pathways and Iron Homeostasis in Relevant Compartments

The localization of RhoNox-1 to endolysosomes and its potential minor presence in the Golgi places it at the crossroads of cellular iron trafficking.

Endolysosomal Iron Homeostasis

The endolysosomal pathway is central to the uptake and recycling of iron. Transferrin-bound ferric iron (Fe³⁺) is endocytosed, and the acidic environment of the endosome facilitates its release from transferrin. The ferrireductase STEAP3 then reduces Fe³⁺ to Fe²⁺, which is subsequently transported into the cytosol by the divalent metal transporter 1 (DMT1).[8][9]

G cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_endolysosome Endolysosome Tf_Fe3 Transferrin-Fe³⁺ Endosome Endosome (Acidic pH) Tf_Fe3->Endosome Endocytosis LIP Labile Iron Pool (Fe²⁺) Ferritin Ferritin (Storage) LIP->Ferritin Fe3 Fe³⁺ Endosome->Fe3 Release STEAP3 STEAP3 (Ferrireductase) Fe2 Fe²⁺ STEAP3->Fe2 DMT1 DMT1 (Transporter) DMT1->LIP Fe3->STEAP3 Reduction Fe2->DMT1 Transport RhoNox1 RhoNox-1 Fe2->RhoNox1 Detection

Figure 1: Endolysosomal iron trafficking and RhoNox-1 detection.

Golgi Apparatus and Metal Ion Homeostasis

The Golgi apparatus is a key site for protein and lipid modification and requires a specific luminal environment, including the homeostasis of various metal ions like calcium, manganese, zinc, and copper, which act as cofactors for resident enzymes.[10][11] While iron is not a primary regulatory metal ion in the Golgi, the trafficking of metal transporters like DMT1 can involve the Golgi, suggesting a potential, albeit likely transient, role for this organelle in iron distribution.[12]

Experimental Protocols

Accurate determination of Fe²⁺ levels using RhoNox-1 relies on meticulous experimental technique.

Preparation of RhoNox-1 Stock and Working Solutions
  • Stock Solution (1 mM):

    • Allow the vial of RhoNox-1 to reach room temperature.

    • Briefly centrifuge the vial to collect the solid at the bottom.

    • Add 109-110 µL of high-purity, anhydrous DMSO to 50 µg of RhoNox-1.[3][6][13]

    • Vortex to dissolve completely.

    • Store the stock solution in aliquots at -20°C to -80°C, protected from light.

  • Working Solution (1-10 µM):

    • Dilute the 1 mM stock solution in a suitable buffer (e.g., serum-free cell culture medium, PBS, or HBSS) to the desired final concentration (typically 5 µM).[3][14]

    • Prepare the working solution fresh before each experiment.

G Start RhoNox-1 (solid) Add_DMSO Add 110 µL DMSO Start->Add_DMSO Stock_Sol 1 mM Stock Solution Add_DMSO->Stock_Sol Store Store at -20°C to -80°C Stock_Sol->Store Dilute Dilute in Buffer (e.g., HBSS) Stock_Sol->Dilute Working_Sol 1-10 µM Working Solution Dilute->Working_Sol Use Use for Cell Staining Working_Sol->Use

References

Foundational

A Technical Guide to RhoNox-1: A Selective Fluorescent Probe for Divalent Iron

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe designed for the specific detection of divalent iron ions (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of RhoNox-1, a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺). This document details its spectral properties, experimental protocols for its application in cellular imaging, and the underlying signaling mechanism of its fluorescence activation.

Core Principles of RhoNox-1

RhoNox-1 is a valuable tool for investigating the roles of labile iron in various biological and pathological processes. In its native state, RhoNox-1 exhibits minimal fluorescence due to quenching mechanisms. However, upon selective reaction with Fe²⁺, it undergoes a transformation into a highly fluorescent product, enabling the visualization and quantification of intracellular Fe²⁺ levels. This "turn-on" characteristic provides a high signal-to-noise ratio, making it suitable for sensitive applications in live-cell imaging and flow cytometry. The probe is cell-permeable and has shown a tendency to localize within the Golgi apparatus.[1][2][3][4][5]

Spectroscopic Properties

The spectral characteristics of RhoNox-1 are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy. In its non-fluorescent N-oxide form, RhoNox-1 has an absorption maximum at approximately 492 nm.[6] Upon reaction with Fe²⁺, the probe's absorption and emission spectra shift, generating a strong fluorescent signal. The resulting fluorescent product, rhodamine B, has an excitation maximum around 540 nm and an emission maximum at approximately 575 nm.[1][2][3][4][5]

PropertyValue (RhoNox-1, "Off" State)Value (RhoNox-1 + Fe²⁺, "On" State)Reference
Maximum Excitation Wavelength (λex)~540 nm~540 nm[1][2][4][7]
Maximum Emission Wavelength (λem)~575 nm (weak)~575 nm (strong)[1][2][4][6]
Molar Absorptivity (ε) at λabs,max24,000 M⁻¹cm⁻¹ at 492 nmNot explicitly stated, but absorption peak shifts to 555 nm[6]
Quantum Yield (Φ)0.010Not explicitly stated, but a 30-fold increase in fluorescence intensity is observed[6]

Mechanism of Action: A Deoxygenation-Triggered Fluorescence Turn-On

The functionality of RhoNox-1 as a selective Fe²⁺ probe is based on a chemical reaction that removes the fluorescence quenching elements of the molecule. In its native form, the fluorescence of the rhodamine scaffold is suppressed by two primary mechanisms: photo-induced electron transfer (PET) and twisted internal charge transfer (TICT) facilitated by the N-oxide group.[8]

The introduction of labile Fe²⁺ in the cellular environment triggers a redox reaction where Fe²⁺ reduces the N-oxide group of RhoNox-1. This deoxygenation reaction converts RhoNox-1 to its highly fluorescent counterpart, rhodamine B.[6] The removal of the N-oxide disrupts the PET and TICT quenching pathways, resulting in a significant increase in fluorescence intensity.

G Signaling Pathway of RhoNox-1 Activation RhoNox1_off RhoNox-1 (N-oxide form) Low Fluorescence Reaction Reduction of N-oxide RhoNox1_off->Reaction Presence of Quenching PET & TICT Quenching RhoNox1_off->Quenching Fe2 Labile Fe²⁺ Fe2->Reaction RhoNox1_on Rhodamine B High Fluorescence Reaction->RhoNox1_on Results in

Caption: Activation mechanism of the RhoNox-1 fluorescent probe.

Experimental Protocols

The following protocols are provided as a general guideline for the use of RhoNox-1 in cell-based assays. Optimization may be required for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions
  • RhoNox-1 Stock Solution (1 mM): Dissolve 50 µg of RhoNox-1 in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][5] Store the stock solution at -20°C, protected from light and moisture.

  • RhoNox-1 Working Solution (1-10 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration.[1][2][3] The optimal concentration should be determined empirically for each cell type and application.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile glass coverslips or in glass-bottom dishes.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells twice with PBS or a suitable buffer.

  • Add the RhoNox-1 working solution to the cells and incubate for 15-60 minutes at 37°C.[7][9] The optimal incubation time may vary.

  • Remove the staining solution and wash the cells two to three times with PBS to remove any unbound probe.

  • The cells are now ready for imaging using fluorescence microscopy.

Staining Protocol for Suspension Cells
  • Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[1][2][3]

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cells in the RhoNox-1 working solution at a density of approximately 1x10⁶ cells/mL.[1][2][3]

  • Incubate the cells for 5-30 minutes at room temperature.[1][2][3]

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2][3]

  • Wash the cells twice with PBS.

  • Resuspend the final cell pellet in a serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.

G Experimental Workflow for Cellular Imaging with RhoNox-1 cluster_prep Solution Preparation cluster_adherent Adherent Cells cluster_suspension Suspension Cells Stock Prepare 1 mM Stock (RhoNox-1 in DMSO) Working Prepare 1-10 µM Working Solution (Dilute in serum-free medium/PBS) Stock->Working Incubate_A Incubate with Working Solution (15-60 min, 37°C) Working->Incubate_A Incubate_S Incubate with Working Solution (5-30 min, RT) Working->Incubate_S Culture_A Culture cells on coverslips/ glass-bottom dishes Wash1_A Wash with PBS Culture_A->Wash1_A Wash1_A->Incubate_A Wash2_A Wash with PBS Incubate_A->Wash2_A Image_A Fluorescence Microscopy Wash2_A->Image_A Harvest_S Harvest and wash cells Harvest_S->Incubate_S Wash_S Wash cells Incubate_S->Wash_S Analyze_S Flow Cytometry/ Fluorescence Microscopy Wash_S->Analyze_S

Caption: General experimental workflows for staining adherent and suspension cells with RhoNox-1.

Fluorescence Measurement and Imaging

For fluorescence measurements, an excitation wavelength of 540 nm is recommended.[7] Fluorescence spectra can be recorded using a fluorometer with appropriate slit widths. For fluorescence microscopy, a standard filter set for rhodamine or Cy3 is generally suitable. Laser excitation at 532 nm or 543 nm can also be used.[9] The emission should be collected around 570 nm.[9]

Conclusion

RhoNox-1 is a powerful and selective fluorescent probe for the detection of labile Fe²⁺ in living cells. Its "turn-on" fluorescence mechanism provides a robust signal for cellular imaging applications. The experimental protocols outlined in this guide, coupled with an understanding of its spectral properties and mechanism of action, will enable researchers to effectively utilize RhoNox-1 in their studies of iron biology and related diseases.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for RhoNox-1 Staining in Adherent Cells

For Researchers, Scientists, and Drug Development Professionals Introduction RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of divalent ferrous iron (Fe²⁺) within living cells...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of divalent ferrous iron (Fe²⁺) within living cells.[1] This "turn-on" probe exhibits weak fluorescence in its native state but undergoes a significant increase in fluorescence intensity upon reaction with Fe²⁺, forming the highly fluorescent product rhodamine B.[2] This reaction is irreversible and demonstrates high selectivity for Fe²⁺ over other biologically relevant metal ions, including ferric iron (Fe³⁺).[2] The primary subcellular localization of RhoNox-1 is the Golgi apparatus, with some reports suggesting potential localization in the endoplasmic reticulum and endolysosomes.[3][4][5]

The detection of labile iron pools is crucial for understanding cellular processes such as oxidative stress, ferroptosis, and various pathological conditions.[2] Aberrant iron metabolism can lead to the generation of reactive oxygen species (ROS) through the Fenton reaction, causing cellular damage.[2] RhoNox-1 serves as a valuable tool for investigating the role of labile Fe²⁺ in these signaling pathways.

Data Presentation

Photophysical and Chemical Properties of RhoNox-1
PropertyValueReference
Molecular Formula C₂₈H₃₀N₂O₄[3]
Molecular Weight 458.55 g/mol [3]
Excitation Maximum (Ex) ~540 nm[3][6]
Emission Maximum (Em) ~575 nm[3][6]
Quantum Yield (Φ) 0.01 (unbound)[2]
Solvent for Stock Solution DMSO[3]
Concentration-Dependent Fluorescence of RhoNox-1

The fluorescence intensity of RhoNox-1 is directly proportional to the concentration of Fe²⁺. The following table summarizes the observed increase in relative fluorescence units (RFU) with increasing concentrations of FeCl₂ in a cell lysate solution.

FeCl₂ Concentration (µM)Relative Fluorescence Units (RFU)
0~10
25~50
50~100
100~180
150~250
200~320
Data adapted from a study by Halcrow et al. (2022) where FeRhoNox-1 (10 µM) was incubated with varying concentrations of FeCl₂.[5]

Experimental Protocols

Reagent Preparation

1. RhoNox-1 Stock Solution (1 mM):

  • Dissolve 50 µg of RhoNox-1 powder in 110 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

  • Mix thoroughly by vortexing.

  • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. RhoNox-1 Working Solution (1-10 µM):

  • On the day of the experiment, dilute the 1 mM RhoNox-1 stock solution to the desired final concentration (typically 1-10 µM) in a serum-free cell culture medium or phosphate-buffered saline (PBS).[7]

  • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells on a suitable sterile imaging vessel (e.g., glass-bottom dishes, coverslips, or chamber slides) and culture until they reach the desired confluency.

  • Cellular Treatment (Optional): If investigating the effects of a specific treatment (e.g., induction of oxidative stress, iron supplementation), treat the cells according to the experimental design.

  • Washing: Gently aspirate the culture medium and wash the cells twice with warm PBS or a suitable buffer.

  • Staining: Add the prepared RhoNox-1 working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[7] The optimal incubation time should be determined for each cell line and experimental setup.

  • Washing: Aspirate the staining solution and wash the cells two to three times with warm culture medium or PBS to remove excess probe.[7]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for rhodamine (Excitation: ~540 nm, Emission: ~575 nm).

Mandatory Visualization

Signaling Pathway of Labile Iron Pool and ROS Generation

LabileIronPathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments Transferrin_Fe3 Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Transferrin_Fe3->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Fe3_Endosome Fe³⁺ Fe2_Endosome Fe²⁺ Fe3_Endosome->Fe2_Endosome Reduction STEAP3 STEAP3 STEAP3->Fe3_Endosome LIP Labile Iron Pool (LIP) (Fe²⁺) Fe2_Endosome->LIP Transport DMT1 DMT1 DMT1->Fe2_Endosome Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondrion Mitochondrion LIP->Mitochondrion Utilization Fenton_Reaction Fenton Reaction LIP->Fenton_Reaction RhoNox1 RhoNox-1 (Non-fluorescent) LIP->RhoNox1 Reaction FeS_Cluster Fe-S Cluster Synthesis Mitochondrion->FeS_Cluster Heme_Synthesis Heme Synthesis Mitochondrion->Heme_Synthesis OH_radical •OH (Hydroxyl Radical) Fenton_Reaction->OH_radical H2O2 H₂O₂ H2O2->Fenton_Reaction Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) OH_radical->Oxidative_Stress Fluorescent_Product Fluorescent Product (Rhodamine B) RhoNox1->Fluorescent_Product Fluorescence

Caption: Labile Iron Pool Signaling Pathway.

Experimental Workflow for RhoNox-1 Staining

RhoNox1_Workflow Start Start Seed_Cells 1. Seed Adherent Cells on Imaging Plate Start->Seed_Cells Culture_Cells 2. Culture Cells to Desired Confluency Seed_Cells->Culture_Cells Optional_Treatment 3. Optional: Apply Experimental Treatment Culture_Cells->Optional_Treatment Wash1 4. Wash Cells with Warm PBS (2x) Optional_Treatment->Wash1 Add_Stain 5. Add RhoNox-1 Working Solution Wash1->Add_Stain Prepare_Working_Solution Prepare RhoNox-1 Working Solution (1-10 µM) Prepare_Working_Solution->Add_Stain Incubate 6. Incubate 5-30 min at 37°C, Protected from Light Add_Stain->Incubate Wash2 7. Wash Cells with Warm Medium/PBS (2-3x) Incubate->Wash2 Image 8. Image with Fluorescence Microscope Wash2->Image Analyze 9. Quantify Fluorescence Intensity Image->Analyze End End Analyze->End

Caption: RhoNox-1 Staining Workflow.

References

Application

Application Notes and Protocols for Live-Cell Imaging with RhoNox-1

For Researchers, Scientists, and Drug Development Professionals Introduction RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of labile ferrous iron (Fe²⁺) in living cells.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly selective, cell-permeable fluorescent probe designed for the detection of labile ferrous iron (Fe²⁺) in living cells.[1][2][3] This "turn-on" probe exhibits weak fluorescence in its native state but displays a significant, irreversible increase in orange-red fluorescence upon reaction with Fe²⁺.[1][2][3] The mechanism relies on the specific deoxygenation of a tertiary amine N-oxide group on the rhodamine B-based fluorophore by Fe²⁺, which restores its π-conjugation and strong fluorescence.[4][5] This highly specific reaction does not occur with other biologically relevant metal ions, including ferric iron (Fe³⁺), making RhoNox-1 an excellent tool for studying the dynamics of the labile iron pool.[4][6] Labile iron is a crucial component of various cellular processes, and its dysregulation is implicated in oxidative stress and a range of pathologies.[4] RhoNox-1 is suitable for fluorescence microscopy and flow cytometry, with a tendency to localize in the Golgi apparatus.[1][2][3]

While RhoNox-1 is a direct probe for Fe²⁺, its application can be extended to investigate signaling pathways that influence intracellular iron homeostasis. One such potential area of investigation is the cGMP-dependent protein kinase Iα (PKG Iα) signaling pathway. Although a direct link has not been established, it is plausible that PKG Iα activity could modulate the expression or activity of proteins involved in iron uptake, storage, or export, thereby affecting the labile iron pool. This application note provides protocols for the use of RhoNox-1 in live-cell imaging and proposes a hypothetical framework for investigating the influence of the PKG Iα pathway on labile iron dynamics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of RhoNox-1 for easy reference.

Table 1: Spectroscopic Properties of RhoNox-1

PropertyValueReference
Excitation Maximum (Ex)~540 nm[1][3][7]
Emission Maximum (Em)~575 nm[1][3][7]
Quantum Yield (unbound)0.01[4]
Quantum Yield (Fe²⁺-bound)> 0.30[4]
Color of FluorescenceOrange-Red[1][3]

Table 2: Recommended Experimental Parameters for RhoNox-1

ParameterRecommended RangeReference
Stock Solution Concentration1 mM in high-purity DMSO[1][2][3]
Working Concentration1 - 10 µM[1][2][3]
Incubation Time5 - 60 minutes[1][2][8]
Incubation TemperatureRoom Temperature or 37°C[1][8]
Recommended Cell TypesAdherent and Suspension Cells[1][2][3]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of RhoNox-1 and a hypothetical signaling pathway linking PKG Iα to labile iron pools.

RhoNox1_Mechanism Mechanism of RhoNox-1 Activation RhoNox1_inactive RhoNox-1 (Weakly Fluorescent) Deoxygenation Deoxygenation of N-oxide RhoNox1_inactive->Deoxygenation Fe2 Fe²⁺ (Labile Iron) Fe2->Deoxygenation RhoNox1_active Activated RhoNox-1 (Highly Fluorescent) Deoxygenation->RhoNox1_active

Caption: Mechanism of RhoNox-1 activation by ferrous iron (Fe²⁺).

PKG_Iron_Pathway Hypothetical PKG Iα Pathway Modulating Labile Iron cluster_upstream Upstream Signaling cluster_pkg PKG Iα Activation cluster_iron_regulation Iron Homeostasis Regulation (Hypothesized) cluster_detection Detection NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP converted by sGC PKGIa_inactive Inactive PKG Iα cGMP->PKGIa_inactive activates PKGIa_active Active PKG Iα PKGIa_inactive->PKGIa_active Iron_Proteins Iron Regulatory Proteins (e.g., IRPs, TfR1, Ferritin) PKGIa_active->Iron_Proteins modulates (e.g., via phosphorylation) Labile_Iron Labile Fe²⁺ Pool Iron_Proteins->Labile_Iron regulates RhoNox1 RhoNox-1 Labile_Iron->RhoNox1 activates Fluorescence Fluorescence Signal RhoNox1->Fluorescence Experimental_Workflow Live-Cell Imaging Workflow with RhoNox-1 start Start prep_cells Prepare Cells (Adherent or Suspension) start->prep_cells prep_rhonox Prepare RhoNox-1 Working Solution (1-10 µM) start->prep_rhonox wash1 Wash Cells prep_cells->wash1 incubate Incubate with RhoNox-1 (5-60 min) prep_rhonox->incubate wash1->incubate wash2 Wash Cells to Remove Excess Probe incubate->wash2 image Image Acquisition (Fluorescence Microscopy or Flow Cytometry) wash2->image analyze Data Analysis image->analyze end End analyze->end

References

Method

Application Notes: High-Sensitivity Detection of Labile Iron Pools and Ferroptosis using RhoNox-1 Probe with Flow Cytometry

Introduction Ferroptosis is a recently identified form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is implicated in the pathogenesis of...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferroptosis is a recently identified form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. This process is implicated in the pathogenesis of multiple diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer. A key initiator of ferroptosis is the presence of a labile iron pool (LIP), specifically ferrous iron (Fe2+), which catalyzes the generation of reactive oxygen species (ROS) through the Fenton reaction, leading to lipid peroxidation and eventual cell death.[1]

The RhoNox-1 probe is a highly specific fluorescent sensor for the detection of intracellular Fe2+.[2][3][4] It is a cell-permeable molecule that remains non-fluorescent until it reacts with Fe2+, at which point it is oxidized to a highly fluorescent rhodamine-type product.[5][6][7] This reaction is irreversible and produces a stable orange-red fluorescence with an excitation maximum at approximately 540 nm and an emission maximum at 575 nm.[2][4] These spectral properties make RhoNox-1 an ideal probe for flow cytometry analysis, allowing for the quantification of Fe2+ levels on a single-cell basis. Notably, the N-oxide chemistry of RhoNox-1 not only provides high selectivity for Fe2+ but has also been shown to have an inhibitory effect on ferroptosis by selectively oxidizing Fe2+.[5][8]

These application notes provide a detailed protocol for the use of the RhoNox-1 probe in conjunction with flow cytometry to measure changes in the intracellular labile iron pool, a key indicator of ferroptosis.

Signaling Pathway and Probe Mechanism

Ferroptosis is a complex process involving multiple interconnected pathways. A simplified representation of the core mechanism is the iron-dependent peroxidation of lipids. Intracellular Fe2+ participates in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation. This cascade of events can be inhibited by the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols. Inducers of ferroptosis, such as erastin (B1684096) and RSL-3, act by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion, or by directly inhibiting GPX4.[1][8]

The RhoNox-1 probe directly measures the initiator of this cascade, the labile Fe2+. The probe's N-oxide group is selectively reduced by Fe2+, resulting in the formation of a fluorescent rhodamine derivative.[5][6] This "turn-on" fluorescence provides a direct and quantifiable measure of the intracellular Fe2+ concentration.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inducers Inducers cluster_probe RhoNox-1 Probe SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine GPX4 GPX4 Lipid_OH Lipid Alcohols GPX4->Lipid_OH Lipid_Peroxidation Lipid Peroxidation Lipid_ROS Lipid Hydroperoxides Lipid_Peroxidation->Lipid_ROS Cystine Cystine Cystine->SystemXc GSH GSH Cysteine->GSH GSH->GPX4 GSSG GSSG Fe2 Fe2+ Fe3 Fe3+ Fe2->Fe3 ROS ROS Fe2->ROS Fenton Reaction RhoNox1_fluorescent Fluorescent Product Fe2->RhoNox1_fluorescent ROS->Lipid_Peroxidation Lipid_ROS->GPX4 ferroptosis Ferroptosis Lipid_ROS->ferroptosis Cell Death Erastin Erastin Erastin->SystemXc RSL3 RSL-3 RSL3->GPX4 RhoNox1_non_fluorescent RhoNox-1 (Non-fluorescent) RhoNox1_non_fluorescent->RhoNox1_fluorescent

Figure 1: Simplified signaling pathway of ferroptosis and the mechanism of RhoNox-1 probe.

Experimental Protocols

Materials and Reagents
  • RhoNox-1 probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Serum-free cell culture medium

  • Cells of interest (suspension or adherent)

  • Ferroptosis inducer (e.g., Erastin, RSL-3) - Optional, for positive control

  • Iron chelator (e.g., Deferoxamine, 2,2'-bipyridyl) - Optional, for negative control

  • Flow cytometry tubes

  • Flow cytometer equipped with a blue laser (e.g., 488 nm or 561 nm) for excitation and appropriate emission filters (e.g., PE or PE-Texas Red channel).

Preparation of RhoNox-1 Stock and Working Solutions
StepReagent/MaterialInstructionsConcentration
1 RhoNox-1 powder, DMSODissolve 50 µg of RhoNox-1 in 110 µL of anhydrous DMSO to prepare the stock solution.[2][3][4]1 mM
2 1 mM RhoNox-1 stock solution, Serum-free medium or PBSDilute the 1 mM stock solution in serum-free cell culture medium or PBS to prepare the working solution.[2][3][4]1-10 µM

Note: The optimal concentration of the RhoNox-1 working solution may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application. Prepare the working solution fresh before each use.

Staining Protocol for Suspension Cells
StepProcedureDetails
1 Cell PreparationCentrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with PBS. Resuspend the cells to a density of 1 x 10^6 cells/mL.[2][3][4]
2 StainingAdd 1 mL of the RhoNox-1 working solution to the cell suspension. Incubate at room temperature for 5-30 minutes, protected from light.[2][3][4]
3 WashingCentrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant. Wash the cells twice with PBS.[2][3][4]
4 Resuspension & AnalysisResuspend the final cell pellet in serum-free cell culture medium or PBS for immediate analysis by flow cytometry.[2][3]
Staining Protocol for Adherent Cells
StepProcedureDetails
1 Cell SeedingCulture adherent cells on sterile coverslips or in culture plates until they reach the desired confluency.
2 StainingRemove the culture medium and add the RhoNox-1 working solution to completely cover the cells. Incubate at room temperature for 5-30 minutes, protected from light.[3]
3 WashingAspirate the staining solution and wash the cells twice with pre-warmed culture medium.
4 Cell Detachment & AnalysisDetach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in serum-free medium or PBS for immediate flow cytometry analysis.

Experimental Workflow for Flow Cytometry Analysis

workflow cluster_prep Cell Preparation cluster_stain Staining cluster_wash Washing cluster_analysis Analysis start Start with Suspension or Adherent Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend Cells (1x10^6 cells/mL) harvest->resuspend add_probe Add RhoNox-1 Working Solution (1-10 µM) resuspend->add_probe incubate Incubate 5-30 min at Room Temp add_probe->incubate centrifuge Centrifuge and Discard Supernatant incubate->centrifuge wash_pbs Wash Twice with PBS centrifuge->wash_pbs resuspend_final Resuspend in Serum-Free Medium/PBS wash_pbs->resuspend_final acquire Acquire Data on Flow Cytometer resuspend_final->acquire analyze Analyze Fluorescence Intensity acquire->analyze

Figure 2: Experimental workflow for RhoNox-1 staining and flow cytometry analysis.

Data Presentation and Interpretation

The data obtained from the flow cytometer will be a measure of the fluorescence intensity of the RhoNox-1 probe in individual cells. This can be presented as a histogram, where the x-axis represents the fluorescence intensity and the y-axis represents the cell count. An increase in the mean or median fluorescence intensity of the cell population indicates an increase in the intracellular labile Fe2+ pool.

Expected Results with Controls
ConditionExpected OutcomeInterpretation
Untreated Cells Basal level of fluorescenceRepresents the endogenous labile Fe2+ pool in healthy cells.
Positive Control (e.g., Erastin, RSL-3) Significant increase in fluorescence intensityInduction of ferroptosis leads to an accumulation of labile Fe2+.
Negative Control (e.g., Deferoxamine) Decrease in fluorescence intensityIron chelation reduces the available labile Fe2+ pool.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Suboptimal probe concentration- Insufficient incubation time- Low endogenous Fe2+ levels- Titrate RhoNox-1 concentration- Optimize incubation time- Use a positive control to induce Fe2+ accumulation
High background fluorescence - Incomplete washing- Probe precipitation- Ensure thorough washing steps- Prepare fresh working solution and vortex before use
High cell death/toxicity - High probe concentration- Prolonged incubation- Reduce RhoNox-1 concentration- Shorten incubation time

Conclusion

The RhoNox-1 probe is a powerful tool for the quantitative analysis of intracellular labile Fe2+ by flow cytometry. This method provides a sensitive and specific means to investigate the role of iron in biological processes, particularly in the study of ferroptosis. The detailed protocols and guidelines presented in these application notes will enable researchers to successfully employ the RhoNox-1 probe in their studies of cellular iron metabolism and regulated cell death.

References

Application

Preparing RhoNox-1 Working Solution from DMSO Stock: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4] Upon selective reaction with Fe²⁺, RhoNox-1 is converted to its highly fluorescent form, rhodamine B, exhibiting a distinct orange-red fluorescence.[5] This irreversible reaction provides a valuable tool for investigating the roles of labile iron pools in various biological and pathological processes.[4][6] RhoNox-1 is particularly noted for its tendency to localize within the Golgi apparatus.[1][3][4]

This document provides detailed protocols for the preparation of RhoNox-1 working solutions from a dimethyl sulfoxide (B87167) (DMSO) stock, along with guidelines for cell staining procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for RhoNox-1.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue
Molecular FormulaC₂₈H₃₀N₂O₄
Molecular Weight458.55 g/mol [3]
CAS Number1447815-38-4[3]
Excitation Wavelength (Ex)540 nm[1][3][4]
Emission Wavelength (Em)575 nm[1][3][4]
AppearancePink to red solid[1]

Table 2: Solution Preparation and Storage

ParameterRecommendation
Stock Solution SolventDMSO (hygroscopic; use newly opened)[1]
Stock Solution Concentration1 mM[1][2][3][4]
Working Solution SolventSerum-free cell culture medium or PBS[1][2][3][4]
Working Solution Concentration1-10 µM (concentration should be optimized for the specific application)[1][2][3][4]
Stock Solution Storage-20°C for up to 1 month or -80°C for up to 6 months (protect from light)[1]

Experimental Protocols

Preparation of 1 mM RhoNox-1 Stock Solution in DMSO
  • Reagent Preparation : Allow the vial of solid RhoNox-1 and a new vial of anhydrous DMSO to equilibrate to room temperature.

  • Dissolution : To prepare a 1 mM stock solution, dissolve 50 µg of RhoNox-1 in 110 µL of DMSO.[1][3][4] Alternatively, for 1 mg of RhoNox-1, add 2.1808 mL of DMSO.[1][3]

  • Mixing : Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[2]

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]

Preparation of RhoNox-1 Working Solution
  • Thawing : Thaw a single aliquot of the 1 mM RhoNox-1 DMSO stock solution at room temperature.

  • Dilution : Dilute the stock solution to the desired final concentration (typically in the range of 1-10 µM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][2][3][4] For example, to make 1 mL of a 5 µM working solution, add 5 µL of the 1 mM stock solution to 995 µL of serum-free medium or PBS.

  • Usage : The working solution should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells
  • Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.

  • Aspirate Medium : Carefully remove the cell culture medium.

  • Staining : Add a sufficient volume of the RhoNox-1 working solution (e.g., 100 µL for a single well in a 96-well plate) to cover the cells.[1][4]

  • Incubation : Incubate the cells at room temperature for 5-30 minutes.[1][3][4] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Washing : Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium (5 minutes per wash).[1][3][4]

  • Imaging : The cells are now ready for observation by fluorescence microscopy.

Protocol for Staining Suspension Cells
  • Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C to pellet the cells.[1][4] Discard the supernatant.

  • Washing : Resuspend the cell pellet in PBS and wash twice by centrifugation (1000 x g for 3-5 minutes), discarding the supernatant each time.[1][4]

  • Cell Density Adjustment : Resuspend the cells to a density of approximately 1x10⁶ cells/mL.[1][4]

  • Staining : Add 1 mL of the RhoNox-1 working solution to the cell suspension.[1][4]

  • Incubation : Incubate at room temperature for 5-30 minutes.[1][3][4]

  • Post-Stain Centrifugation : Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][4]

  • Final Washes : Wash the cells twice with PBS (5 minutes each wash).[1][4]

  • Resuspension and Analysis : Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2][4]

Visualizations

RhoNox1_Mechanism Mechanism of RhoNox-1 Activation RhoNox1 RhoNox-1 (Non-fluorescent) RhodamineB Rhodamine B (Fluorescent) RhoNox1->RhodamineB Reduction of N-oxide Fe2 Labile Fe²⁺ Fe2->RhoNox1 Fluorescence Orange-Red Fluorescence (Ex: 540 nm, Em: 575 nm) RhodamineB->Fluorescence Detection Experimental_Workflow General Experimental Workflow for Cell Staining cluster_prep Solution Preparation cluster_staining Cell Staining cluster_analysis Analysis Stock Prepare 1 mM RhoNox-1 in DMSO Stock Working Dilute to 1-10 µM Working Solution Stock->Working Cells Prepare Adherent or Suspension Cells Working->Cells Incubate Incubate with Working Solution (5-30 min) Cells->Incubate Wash Wash Cells (2x) Incubate->Wash Analysis Fluorescence Microscopy or Flow Cytometry Wash->Analysis

References

Method

Application Notes: Optimal Staining of Labile Iron Pools in HeLa Cells with RhoNox-1

Introduction RhoNox-1 is a highly selective fluorescent probe designed for the detection of intracellular labile ferrous iron (Fe²⁺).[1] It operates as a "turn-on" sensor, exhibiting a significant increase in fluorescenc...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RhoNox-1 is a highly selective fluorescent probe designed for the detection of intracellular labile ferrous iron (Fe²⁺).[1] It operates as a "turn-on" sensor, exhibiting a significant increase in fluorescence upon reaction with Fe²⁺. This property makes it a valuable tool for researchers and drug development professionals studying iron homeostasis, oxidative stress, and ferroptosis in cellular models such as the HeLa human cervical cancer cell line. In HeLa cells, labile iron is a critical regulator of various cellular processes, including proliferation and apoptosis, and is implicated in the cellular response to stimuli like Tumor Necrosis Factor-alpha (TNFα).[2] Understanding the dynamics of the labile iron pool (LIP) is crucial for elucidating disease mechanisms and evaluating the efficacy of therapeutic interventions.

Principle of Detection

RhoNox-1 is cell-permeable and, in its native state, is non-fluorescent. Upon entering the cell, it reacts specifically with Fe²⁺, leading to the irreversible formation of a highly fluorescent rhodamine B product. This reaction provides a direct and quantifiable measure of the intracellular labile iron pool. The resulting fluorescence can be visualized and quantified using fluorescence microscopy or flow cytometry, with excitation and emission maxima around 540 nm and 575 nm, respectively.[3]

Application in HeLa Cells

In HeLa cells, RhoNox-1 can be utilized to:

  • Visualize and quantify the basal labile iron pool: Assess the endogenous levels of reactive Fe²⁺ under normal culture conditions.

  • Monitor changes in the labile iron pool: Investigate the effects of various treatments, such as iron chelators, iron supplements, or drug candidates, on intracellular iron homeostasis.

  • Study the role of labile iron in signaling pathways: Explore the involvement of Fe²⁺ in cellular processes like TNFα-induced apoptosis and ferroptosis.[2][4]

Data Presentation

The optimal working concentration of RhoNox-1 for staining HeLa cells should be determined empirically, but a general range has been established through various studies. The following table summarizes the recommended concentrations and incubation times for fluorescent staining of labile iron pools in live cells.

ParameterRecommended RangeNotes
RhoNox-1 Working Concentration 1 - 10 µMStart with a concentration in the lower end of the range and optimize based on signal intensity and background fluorescence.[3]
Incubation Time 5 - 30 minutesThe optimal time may vary depending on the specific experimental conditions and the desired signal strength.[3]
Incubation Temperature Room Temperature or 37°CIncubation at 37°C may facilitate faster uptake and reaction.
Excitation Wavelength (max) ~540 nm
Emission Wavelength (max) ~575 nm

Experimental Protocols

Protocol 1: Preparation of RhoNox-1 Stock and Working Solutions

  • RhoNox-1 Stock Solution (1 mM):

    • Dissolve 50 µg of RhoNox-1 in 110 µL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • RhoNox-1 Working Solution (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the 1 mM RhoNox-1 stock solution.

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in serum-free cell culture medium or Phosphate-Buffered Saline (PBS).

    • It is recommended to prepare the working solution fresh for each experiment.

Protocol 2: Staining of Adherent HeLa Cells for Fluorescence Microscopy

  • Cell Seeding:

    • Seed HeLa cells onto sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.

    • Culture the cells until they reach the desired confluency (typically 60-80%).

  • Cell Treatment (Optional):

    • If applicable, treat the cells with the experimental compounds (e.g., iron chelators, supplements, or drugs) for the desired duration.

  • Staining with RhoNox-1:

    • Aspirate the cell culture medium.

    • Gently wash the cells once with pre-warmed PBS.

    • Add a sufficient volume of the RhoNox-1 working solution (1-10 µM) to completely cover the cells.

    • Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Aspirate the RhoNox-1 working solution.

    • Wash the cells twice with pre-warmed serum-free medium or PBS to remove any unbound probe.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine fluorescence (Excitation/Emission: ~540/575 nm).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition start Start seed_cells Seed HeLa Cells on Coverslips/Dishes start->seed_cells prep_rhonox Prepare RhoNox-1 Working Solution (1-10 µM) start->prep_rhonox treatment Treat Cells with Experimental Compounds (Optional) staining Incubate with RhoNox-1 (5-30 min) treatment->staining Proceed to Staining wash Wash Cells (2x with PBS/Medium) staining->wash imaging Fluorescence Microscopy (Ex/Em: ~540/575 nm) wash->imaging analysis Image Analysis and Quantification imaging->analysis end End analysis->end

Caption: Experimental workflow for staining HeLa cells with RhoNox-1.

labile_iron_pool_signaling cluster_influx Iron Influx cluster_lip Labile Iron Pool (LIP) cluster_storage_efflux Storage & Efflux cluster_downstream Downstream Effects Tf_Fe3 Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe3->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis DMT1 DMT1 Endosome->DMT1 Fe³⁺ Reduction LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Transport to Cytosol Ferritin Ferritin (Storage) LIP->Ferritin FPN Ferroportin (Efflux) LIP->FPN ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction Apoptosis Apoptosis (e.g., via TNFα pathway) LIP->Apoptosis Modulation Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: Simplified signaling pathway of the labile iron pool in HeLa cells.

References

Application

Application Notes and Protocols for the Detection of Fe²⁺ in Tissue Sections using RhoNox-1

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the use of RhoNox-1, a highly selective fluorescent probe for the detect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of RhoNox-1, a highly selective fluorescent probe for the detection of divalent iron ions (Fe²⁺) in biological samples, with a specific focus on its application in tissue sections.

Introduction

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of labile Fe²⁺.[1][2] Upon reaction with Fe²⁺, RhoNox-1 undergoes a deoxygenation reaction, converting it into a highly fluorescent rhodamine B-like product.[3][4] This "turn-on" fluorescent response allows for the sensitive and selective visualization of intracellular Fe²⁺ pools.[5][6] The probe has been successfully utilized to detect Fe²⁺ in living cells and has shown utility in histochemical applications on frozen tissue sections.[6][7] Notably, RhoNox-1 is not suitable for use with paraffin-embedded tissues, as the fixation and embedding process can lead to the leaching of labile Fe²⁺.[6][8]

Mechanism of Action

RhoNox-1's selectivity for Fe²⁺ is based on a chemical reaction involving the reduction of a tertiary amine N-oxide group on the probe molecule.[6] In its native state, the N-oxide group quenches the fluorescence of the rhodamine scaffold through mechanisms including twisted internal charge transfer (TICT) and photo-induced electron transfer (PET).[3][5] In the presence of Fe²⁺, the N-oxide is reduced, breaking the quenching mechanism and resulting in a significant increase in fluorescence intensity.[3][4] This reaction is irreversible and produces a stable fluorescent product.[1][9]

RhoNox1_Mechanism Mechanism of RhoNox-1 Activation by Fe²⁺ RhoNox1_non_fluorescent RhoNox-1 (Non-Fluorescent) Reaction Reduction of N-oxide RhoNox1_non_fluorescent->Reaction Fe2_ion Fe²⁺ (Labile Iron) Fe2_ion->Reaction RhoNox1_fluorescent Activated RhoNox-1 (Fluorescent) Reaction->RhoNox1_fluorescent Fluorescence Orange-Red Fluorescence (Ex: 540 nm / Em: 575 nm) RhoNox1_fluorescent->Fluorescence

Caption: RhoNox-1 activation by Fe²⁺.

Data Presentation

ParameterValueReference
Excitation Wavelength (max)540 nm[1][10]
Emission Wavelength (max)575 nm[1][10]
Fluorescence ColorOrange-Red[1][9]
Stock Solution Concentration1 mM in DMSO[1][10]
Working Solution Concentration1-10 µM[1][10]
Subcellular LocalizationGolgi Apparatus[1][11]

Experimental Protocols

Reagent Preparation

1. 1 mM RhoNox-1 Stock Solution:

  • Dissolve 50 µg of RhoNox-1 in 110 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][10]

  • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. RhoNox-1 Working Solution:

  • On the day of the experiment, dilute the 1 mM stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS or Hank's Balanced Salt Solution - HBSS) to a final concentration of 1-10 µM.[1][10] The optimal concentration should be determined empirically for your specific tissue and experimental conditions.

Protocol for Staining Frozen Tissue Sections

This protocol is adapted from methodologies for cell staining and applications in rat renal tissue.[6][7][12]

Tissue_Staining_Workflow Workflow for Fe²⁺ Detection in Frozen Tissue Sections Start Start: Freshly Frozen Tissue Block Sectioning Cryosectioning (5-10 µm) Start->Sectioning Mounting Mount on Slides Sectioning->Mounting Fixation Optional: Quick Fixation (e.g., 4% PFA, 10 min) Mounting->Fixation Washing1 Wash with PBS (2 x 5 min) Fixation->Washing1 Staining Incubate with RhoNox-1 Working Solution (5-30 min) Washing1->Staining Washing2 Wash with PBS (2 x 5 min) Staining->Washing2 Coverslip Mount Coverslip with Antifade Mountant Washing2->Coverslip Imaging Fluorescence Microscopy (Ex: ~540 nm, Em: ~575 nm) Coverslip->Imaging

Caption: Frozen tissue staining workflow.

Materials:

  • Freshly frozen tissue blocks

  • Cryostat

  • Microscope slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% Paraformaldehyde in PBS) - Optional

  • RhoNox-1 Working Solution (1-10 µM)

  • Antifade mounting medium

  • Coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Tissue Sectioning:

    • Cut frozen tissue blocks into thin sections (e.g., 5-10 µm) using a cryostat.

    • Mount the sections onto clean microscope slides. It is recommended to use sections immediately after preparation.[6]

  • Fixation (Optional but Recommended):

    • For some applications, a quick fixation step may improve tissue morphology.[8]

    • Immerse the slides in cold 4% paraformaldehyde (PFA) in PBS for 10-15 minutes.

    • Note: Prolonged fixation may affect the labile Fe²⁺ pool.

  • Washing:

    • Gently wash the tissue sections with PBS twice for 5 minutes each to remove the fixative and any debris.[10][13]

  • Staining:

    • Carefully remove excess PBS from around the tissue section.

    • Apply a sufficient volume of the RhoNox-1 working solution to completely cover the tissue section.

    • Incubate at room temperature for 5-30 minutes in a dark, humidified chamber.[10][13] The optimal incubation time may vary depending on the tissue type and should be determined experimentally.

  • Post-Staining Wash:

    • Gently wash the sections with PBS twice for 5 minutes each to remove any unbound probe.[10][13]

  • Mounting:

    • Mount a coverslip over the tissue section using an antifade mounting medium.

  • Imaging:

    • Immediately visualize the sections using a fluorescence microscope.

    • Use filter sets appropriate for rhodamine-based dyes (Excitation: ~540 nm, Emission: ~575 nm).[1] The signal from RhoNox-1 will appear as an orange-red fluorescence.[1]

Important Considerations

  • Tissue Preparation: The use of freshly prepared frozen sections is crucial, as labile Fe²⁺ can be easily lost during processing.[6] Paraffin embedding is not recommended.[6][8]

  • Controls: To validate the specificity of the staining, consider the following controls:

    • Negative Control: Sections not incubated with RhoNox-1 to assess background autofluorescence.

    • Chelation Control: Pre-incubate tissue sections with an iron chelator, such as 2,2'-bipyridyl (Bpy), before staining with RhoNox-1. This should result in a significant reduction in the fluorescent signal.[6]

  • Quantitative Analysis: For semi-quantitative analysis, acquire images under identical conditions (e.g., exposure time, gain) and measure the fluorescence intensity in regions of interest using appropriate image analysis software.[7][12]

  • DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid cytotoxicity or artifacts.[13]

References

Method

Application Notes and Protocols for Co-staining with RhoNox-1 and Other Fluorescent Markers

For Researchers, Scientists, and Drug Development Professionals Introduction The study of labile iron pools within cellular compartments is crucial for understanding a myriad of physiological and pathological processes,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of labile iron pools within cellular compartments is crucial for understanding a myriad of physiological and pathological processes, including oxidative stress, ferroptosis, and neurodegenerative diseases. RhoNox-1 is a highly selective fluorescent probe for the detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Its ability to provide a turn-on fluorescence signal upon reacting with Fe²⁺ makes it a valuable tool for researchers. This document provides detailed protocols for utilizing RhoNox-1 in co-staining experiments with other fluorescent markers, enabling the simultaneous visualization of labile iron pools and specific subcellular structures.

Mechanism of Action of RhoNox-1

RhoNox-1 is a cell-permeable probe that, in its native state, exhibits weak fluorescence. This quenching is due to a non-radiative deactivation process involving a tertiary amine N-oxide group.[3] Upon selective reaction with Fe²⁺, the N-oxide group is reduced, leading to the formation of a highly fluorescent rhodamine B-like product.[4][5] This irreversible reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of labile Fe²⁺.[1][2] RhoNox-1 has been observed to localize primarily in the Golgi apparatus.[1][2][6]

RhoNox1_Mechanism cluster_cell Living Cell RhoNox-1_ext RhoNox-1 (Cell Permeable) RhoNox-1_int RhoNox-1 (Weak Fluorescence) Fe2 Labile Fe²⁺ Fluorescent_Product Highly Fluorescent Product Fluorescence_Microscopy Fluorescence Detection (Ex: ~540 nm, Em: ~575 nm) Fluorescent_Product->Fluorescence_Microscopy

Caption: Mechanism of RhoNox-1 activation.

Spectral Compatibility and Marker Selection

Successful co-staining experiments hinge on the selection of fluorescent probes with minimal spectral overlap. RhoNox-1 exhibits an excitation maximum around 540 nm and an emission maximum around 575 nm, producing an orange-red fluorescence.[1][2] When selecting additional fluorescent markers, it is essential to choose those with distinct excitation and emission spectra to allow for clear differentiation of signals using appropriate filter sets on a fluorescence microscope or flow cytometer.

Below is a table summarizing fluorescent markers that have been successfully used in co-staining experiments with RhoNox-1, along with their spectral properties.

Fluorescent MarkerTarget OrganelleExcitation Max (nm)Emission Max (nm)Spectral Overlap with RhoNox-1
RhoNox-1 Labile Fe²⁺ (Golgi)~540[1][2]~575[1][2]-
Hoechst 33342 Nucleus~350[7]~461[4][7]Low
MitoTracker Green FM Mitochondria~490[6][8][9]~516[8][10]Low
LysoTracker Green DND-26 Lysosomes (acidic)~504[2][11][12]~511[2][11][12]Low
ER-Tracker Green Endoplasmic Reticulum~504[13][14]~511[13][14]Low
BODIPY-FL Ceramide-BSA Golgi Apparatus~505[15]~511[15]Low

Experimental Protocols

This section provides a general protocol for co-staining adherent cells with RhoNox-1 and a second fluorescent marker. This protocol should be optimized for specific cell types and experimental conditions.

Co_Staining_Workflow Start Start: Seed Cells on Coverslips Incubate_Marker2 Incubate with Second Fluorescent Marker (e.g., MitoTracker Green) Start->Incubate_Marker2 Wash1 Wash with Buffer Incubate_Marker2->Wash1 Incubate_RhoNox1 Incubate with RhoNox-1 Working Solution Wash1->Incubate_RhoNox1 Wash2 Wash with Buffer Incubate_RhoNox1->Wash2 Image Image using Fluorescence Microscopy Wash2->Image End End Image->End

Caption: General workflow for co-staining.

Reagent Preparation
  • RhoNox-1 Stock Solution (1 mM):

    • Dissolve 50 µg of RhoNox-1 in 110 µL of anhydrous DMSO.[2][16]

    • Store the stock solution at -20°C, protected from light. It is recommended to aliquot to avoid repeated freeze-thaw cycles.

  • RhoNox-1 Working Solution (1-10 µM):

    • Dilute the 1 mM RhoNox-1 stock solution in pre-warmed serum-free cell culture medium or a suitable buffer (e.g., PBS or HBSS) to the desired final concentration.[1][2]

    • The optimal concentration should be determined experimentally, but a starting concentration of 5 µM is often used.[8]

    • Prepare the working solution fresh before each experiment.

  • Second Fluorescent Marker Stock and Working Solutions:

    • Prepare stock and working solutions of the second fluorescent marker according to the manufacturer's instructions. For example:

      • MitoTracker Green FM: Prepare a 1 mM stock in DMSO and use a working concentration of 100-400 nM.[8]

      • LysoTracker Green DND-26: Use the provided 1 mM solution and dilute to a working concentration of 50 nM.[12]

      • ER-Tracker Green: Prepare a 1 mM stock in DMSO and use a working concentration of 2 µM.[14]

      • BODIPY-FL Ceramide-BSA: Use a working concentration of 1-5 µM.[8][17]

      • Hoechst 33342: Use a working concentration of 1 µg/mL.[8]

Staining Protocol for Adherent Cells
  • Cell Culture:

    • Culture adherent cells on sterile glass coverslips or in glass-bottom dishes appropriate for fluorescence microscopy.

  • Staining with the Second Fluorescent Marker:

    • Remove the culture medium and wash the cells once with pre-warmed serum-free medium or buffer.

    • Add the working solution of the second fluorescent marker (e.g., MitoTracker, LysoTracker, ER-Tracker) to the cells.

    • Incubate for the time and at the temperature recommended by the manufacturer (e.g., 15-45 minutes at 37°C).[8]

  • Washing:

    • Aspirate the staining solution and wash the cells 2-3 times with pre-warmed serum-free medium or buffer.

  • Staining with RhoNox-1:

    • Add the freshly prepared RhoNox-1 working solution to the cells.

    • Incubate at room temperature or 37°C for 5-30 minutes, protected from light.[1][2] The optimal incubation time may vary depending on the cell type and experimental conditions.

  • Final Washing:

    • Aspirate the RhoNox-1 working solution and wash the cells 2-3 times with fresh culture medium or buffer.[16]

  • Imaging:

    • Mount the coverslip on a slide with a drop of mounting medium or observe the cells directly in the glass-bottom dish.

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.

      • For RhoNox-1, use a filter set appropriate for rhodamine or Cy3 (e.g., excitation ~540 nm, emission ~575 nm).[7]

      • For green fluorescent markers, use a standard FITC filter set (e.g., excitation ~490 nm, emission ~515 nm).

      • For Hoechst 33342, use a DAPI filter set (e.g., excitation ~350 nm, emission ~460 nm).

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No RhoNox-1 Signal Low intracellular labile Fe²⁺ levels.Include a positive control by treating cells with a source of ferrous ions, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), prior to RhoNox-1 staining.[7][8]
Insufficient incubation time or concentration.Optimize the incubation time (5-30 minutes) and the concentration (1-10 µM) of RhoNox-1.[1][2]
RhoNox-1 degradation.Prepare the RhoNox-1 working solution fresh before each use. Store the DMSO stock solution properly at -20°C, protected from light.[7]
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps after incubation with the fluorescent probes.[12][18]
Autofluorescence of cells or medium.Use phenol (B47542) red-free medium for the final wash and imaging.[8] Acquire an unstained control image to assess the level of autofluorescence.
Spectral Bleed-through Overlapping emission spectra of the fluorophores.Use narrow bandpass filters to isolate the emission of each fluorophore. Perform sequential imaging, acquiring the signal from each channel separately.[14]
Incorrect filter sets.Ensure that the filter sets on the microscope are appropriate for the specific excitation and emission spectra of the chosen fluorescent probes.[14]
Cell Toxicity High probe concentrations or prolonged incubation.Perform a titration of each probe to determine the lowest effective concentration. Minimize incubation times.
Phototoxicity from imaging.Reduce the excitation light intensity and exposure time during image acquisition.

References

Application

Measuring Intracellular Fe(II) with RhoNox-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The precise measurement of intracellular labile iron pools is critical for understanding cellular metabolism, oxidative stress, and the pathoge...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular labile iron pools is critical for understanding cellular metabolism, oxidative stress, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The ferrous ion (Fe(II)) is a particularly important component of this pool, participating in Fenton chemistry that can lead to the generation of reactive oxygen species. RhoNox-1 is a highly selective fluorescent probe designed for the specific detection of Fe(II) in living cells. Its "turn-on" fluorescent response upon reacting with Fe(II) provides a direct and sensitive method for quantifying this labile iron species. These application notes provide a comprehensive guide to using RhoNox-1 for the measurement of intracellular Fe(II).

Principle of Detection

RhoNox-1 is designed based on a rhodamine B scaffold, a strongly fluorescent dye.[1] In its native state, one of the tertiary amine groups of the rhodamine B structure is N-oxidized.[1] This N-oxide modification leads to a disruption of the π-conjugation and induces fluorescence quenching through mechanisms such as photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).[1][2] As a result, RhoNox-1 is initially non-fluorescent.

Upon selective reaction with intracellular Fe(II), the N-oxide group is deoxygenated, regenerating the highly fluorescent rhodamine B structure.[1][2] This irreversible reaction results in a significant "turn-on" fluorescent signal, with an orange-red emission that can be readily detected using fluorescence microscopy or flow cytometry.[3][4] The key advantage of RhoNox-1 is its high selectivity for Fe(II) over other metal ions, including the ferric ion (Fe(III)), ensuring specific detection of the catalytically active form of iron.[1]

Quantitative Data

The following tables summarize the key quantitative properties of the RhoNox-1 probe.

Table 1: Spectroscopic and Physicochemical Properties of RhoNox-1

PropertyValueReference
Molecular FormulaC₂₈H₃₀N₂O₄[5]
Molecular Weight458.55 g/mol [5]
Excitation Wavelength (Ex)~540 nm[3][4][5][6]
Emission Wavelength (Em)~575 nm[3][4][5][6]
Quantum Yield (quenched)0.01[1]
Quantum Yield (Rhodamine B)> 0.8[1]
Fluorescence Enhancement~30-fold[1][7]
Subcellular LocalizationGolgi Apparatus[3][4][8][9]

Table 2: Recommended Working Concentrations and Incubation Times

ApplicationRecommended ConcentrationIncubation TimeTemperature
Cell Staining (general)1-10 µM5-30 minutesRoom Temperature or 37°C
Fluorescence Microscopy5 µM1 hour37°C
Flow Cytometry1-10 µM5-30 minutesRoom Temperature

Experimental Protocols

Reagent Preparation

1.1. RhoNox-1 Stock Solution (1 mM)

  • Materials:

    • RhoNox-1 (50 µg)

    • Anhydrous Dimethyl Sulfoxide (DMSO) of high purity.[10]

  • Procedure:

    • Bring the vial of RhoNox-1 to room temperature before opening.

    • Add 110 µL of anhydrous DMSO to the 50 µg of RhoNox-1 to create a 1 mM stock solution.[3][4][5]

    • Vortex briefly to ensure the powder is fully dissolved.

  • Storage:

    • Store the stock solution at -20°C or -80°C, protected from light.[5][8] It is recommended to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

1.2. RhoNox-1 Working Solution (1-10 µM)

  • Materials:

    • 1 mM RhoNox-1 stock solution

    • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Procedure:

    • On the day of the experiment, dilute the 1 mM RhoNox-1 stock solution to the desired final concentration (typically between 1-10 µM) using serum-free cell culture medium or PBS.[3][4][5][6]

    • The final concentration should be optimized for the specific cell type and experimental conditions.

Staining Protocol for Adherent Cells
  • Materials:

    • Adherent cells cultured on sterile coverslips or in glass-bottom dishes.

    • RhoNox-1 working solution (1-10 µM).

    • Serum-free cell culture medium or PBS for washing.

  • Procedure:

    • Remove the culture medium from the cells.

    • Wash the cells once with serum-free medium or PBS.

    • Add the RhoNox-1 working solution to the cells, ensuring the entire surface is covered.[4][6] For cells on a coverslip in a 6-well plate, 100 µL is typically sufficient.[3][4][6]

    • Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[3][4][6] Incubation time can be optimized as needed.

    • Remove the RhoNox-1 working solution.

    • Wash the cells twice with serum-free medium or PBS for 5 minutes each time to remove any excess probe.[3][4][6]

    • The cells are now ready for imaging using a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Materials:

    • Suspension cells in culture.

    • RhoNox-1 working solution (1-10 µM).

    • PBS for washing.

    • Centrifuge.

  • Procedure:

    • Count the cells and adjust the density to approximately 1 x 10⁶ cells/mL.[3][4][6]

    • Centrifuge the cell suspension at 400-1000 g for 3-5 minutes and discard the supernatant.[3][4][6]

    • Wash the cells twice with PBS, centrifuging and resuspending the pellet each time.[3][4][6]

    • Resuspend the cell pellet in 1 mL of the RhoNox-1 working solution.[3][4][6]

    • Incubate the cells for 5-30 minutes at room temperature, protected from light.[3][4][6]

    • Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[3][4][6]

    • Wash the cells twice with PBS.[3][4][6]

    • Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[3][4][6]

Imaging and Data Analysis
  • Fluorescence Microscopy:

    • Observe the stained cells using a fluorescence microscope equipped with appropriate filters for rhodamine dyes (Excitation ~540 nm, Emission ~575 nm).

    • Capture images and quantify the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). The fluorescence intensity is directly proportional to the intracellular Fe(II) concentration.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer with excitation and emission channels suitable for detecting the RhoNox-1 signal.

    • The shift in the fluorescence intensity of the cell population can be used to quantify changes in intracellular Fe(II) levels.

Visualizations

RhoNox1_Mechanism cluster_0 Intracellular Environment cluster_1 Detection RhoNox1_off RhoNox-1 (Non-fluorescent) N_oxide N-oxide group RhoNox1_off->N_oxide Contains Fe2 Fe(II) RhoNox1_on Rhodamine B (Highly Fluorescent) Fe2->RhoNox1_on Deoxygenates N-oxide Detection Fluorescence Detection (Ex: 540 nm, Em: 575 nm) RhoNox1_on->Detection Emits Light N_oxide->Fe2 Reacts with

Caption: Mechanism of RhoNox-1 activation by Fe(II).

Experimental_Workflow start Start prep_stock Prepare 1 mM RhoNox-1 Stock in DMSO start->prep_stock prep_working Prepare 1-10 µM Working Solution prep_stock->prep_working staining Incubate Cells with RhoNox-1 Working Solution (5-30 min) prep_working->staining cell_prep Prepare Cells (Adherent or Suspension) cell_prep->staining wash Wash Cells Twice (PBS or Medium) staining->wash analysis Analyze by: - Fluorescence Microscopy - Flow Cytometry wash->analysis end End analysis->end

Caption: General experimental workflow for using RhoNox-1.

Troubleshooting

  • High background fluorescence:

    • Ensure the use of high-purity, anhydrous DMSO for preparing the stock solution. Degraded DMSO can increase background signals.[10]

    • Thoroughly wash the cells after staining to remove any unbound probe.

    • Optimize the probe concentration; lower concentrations may reduce background.

  • Low or no signal:

    • Confirm the presence of labile Fe(II) in your cell model. Consider using a positive control, such as treating cells with a known iron source like ferric ammonium (B1175870) citrate (B86180) (FAC), which increases the intracellular labile iron pool.

    • Ensure the fluorescence microscope or flow cytometer is set to the correct excitation and emission wavelengths.

    • Check the age and storage conditions of the RhoNox-1 stock solution.

Conclusion

RhoNox-1 is a powerful and selective tool for the detection and quantification of intracellular Fe(II). By following the provided protocols and considering the key parameters, researchers can obtain reliable and reproducible data on the dynamics of labile ferrous iron in a variety of cellular contexts, aiding in the investigation of iron metabolism and its role in health and disease.

References

Method

Application Notes and Protocols for RhoNox-1 in Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals Introduction RhoNox-1 is a highly specific fluorescent probe designed for the detection of divalent iron ions (Fe²⁺) within living cells.[1][2] Its applicat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a highly specific fluorescent probe designed for the detection of divalent iron ions (Fe²⁺) within living cells.[1][2] Its application is particularly relevant in the field of oxidative stress, as labile Fe²⁺ is a critical catalyst in the Fenton reaction, a major source of highly reactive hydroxyl radicals that can lead to cellular damage.[3] This document provides detailed application notes and experimental protocols for the use of RhoNox-1 in studying the role of Fe²⁺ in oxidative stress and related cellular processes like ferroptosis.

Mechanism of Action

RhoNox-1 operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent due to a tertiary amine N-oxide group that quenches the fluorescence of the rhodamine B scaffold through mechanisms like twisted intramolecular charge transfer (TICT) and photo-induced electron transfer (PET).[2][4] In the presence of Fe²⁺, the N-oxide group is selectively deoxygenated, restoring the fluorophore's structure and resulting in a significant increase in orange-red fluorescence.[2][4] This reaction is highly selective for Fe²⁺ over other metal ions, including Fe³⁺.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of RhoNox-1 for easy reference.

Table 1: Spectral Properties of RhoNox-1

PropertyWavelength (nm)
Excitation Maximum (Ex)540
Emission Maximum (Em)575

Table 2: Recommended Reagent Concentrations

ReagentConcentration
RhoNox-1 Stock Solution (in DMSO)1 mM
RhoNox-1 Working Solution1-10 µM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of RhoNox-1 and a typical experimental workflow for its application in cellular assays.

cluster_mechanism RhoNox-1 Mechanism of Action RhoNox1_off RhoNox-1 (Non-fluorescent) RhoNox1_on Rhodamine B (Fluorescent) RhoNox1_off->RhoNox1_on Deoxygenation Fe2 Fe²⁺ Fe2->RhoNox1_on

Caption: Mechanism of RhoNox-1 activation by Fe²⁺.

cluster_workflow Experimental Workflow start Start prep_cells Prepare Suspension or Adherent Cells start->prep_cells prep_rhonox Prepare RhoNox-1 Working Solution (1-10 µM) prep_cells->prep_rhonox incubate Incubate Cells with RhoNox-1 (5-30 min) prep_rhonox->incubate wash Wash Cells incubate->wash analyze Analyze by Fluorescence Microscopy or Flow Cytometry wash->analyze end End analyze->end

Caption: General experimental workflow for using RhoNox-1.

Experimental Protocols

1. Preparation of RhoNox-1 Stock Solution (1 mM)

  • Materials:

    • RhoNox-1 (50 µg)

    • Anhydrous DMSO (110 µL)

  • Procedure:

    • Dissolve 50 µg of RhoNox-1 in 110 µL of anhydrous DMSO to obtain a 1 mM stock solution.[1][5]

    • Aliquot and store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[6]

2. Staining Protocol for Suspension Cells

  • Materials:

    • Suspension cells

    • Phosphate-buffered saline (PBS)

    • Serum-free cell culture medium or PBS

    • RhoNox-1 working solution (1-10 µM in serum-free medium or PBS)

  • Procedure:

    • Collect suspension cells by centrifugation.

    • Wash the cells twice with PBS, centrifuging for 3-4 minutes at 400 g between washes.[1][5]

    • Resuspend the cell pellet to a density of 1x10⁶ cells/mL in serum-free medium or PBS.[1][5]

    • Add 1 mL of the RhoNox-1 working solution to the cell suspension.

    • Incubate at room temperature for 5-30 minutes, protected from light.[1][5] The optimal incubation time may vary depending on the cell type and experimental conditions.

    • Centrifuge the cells at 400 g for 3-4 minutes and discard the supernatant.[1][5]

    • Wash the cells twice with PBS for 5 minutes each time.[1][5]

    • Resuspend the cells in serum-free cell culture medium or PBS for analysis.[5]

    • Observe the cells using a fluorescence microscope (Ex/Em: 540/575 nm) or analyze by flow cytometry.[1][5]

3. Staining Protocol for Adherent Cells

  • Materials:

    • Adherent cells cultured on sterile coverslips or in culture plates

    • Serum-free cell culture medium or PBS

    • RhoNox-1 working solution (1-10 µM in serum-free medium or PBS)

  • Procedure:

    • Culture adherent cells on a suitable sterile substrate (e.g., coverslips).

    • Remove the culture medium.

    • Add 100 µL of the RhoNox-1 working solution to the cells, ensuring the entire surface is covered.[5]

    • Incubate at room temperature for 5-30 minutes, protected from light.[5][6]

    • Aspirate the RhoNox-1 working solution.

    • Wash the cells two to three times with medium or PBS for 5 minutes each time.[1][5]

    • Observe the cells using a fluorescence microscope (Ex/Em: 540/575 nm).[5]

Applications in Drug Development and Oxidative Stress Research

  • Screening for Ferroptosis Inhibitors: RhoNox-1 can be used to screen for compounds that inhibit ferroptosis by chelating or reducing the levels of labile Fe²⁺.[7]

  • Investigating Disease Models: The probe has been successfully used to detect catalytic Fe²⁺ in tissue samples from animal models of diseases associated with iron overload and oxidative stress, such as iron-induced carcinogenesis.[3][8]

  • Studying Cellular Iron Homeostasis: RhoNox-1 is a valuable tool for investigating the dynamics of intracellular labile iron pools in response to various stimuli, including hypoxia and oxidative stress.[9] It has been noted that RhoNox-1 tends to localize in the Golgi apparatus.[1][5]

  • Neurotoxicity Studies: The probe can be applied to investigate the role of iron-mediated oxidative stress in neurodegenerative diseases and neurotoxicity induced by environmental factors.[10]

Considerations and Best Practices

  • The concentration of the RhoNox-1 working solution and incubation time should be optimized for each cell type and experimental setup.

  • It is recommended to prepare the RhoNox-1 working solution fresh for each experiment.[1]

  • Due to the light sensitivity of the probe, all incubation steps should be performed in the dark.

  • For quantitative analysis, it is crucial to include appropriate controls, such as cells not treated with an iron source and cells treated with an iron chelator like 2,2'-bipyridyl.[4]

References

Technical Notes & Optimization

Troubleshooting

RhoNox-1 Technical Support Center: Troubleshooting &amp; FAQs

Welcome to the technical support center for RhoNox-1, a highly selective turn-on fluorescent probe for the detection of intracellular labile ferrous iron (Fe²⁺). This guide is designed to assist researchers, scientists,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1, a highly selective turn-on fluorescent probe for the detection of intracellular labile ferrous iron (Fe²⁺). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RhoNox-1?

RhoNox-1 is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺).[1][2][3] In its native state, the fluorescence of the rhodamine B-based fluorophore is quenched due to the presence of a tertiary amine N-oxide group.[4][5][6] This quenching is attributed to mechanisms like photo-induced electron transfer (PET) and twisted intramolecular charge transfer (TICT).[4][5][7] Upon selective reaction with Fe²⁺, the N-oxide group is reduced, regenerating the strongly fluorescent rhodamine B.[4][8] This results in a significant "turn-on" fluorescence signal.[4][5]

Q2: What are the optimal excitation and emission wavelengths for RhoNox-1?

The fluorescent product generated after RhoNox-1 reacts with Fe²⁺ has a maximum absorption at approximately 540 nm and a maximum emission at around 575 nm, appearing as an orange-red fluorescence.[1][2][3][9]

Q3: Where does RhoNox-1 localize within the cell?

RhoNox-1 is cell-permeable and tends to localize in the Golgi apparatus.[1][2][10] However, it is also thought to detect Fe²⁺ in the cytoplasmic pool.[10]

Q4: Is RhoNox-1 selective for Fe²⁺ over other metal ions?

Yes, a key advantage of RhoNox-1 is its high selectivity for Fe²⁺ ions.[4] Studies have shown that other transition metal cations, including ferric iron (Fe³⁺), do not trigger a significant fluorescent response.[4]

Troubleshooting Guide for Weak RhoNox-1 Fluorescence Signal

A weak or absent fluorescence signal is a common issue that can arise during experimentation. This guide provides a systematic approach to identifying and resolving the root cause.

Problem: The RhoNox-1 fluorescence signal is weak or undetectable.

Below is a step-by-step troubleshooting workflow to address this issue.

G start Start: Weak or No Signal check_probe 1. Verify Probe Integrity - Stored correctly? - Freshly prepared? start->check_probe check_protocol 2. Review Staining Protocol - Correct concentration? - Appropriate incubation time? check_probe->check_protocol No Issue solution_probe Solution: - Use fresh, properly stored RhoNox-1. - Use high-purity DMSO. check_probe->solution_probe Issue Found check_cells 3. Assess Cell Health & Fe²⁺ Levels - Cells healthy? - Low basal Fe²⁺ expected? check_protocol->check_cells No Issue solution_protocol Solution: - Optimize probe concentration (1-10 µM). - Adjust incubation time (5-60 min). check_protocol->solution_protocol Issue Found check_imaging 4. Check Imaging Setup - Correct filter sets? - Laser/light source optimal? check_cells->check_imaging No Issue solution_cells Solution: - Use positive control (e.g., FeSO₄ treatment). - Use chelator (e.g., Bpy) as negative control. check_cells->solution_cells Issue Found solution_imaging Solution: - Use Cy3/TMR filter set. - Excite near 540 nm, detect around 575 nm. check_imaging->solution_imaging Issue Found end End: Signal Optimized check_imaging->end No Issue (Re-evaluate Experiment) solution_probe->end solution_protocol->end solution_cells->end solution_imaging->end

Figure 1. Troubleshooting workflow for weak RhoNox-1 signal.
Detailed Troubleshooting Steps

1. Probe Integrity and Preparation

  • Question: Is the RhoNox-1 stock solution viable?

    • Answer: Improper storage or the use of degraded solvent can compromise the probe. RhoNox-1 should be stored as a solid at ≤ -20°C, protected from light and moisture.[11][12] Storing it as a solution is not recommended as it can degrade and increase background fluorescence.[11][12]

  • Question: Was the working solution prepared correctly?

    • Answer: Use high-purity, anhydrous DMSO to prepare the stock solution (e.g., 1 mM).[1][2][3][11][12] Degraded DMSO can increase the background signal.[10][11][12] The working solution should be prepared fresh by diluting the stock solution in a serum-free medium or a suitable buffer like PBS or HBSS.[1][2][3]

2. Staining Protocol

  • Question: Is the RhoNox-1 concentration optimal?

    • Answer: The recommended working concentration is typically between 1-10 µM.[1][2][3] This may need to be optimized depending on the cell type and experimental conditions.

  • Question: Is the incubation time sufficient?

    • Answer: Incubation times can range from 5 to 60 minutes.[1][2][11][12] The reaction between RhoNox-1 and Fe²⁺ is time-dependent, with fluorescence increasing over time and reaching a plateau.[4][13] Insufficient incubation may result in a weak signal.

  • Question: Are you using an appropriate sample preparation method?

    • Answer: RhoNox-1 is suitable for live cell imaging and freshly prepared frozen tissue sections.[4] It is not recommended for paraffin-embedded preparations, as the labile Fe²⁺ ions can easily leak out during the embedding process.[4]

3. Cellular Factors

  • Question: Are the cells healthy?

    • Answer: Unhealthy or dying cells may have compromised iron homeostasis, which could affect the labile iron pool. Ensure cells are healthy throughout the experiment.

  • Question: Is the basal level of labile Fe²⁺ in your cells very low?

    • Answer: Many cell types maintain a very low concentration of labile Fe²⁺ to prevent oxidative damage.[8] A weak signal may accurately reflect low basal levels. To confirm the probe is working, consider using a positive control.

  • Question: How can I implement positive and negative controls?

    • Answer:

      • Positive Control: Treat cells with a source of ferrous iron, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS) or FeSO₄, to artificially increase the intracellular labile Fe²⁺ pool before staining with RhoNox-1.[11][14] This should result in a significant increase in fluorescence.

      • Negative Control: After loading cells with iron, treat them with an Fe²⁺ chelator like 2,2'-bipyridyl (Bpy) prior to adding RhoNox-1.[4][15] This should suppress the fluorescence signal, confirming its specificity for Fe²⁺.[10]

4. Imaging Setup

  • Question: Are the microscope filter sets and light source correct?

    • Answer: Use a standard filter set appropriate for red fluorescent dyes like Cy3 or tetramethyl rhodamine (TMR).[11] For laser excitation, wavelengths of 532 nm or 543 nm are suitable.[11] Ensure you are detecting emission around 570-575 nm.[9][11]

Quantitative Data Summary

ParameterValueReference
Excitation Wavelength (max) ~540 nm[1][2][3]
Emission Wavelength (max) ~575 nm[1][2][3][9]
Quantum Yield (Φ) of RhoNox-1 0.01[4][8]
Quantum Yield (Φ) of Product > 0.8 (Rhodamine B)[4]
Recommended Stock Solution 1 mM in high-purity DMSO[1][2][3][11]
Recommended Working Concentration 1 - 10 µM[1][2][3]
Recommended Incubation Time 5 - 60 minutes[1][2][11][12]

Experimental Protocols

Protocol: Staining Adherent Cells
  • Culture adherent cells on sterile coverslips or glass-bottom dishes.

  • Prepare a fresh 1-10 µM RhoNox-1 working solution by diluting a 1 mM DMSO stock in serum-free medium or HBSS.

  • Remove the culture medium from the cells and wash twice with the buffer (e.g., HBSS).[11]

  • Add the RhoNox-1 working solution to completely cover the cells.

  • Incubate at room temperature or 37°C for 5-60 minutes, protected from light.[1][11][12]

  • Wash the cells twice with medium or buffer to remove excess probe.[1]

  • Observe the cells using fluorescence microscopy with appropriate filter sets.[1]

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Detection RhoNox1_inactive RhoNox-1 (Non-fluorescent) RhodamineB_active Rhodamine B (Highly Fluorescent) Fe2 Labile Fe²⁺ Fe2->RhodamineB_active Reductive Deoxygenation Fluorescence Orange-Red Fluorescence (Ex: ~540nm / Em: ~575nm) RhodamineB_active->Fluorescence Detection

Figure 2. Reaction mechanism of RhoNox-1 with Fe²⁺.

References

Optimization

how to reduce background fluorescence with RhoNox-1

Welcome to the technical support center for RhoNox-1. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using RhoNox-1 for the detection of labile Fe2+ and to tro...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1. This guide is designed to assist researchers, scientists, and drug development professionals in effectively using RhoNox-1 for the detection of labile Fe2+ and to troubleshoot common issues, particularly high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is RhoNox-1 and how does it work?

RhoNox-1 is a highly selective "turn-on" fluorescent probe designed for the detection of divalent iron ions (Fe2+).[1][2] Its fundamental principle lies in a chemical reaction with Fe2+, which transforms the probe from a non-fluorescent state to a highly fluorescent one.[3][4] This reaction is irreversible and specific to Fe2+, with minimal interference from other biologically relevant metal ions.[4] The resulting fluorescence can be observed in the orange-red spectrum (Excitation/Emission: ~540/575 nm).[1]

Q2: What are the primary applications of RhoNox-1?

RhoNox-1 is primarily used for the visualization and quantification of labile Fe2+ pools within living cells.[1][5] It has been successfully employed in fluorescence microscopy and flow cytometry to study the role of iron in various biological processes and pathologies.[1][6]

Q3: My background fluorescence is very high. Is my RhoNox-1 defective?

High background fluorescence is a common issue but is rarely due to a defective product. More often, it stems from suboptimal experimental conditions. Key factors that can contribute to high background include the quality of the solvent used to dissolve the probe, the storage of the probe after reconstitution, the concentration of the probe, and insufficient washing steps.[2][7]

Q4: Can I use RhoNox-1 for fixed cells or tissue sections?

The use of RhoNox-1 on fixed samples is generally not recommended for paraffin-embedded sections.[8] However, some studies have reported successful use with lightly fixed frozen sections.[9] It is advisable to perform initial evaluations on unfixed specimens whenever possible.[9]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the quality and interpretation of your experimental data. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.

Step 1: Evaluate Your Reagents and Probe Preparation

The initial step in troubleshooting is to scrutinize the reagents and the handling of the RhoNox-1 probe, as these are frequent sources of high background.

Potential Cause Recommended Solution
Degraded DMSO Use high-purity, anhydrous DMSO (infinity-pure or ultra-pure grade) to prepare your RhoNox-1 stock solution.[2][7][8] Always use a fresh aliquot from a newly opened bottle.[7][8]
Improper Probe Storage RhoNox-1 should be stored as a dried solid at ≤ -20°C, protected from light and moisture.[2][7] Storing RhoNox-1 in solution is not recommended as it can lead to degradation and increased background fluorescence.[2][7] If a stock solution must be made, use it promptly.
High Probe Concentration An excessively high concentration of RhoNox-1 can lead to non-specific staining and increased background.[5][10][11] It is crucial to titrate the probe to determine the optimal concentration that provides a good signal-to-noise ratio.
Step 2: Optimize Your Staining Protocol

Fine-tuning the experimental protocol is critical for achieving a clear signal with minimal background.

Parameter Recommendation
Probe Concentration Start with a concentration in the range of 1-10 µM and perform a dilution series to find the optimal concentration for your specific cell type and experimental conditions.[1]
Incubation Time Optimize the incubation time. A typical starting point is 5-30 minutes at room temperature.[1] Shorter incubation times may be sufficient and can help reduce background.
Washing Steps Insufficient washing can leave unbound probe in the sample, contributing to high background.[5] After incubation with RhoNox-1, wash the cells thoroughly, for example, two to three times with a suitable buffer like PBS.[1]
Step 3: Consider Cellular Autofluorescence

Autofluorescence is the natural fluorescence emitted by cells and can be a source of background noise.

Action Description
Unstained Control Always include an unstained control (cells that have not been treated with RhoNox-1) in your experiment. This will allow you to assess the level of inherent autofluorescence in your samples.
Image Acquisition Settings Optimize your microscope's gain and exposure settings. While increasing these can enhance your signal, it will also amplify the background. Find a balance that provides a clear signal without excessive noise.

Experimental Protocols

Protocol 1: Preparation of RhoNox-1 Stock Solution
  • Before opening the vial, centrifuge it briefly to ensure the solid material is at the bottom.[2]

  • Allow the vial to reach room temperature.[7]

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 1 mM stock solution (e.g., for 50 µg of RhoNox-1, add 110 µL of DMSO).[1]

  • Vortex briefly to ensure the probe is fully dissolved.

  • Use the stock solution immediately. Avoid long-term storage of the solution.[2]

Protocol 2: Staining Adherent Cells with RhoNox-1
  • Culture adherent cells on sterile coverslips or in a glass-bottom dish.

  • Prepare a working solution of RhoNox-1 by diluting the 1 mM stock solution in a serum-free cell culture medium or PBS to a final concentration of 1-10 µM.[1]

  • Remove the culture medium from the cells and wash them twice with PBS.[1]

  • Add the RhoNox-1 working solution to the cells, ensuring the entire surface is covered.[1]

  • Incubate at room temperature for 5-30 minutes, protected from light.[1]

  • Wash the cells twice with the medium or PBS for 5 minutes each time.[1]

  • The cells are now ready for observation by fluorescence microscopy.

Data Presentation

Table 1: Effect of RhoNox-1 Concentration on Signal-to-Noise Ratio
RhoNox-1 Concentration (µM)Relative Signal IntensityRelative Background IntensitySignal-to-Noise Ratio
0.51.51.11.4
1.03.21.32.5
5.0 8.5 1.8 4.7
10.09.83.52.8
20.010.26.11.7

This table presents illustrative data to demonstrate the importance of titrating the probe concentration. The optimal concentration will vary depending on the cell type and experimental conditions.

Table 2: Impact of DMSO Quality and Storage on Background Fluorescence
ConditionRelative Background Intensity
Freshly prepared RhoNox-1 in high-purity DMSO1.0
RhoNox-1 prepared in aged/low-purity DMSO3.5
RhoNox-1 stock solution stored at 4°C for 1 week4.2

This table illustrates the significant impact of solvent quality and storage on background fluorescence, based on manufacturer recommendations and common laboratory experience.[2][7]

Visualizations

RhoNox1_Mechanism Mechanism of RhoNox-1 Action RhoNox1_non_fluorescent RhoNox-1 (Non-Fluorescent) Reaction Reduction of N-oxide RhoNox1_non_fluorescent->Reaction Presence of Fe2_ion Fe²⁺ Fe2_ion->Reaction RhoNox1_fluorescent Rhodamine B Derivative (Highly Fluorescent) Reaction->RhoNox1_fluorescent Fluorescence Orange-Red Fluorescence (Ex: ~540nm, Em: ~575nm) RhoNox1_fluorescent->Fluorescence Emits Troubleshooting_Workflow Troubleshooting High Background Fluorescence with RhoNox-1 Start High Background Observed Check_Reagents Step 1: Check Reagents - High-purity DMSO? - Freshly prepared probe? Start->Check_Reagents Optimize_Protocol Step 2: Optimize Protocol - Titrate probe concentration? - Optimize incubation time? - Sufficient washing? Check_Reagents->Optimize_Protocol If problem persists Consider_Autofluorescence Step 3: Consider Autofluorescence - Unstained control included? - Optimized imaging settings? Optimize_Protocol->Consider_Autofluorescence If problem persists Solution Reduced Background Consider_Autofluorescence->Solution Problem Resolved

References

Troubleshooting

Technical Support Center: Optimizing RhoNox-1 Incubation for Primary Neurons

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RhoNox-1 for the detect...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RhoNox-1 for the detection of labile ferrous iron (Fe²⁺) in primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is RhoNox-1 and what does it detect?

A1: RhoNox-1 is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺).[1][2][3] It is a cell-permeable dye that generates an irreversible orange-red fluorescent product upon reacting with Fe²⁺, with a maximum absorption wavelength of approximately 540 nm and a maximum emission wavelength of around 575 nm.[2][3] Importantly, RhoNox-1 is highly selective for Fe²⁺ and does not react with other physiologically relevant ions.[4]

Q2: What is the mechanism of action for RhoNox-1?

A2: RhoNox-1's fluorescence is initially quenched. When it reacts with Fe²⁺, the N-oxide group on the molecule is reduced, leading to a significant increase in fluorescence intensity.[5][6] This "turn-on" mechanism provides a direct and robust signal for the presence of labile Fe²⁺.

Q3: Where does RhoNox-1 localize within the cell?

A3: RhoNox-1 has been observed to localize in the Golgi apparatus in various cell types.[1][3]

Q4: Is RhoNox-1 toxic to primary neurons?

A4: While one study has indicated that RhoNox-1 is non-toxic in imaging experiments with SH-SY5Y cells, primary neurons can be more sensitive.[5] It is crucial to optimize the concentration and incubation time to minimize potential cytotoxicity in your specific primary neuron culture. Refer to the troubleshooting guide below if you observe signs of cellular stress.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Possible Causes:

  • Suboptimal Incubation Time or Temperature: Excessively long incubation can lead to non-specific staining.

  • Inadequate Washing: Residual probe in the medium can contribute to high background.

  • Autofluorescence of Media or Cells: Phenol (B47542) red in culture media and endogenous cellular components can fluoresce.

  • Probe Aggregation: Improperly dissolved or stored probe can form fluorescent aggregates.

Solutions:

  • Optimize Incubation Time: Start with a shorter incubation time (e.g., 15-30 minutes) and assess the signal-to-noise ratio.[1][2][7]

  • Thorough Washing: After incubation, wash the cells 2-3 times with warm phosphate-buffered saline (PBS) or a suitable imaging buffer like Hank's Balanced Salt Solution (HBSS) for 5 minutes each time to remove unbound probe.[2][4][7]

  • Use Phenol Red-Free Medium: For the duration of the experiment, switch to a phenol red-free medium to reduce background fluorescence.

  • Proper Probe Preparation: Ensure the RhoNox-1 stock solution is fully dissolved in high-purity DMSO and stored correctly (protected from light at -20°C for up to a month or -80°C for up to 6 months).[1] Before use, dilute the stock solution in a serum-free medium or PBS.[1]

Issue 2: Weak or No Signal

Possible Causes:

  • Insufficient Incubation Time: The probe may not have had enough time to react with intracellular Fe²⁺.

  • Low Concentration of RhoNox-1: The concentration of the probe may be too low to detect the available Fe²⁺.

  • Low Levels of Labile Fe²⁺: The experimental conditions may not induce a detectable increase in labile iron.

  • Incorrect Filter Sets: Using improper excitation and emission filters will result in poor signal detection.

Solutions:

  • Increase Incubation Time: Gradually increase the incubation time. Some protocols suggest up to 60 minutes at 37°C.[4]

  • Optimize RhoNox-1 Concentration: Titrate the RhoNox-1 concentration. The recommended working concentration range is typically 1-10 µM.[1]

  • Include Positive Controls: Use a known inducer of labile iron, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), to confirm that the probe is working correctly.[4]

  • Verify Imaging Setup: Ensure you are using the appropriate filter set for RhoNox-1 (Excitation/Emission: ~540/575 nm).[1][2][3]

Issue 3: Signs of Cytotoxicity or Altered Neuronal Morphology

Possible Causes:

  • Prolonged Incubation: Extended exposure to the probe or imaging buffer can stress primary neurons.

  • High Concentration of RhoNox-1: Excessive probe concentration can be toxic.

  • DMSO Toxicity: The final concentration of DMSO from the stock solution may be too high.

Solutions:

  • Reduce Incubation Time and Concentration: Use the lowest effective concentration and the shortest possible incubation time that provides a good signal.

  • Minimize DMSO Concentration: Ensure the final concentration of DMSO in the working solution is well below cytotoxic levels (typically <0.1%).

  • Perform Viability Assays: Use a viability dye, such as SYTOX Green, to assess cell health in parallel with your RhoNox-1 experiments.[8]

Data Presentation

Table 1: Recommended Starting Conditions for RhoNox-1 Staining in Primary Neurons

ParameterRecommended RangeStarting PointNotes
Working Concentration 1 - 10 µM5 µMTitrate to find the optimal concentration for your cell type and experimental conditions.[1][4]
Incubation Time 5 - 60 minutes30 minutesShorter times may be sufficient and can reduce background.[1][2][4][7]
Incubation Temperature Room Temperature or 37°C37°C37°C may enhance probe uptake and reaction kinetics.[4]
Solvent High-purity DMSON/AEnsure the final DMSO concentration is non-toxic.

Experimental Protocols

Standard Protocol for RhoNox-1 Staining of Adherent Primary Neurons
  • Prepare RhoNox-1 Working Solution:

    • Thaw the RhoNox-1 stock solution (typically 1 mM in DMSO) at room temperature.

    • Dilute the stock solution in a serum-free, phenol red-free culture medium or HBSS to the desired working concentration (e.g., 5 µM).[4]

  • Cell Preparation:

    • Culture primary neurons on sterile coverslips or in imaging-compatible plates.

    • Gently remove the culture medium.

    • Wash the cells twice with warm HBSS or another suitable buffer.[4]

  • Incubation:

    • Add the RhoNox-1 working solution to the cells, ensuring the entire surface is covered.

    • Incubate for the desired time (e.g., 30 minutes) at 37°C in a cell culture incubator, protected from light.[4]

  • Washing:

    • Remove the RhoNox-1 working solution.

    • Wash the cells three times with warm HBSS for 5 minutes each to remove any residual probe.[4]

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters (e.g., for Cy3 or TMR).[4] Use an excitation wavelength of around 540 nm and detect emission around 575 nm.[1]

Protocol for Optimizing RhoNox-1 Incubation Time
  • Plate Cells: Seed primary neurons at a consistent density in multiple wells or on multiple coverslips.

  • Prepare for Staining: Prepare the RhoNox-1 working solution at your chosen starting concentration (e.g., 5 µM).

  • Time-Course Experiment:

    • Add the working solution to different wells/coverslips.

    • Incubate for a range of times (e.g., 15, 30, 45, and 60 minutes).

  • Wash and Image: Following each incubation period, wash the cells as described in the standard protocol and acquire images immediately.

  • Analyze Results:

    • Quantify the mean fluorescence intensity of the cells for each time point.

    • Assess cell morphology and for any signs of cytotoxicity at each time point.

    • Plot the mean fluorescence intensity against the incubation time to determine the point at which the signal plateaus or the signal-to-noise ratio is optimal.

    • Select the shortest incubation time that provides a robust and reproducible signal without compromising cell health.

Mandatory Visualizations

RhoNox1_Mechanism RhoNox-1 Signaling Pathway for Fe²⁺ Detection Fe2_source Cellular Stress (e.g., Oxidative Stress, Hypoxia) Labile_Fe2 Increased Labile Fe²⁺ Pool Fe2_source->Labile_Fe2 leads to RhoNox1_active Activated RhoNox-1 (Fluorescent) Labile_Fe2->RhoNox1_active reacts with Downstream Downstream Cellular Effects (e.g., Fenton Reaction, Ferroptosis) Labile_Fe2->Downstream can lead to RhoNox1_inactive RhoNox-1 (Non-fluorescent) Microscopy Fluorescence Microscopy (Ex: ~540nm, Em: ~575nm) RhoNox1_active->Microscopy detected by

Caption: Mechanism of RhoNox-1 activation by labile Fe²⁺ for fluorescent detection.

Optimization_Workflow Workflow for Optimizing RhoNox-1 Incubation Time start Start: Prepare Primary Neuron Cultures choose_conc Select RhoNox-1 Starting Concentration (e.g., 5 µM) start->choose_conc time_course Perform Time-Course Incubation (e.g., 15, 30, 45, 60 min) choose_conc->time_course wash Wash Cells 3x with Buffer time_course->wash image Acquire Images with Fluorescence Microscope wash->image analyze Analyze Data image->analyze quantify Quantify Fluorescence Intensity analyze->quantify morphology Assess Neuronal Morphology analyze->morphology optimal Optimal Time Found? quantify->optimal morphology->optimal finish End: Use Optimized Time for Experiments optimal->finish Yes adjust Adjust Time or Concentration optimal->adjust No adjust->time_course

Caption: Step-by-step workflow for optimizing RhoNox-1 incubation time in primary neurons.

References

Optimization

solving RhoNox-1 signal variability between samples

Welcome to the technical support center for RhoNox-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to signal variability in their e...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to signal variability in their experiments using the RhoNox-1 fluorescent probe.

Frequently Asked Questions (FAQs)

Q1: What is RhoNox-1 and what does it detect?

A1: RhoNox-1 is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Upon reacting with Fe²⁺, the initially weakly fluorescent RhoNox-1 generates a stable and irreversible orange-red fluorescent product.[1][4][5] It is cell-permeable and tends to localize in the Golgi apparatus.[1][4][5]

Q2: How does RhoNox-1 work?

A2: The fluorescence of RhoNox-1 is initially quenched due to its N-oxide group.[6][7][8] In the presence of Fe²⁺, the N-oxide group is deoxygenated, which restores the strong fluorescence of the rhodamine-based structure.[7][8] This reaction is highly selective for Fe²⁺ over other metal ions.[7]

Q3: What are the spectral properties of RhoNox-1?

A3: The resulting fluorescent product after reaction with Fe²⁺ has an excitation maximum around 540 nm and an emission maximum around 575 nm.[1][2][4]

RhoNox-1 Spectroscopic Data
PropertyWavelength (nm)
Excitation Maximum (Ex)~540[1][3][4]
Emission Maximum (Em)~575[1][3][4]

Troubleshooting Guide: Signal Variability

High signal variability between samples is a common challenge in fluorescence-based assays. This guide provides a structured approach to identifying and mitigating the sources of this variability.

Diagram: Troubleshooting Logic for Signal Variability

troubleshooting_workflow start High Signal Variability Observed check_replicates Are replicates (within the same condition) highly variable? start->check_replicates check_conditions Is variability high between different experimental conditions/plates? check_replicates->check_conditions No pipetting Review Pipetting Technique: - Calibrate pipettes - Use reverse pipetting for viscous liquids - Ensure consistent mixing check_replicates->pipetting Yes probe_prep Check Probe Preparation: - Prepare fresh working solution daily - Protect stock from light/moisture - Ensure complete dissolution in DMSO check_conditions->probe_prep Yes cell_density Verify Cell Seeding Consistency: - Ensure homogenous cell suspension - Check for edge effects in plates - Automate cell counting if possible pipetting->cell_density solution_replicates Outcome: Improved consistency within replicates cell_density->solution_replicates incubation Standardize Incubation Steps: - Ensure consistent incubation times - Monitor temperature and CO2 levels - Minimize light exposure probe_prep->incubation washing Optimize Washing Steps: - Use consistent wash buffer volume - Perform washes gently to avoid cell loss - Ensure complete removal of unbound probe incubation->washing solution_conditions Outcome: Improved reproducibility between experiments washing->solution_conditions

Caption: A decision tree to diagnose sources of RhoNox-1 signal variability.

Reagent and Preparation Issues

Q: My signal is inconsistent. Could it be an issue with my RhoNox-1 stock or working solution?

A: Yes, improper preparation and handling of the probe is a primary source of variability.

  • Stock Solution: The RhoNox-1 stock solution should be prepared by dissolving it in anhydrous DMSO.[1][2] For example, 50 µg of RhoNox-1 in 110 µL of DMSO yields a 1 mM stock solution.[1][4][5] Store this stock solution at -20°C or -80°C, protected from light.[4] Repeated freeze-thaw cycles should be avoided.

  • Working Solution: Always prepare the working solution fresh for each experiment.[3] Dilute the stock solution in a serum-free medium or a suitable buffer (like PBS) to the final desired concentration.[1][3] The recommended range is typically 1-10 µM, but this should be optimized for your specific cell type and experimental conditions.[1][3]

  • DMSO Quality: Ensure you are using high-quality, anhydrous DMSO, as moisture can affect the stability of the probe.

Experimental Procedure Issues

Q: I see significant well-to-well variability within the same experimental plate. What could be the cause?

A: This often points to inconsistencies in the experimental procedure.

  • Cell Seeding: Ensure a uniform, single-cell suspension before seeding to avoid clumps and achieve consistent cell numbers per well. Uneven cell density will directly impact the total fluorescence signal.

  • Pipetting: Inaccurate or inconsistent pipetting of cells, probe, or treatment compounds can introduce significant errors. Calibrate your pipettes regularly. For multi-well plates, be mindful of evaporation, especially in the outer wells (edge effects). Consider filling outer wells with PBS or media to reduce this effect.

  • Incubation Times: The incubation time for RhoNox-1 can range from 5 to 30 minutes.[1][2][3] It is critical that this timing is kept consistent across all samples and all experiments you wish to compare.

  • Washing Steps: Incomplete removal of extracellular probe can lead to high background and variability. Conversely, overly aggressive washing can cause a loss of cells, particularly with loosely adherent cell lines. Standardize your washing technique, volume, and the number of washes.[3][5]

Cell Health and Biological Issues

Q: Could the health of my cells be affecting the RhoNox-1 signal?

A: Absolutely. Cell health is paramount for reproducible results.

  • Cell Viability: Unhealthy or dying cells can have altered membrane permeability and different basal levels of Fe²⁺, leading to inconsistent probe loading and signal. Always ensure high cell viability before starting an experiment.

  • Basal Fe²⁺ Levels: Different cell types, or cells in different metabolic states, will have varying levels of labile ferrous iron.[8] Factors like cell passage number, confluence, and media components can influence the basal signal. It is crucial to maintain consistent cell culture practices.

  • Autofluorescence: Some cell types or media components (like riboflavin) can be intrinsically fluorescent, which may interfere with the RhoNox-1 signal.[9] It is essential to include an "unstained cells" control to measure this background autofluorescence.

Experimental Protocols

Recommended Reagent Preparation
ReagentPreparationStorage
RhoNox-1 Stock Solution Dissolve 50 µg RhoNox-1 in 110 µL anhydrous DMSO for a 1 mM solution.[1][4][5]-20°C or -80°C, protected from light.[4]
RhoNox-1 Working Solution Dilute the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM.[1][3]Prepare fresh before each use.

Diagram: General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_prep 1. Prepare Cells (Adherent or Suspension) probe_prep 2. Prepare Fresh 1-10 µM Working Solution treatment 3. Apply Experimental Treatments (if any) cell_prep->treatment staining 4. Add RhoNox-1 Incubate 5-30 min treatment->staining washing 5. Wash Cells to Remove Unbound Probe staining->washing acquisition 6. Measure Fluorescence (Ex: 540 nm / Em: 575 nm) washing->acquisition

Caption: Standard workflow for cellular Fe²⁺ detection using RhoNox-1.

Protocol 1: Staining Adherent Cells
  • Culture adherent cells on a suitable plate or sterile coverslips until they reach the desired confluence.[1][5]

  • Remove the culture medium.[5]

  • Add your experimental compounds or vehicle controls and incubate for the desired period.

  • Remove the treatment medium.

  • Add the freshly prepared RhoNox-1 working solution (e.g., 100 µL for a 96-well plate) and incubate at room temperature for 5-30 minutes, protected from light.[1][5]

  • Aspirate the dye solution and wash the cells 2-3 times with warm, serum-free medium or PBS.[5]

  • Add fresh buffer or medium to the wells and immediately measure the fluorescence using a fluorescence microscope or plate reader (Ex/Em: 540/575 nm).

Protocol 2: Staining Suspension Cells
  • Harvest cells by centrifugation (e.g., 400 g for 4 minutes).[1]

  • Wash the cells once with PBS and resuspend them in a serum-free medium or PBS at a concentration of approximately 1x10⁶ cells/mL.[1][2]

  • Apply your experimental compounds or vehicle controls and incubate.

  • Add an equal volume of 2X RhoNox-1 working solution to the cell suspension to achieve a 1X final concentration.

  • Incubate at room temperature for 5-30 minutes, protected from light.[1][2]

  • Pellet the cells by centrifugation (400 g, 4 minutes) and discard the supernatant.[1][3]

  • Wash the cell pellet twice with PBS, centrifuging between washes.[1][3]

  • Resuspend the final cell pellet in fresh buffer for analysis by flow cytometry or a fluorescence plate reader.[1][3]

Diagram: RhoNox-1 Activation Pathway

rhonox_pathway RhoNox1_inactive RhoNox-1 (Non-Fluorescent) Reaction Deoxygenation Reaction RhoNox1_inactive->Reaction Fe2 Labile Fe²⁺ Fe2->Reaction RhoNox1_active Activated Probe (Fluorescent) Reaction->RhoNox1_active

Caption: The reaction of RhoNox-1 with Fe²⁺ leads to a fluorescent signal.

References

Troubleshooting

how to improve RhoNox-1 signal-to-noise ratio

Welcome to the technical support center for RhoNox-1, a fluorescent probe for the specific detection of divalent iron ions (Fe²⁺). This guide is designed to help researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1, a fluorescent probe for the specific detection of divalent iron ions (Fe²⁺). This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for the best possible signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is RhoNox-1 and how does it work?

RhoNox-1 is a "turn-on" fluorescent probe designed for the selective detection of labile ferrous iron (Fe²⁺) in living cells.[1][2][3][4] Its fluorescence is initially quenched. In the presence of Fe²⁺, RhoNox-1 undergoes a deoxygenation reaction that generates the highly fluorescent rhodamine B, resulting in a significant increase in the fluorescence signal.[1][5] This reaction is highly selective for Fe²⁺ over other metal ions, including ferric iron (Fe³⁺).[1][4]

Q2: What are the excitation and emission wavelengths of RhoNox-1?

The optimal excitation and emission wavelengths for RhoNox-1 after reacting with Fe²⁺ are approximately 540 nm and 575 nm, respectively, producing an orange-red fluorescence.[6] Some sources may report slightly different values, such as an absorption maximum at 537 nm and fluorescence maximum at 569 nm.[7]

Q3: Where does RhoNox-1 localize within the cell?

RhoNox-1 has been observed to localize primarily in the Golgi apparatus.[6][7]

Q4: What is the recommended working concentration for RhoNox-1?

The recommended working concentration for RhoNox-1 in cell-based assays is typically between 1 and 10 µM.[6] A common starting concentration is 5 µM.[7] However, the optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a concentration titration to determine the best concentration for your specific experiment.

Q5: What is the recommended incubation time for RhoNox-1?

Incubation times can range from 5 to 60 minutes.[6][7] A common incubation time is 30-60 minutes at 37°C.[7] The reaction between RhoNox-1 and Fe²⁺ can reach a plateau after about 60 minutes.[5]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can be frustrating and can compromise the quality of your data. Here are some common issues and troubleshooting steps to improve your RhoNox-1 signal.

Issue 1: High Background Fluorescence (High Noise)

High background fluorescence can be caused by several factors, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps
Probe Degradation RhoNox-1 solutions, especially when not stored properly, can degrade and lead to increased background fluorescence. It is not recommended to store RhoNox-1 as a solution.[7] Always prepare fresh working solutions from a DMSO stock just before use.
Impure DMSO The quality of the DMSO used to prepare the stock solution can significantly impact background fluorescence. Use high-purity, anhydrous DMSO.[7] It is recommended to store DMSO in small aliquots to prevent degradation from repeated opening.[7]
Autofluorescence Cells and culture medium can exhibit autofluorescence, which can interfere with the RhoNox-1 signal. Before staining, wash the cells thoroughly with a balanced salt solution like HBSS or PBS to remove any residual medium.[6][7] It is also advisable to image a set of unstained cells under the same imaging conditions to assess the level of autofluorescence.
Incorrect pH The fluorescence of RhoNox-1 can be pH-dependent.[3][5] Ensure that the imaging buffer is at a physiological pH of around 7.4.
Issue 2: Weak Signal

A weak fluorescent signal can make it difficult to distinguish from background noise.

Potential Cause Troubleshooting Steps
Low Intracellular Fe²⁺ Levels The signal from RhoNox-1 is directly proportional to the concentration of labile Fe²⁺. If the basal level of Fe²⁺ in your cells is low, the signal will be weak. Consider using a positive control by treating cells with a known iron source, such as ferrous ammonium (B1175870) sulfate (B86663) (FAS), to confirm that the probe is working correctly.[7][8]
Suboptimal Probe Concentration The concentration of RhoNox-1 may be too low for your specific cell type or experimental conditions. Perform a concentration titration to determine the optimal working concentration that provides the best signal without causing cellular toxicity.
Insufficient Incubation Time The reaction between RhoNox-1 and Fe²⁺ is time-dependent. Ensure you are incubating the probe for a sufficient amount of time (e.g., 30-60 minutes) to allow the reaction to proceed.[5][7]
Presence of Iron Chelators If your experimental setup includes compounds with iron-chelating properties, they can interfere with the detection of Fe²⁺ by RhoNox-1. For example, 2,2'-bipyridyl (Bpy) is a known Fe²⁺ chelator that can suppress the fluorescence signal.[1][9]
Incorrect Imaging Settings Ensure that your microscope settings (e.g., excitation/emission filters, laser power, exposure time) are optimized for RhoNox-1. Use a filter set appropriate for Cy3 or tetramethylrhodamine (B1193902) (TMR).[7]

Experimental Protocols

Standard Protocol for Staining Adherent Cells with RhoNox-1
  • Cell Preparation: Culture adherent cells on sterile coverslips or in a glass-bottom dish.

  • Working Solution Preparation: Prepare a 1-10 µM RhoNox-1 working solution by diluting a 1 mM DMSO stock solution in a serum-free cell culture medium or a balanced salt solution like HBSS.[6] Always prepare this solution fresh.

  • Washing: Remove the culture medium and wash the cells twice with the chosen buffer (e.g., HBSS or PBS).[6][7]

  • Staining: Add the RhoNox-1 working solution to the cells and incubate for 30-60 minutes at 37°C and 5% CO₂.[7]

  • Washing: After incubation, wash the cells twice with the buffer to remove any excess probe.[6]

  • Imaging: Observe the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~540 nm, emission ~575 nm).[6][7]

Visualizing Experimental Workflow and Troubleshooting

To aid in understanding the experimental process and potential troubleshooting points, the following diagrams are provided.

G cluster_prep Preparation cluster_stain Staining cluster_wash Washing cluster_image Imaging A Prepare fresh RhoNox-1 working solution (1-10 µM) in serum-free medium/HBSS B Wash cultured cells twice with HBSS/PBS A->B C Incubate cells with RhoNox-1 solution (30-60 min, 37°C) B->C D Wash cells twice with HBSS/PBS to remove excess probe C->D E Image cells using fluorescence microscopy (Ex/Em: ~540/575 nm) D->E

Caption: Standard experimental workflow for staining cells with RhoNox-1.

G cluster_noise Troubleshooting High Noise cluster_signal Troubleshooting Weak Signal Start Low Signal-to-Noise Ratio HighNoise High Background? Start->HighNoise WeakSignal Weak Signal? HighNoise->WeakSignal No N1 Use fresh probe solution HighNoise->N1 Yes S1 Use positive control (e.g., FAS) WeakSignal->S1 Yes N2 Use high-purity DMSO N1->N2 N3 Wash cells thoroughly N2->N3 N4 Check buffer pH N3->N4 S2 Optimize probe concentration S1->S2 S3 Increase incubation time S2->S3 S4 Check for chelators S3->S4 S5 Optimize imaging settings S4->S5

Caption: Troubleshooting logic for a low RhoNox-1 signal-to-noise ratio.

References

Optimization

issues with RhoNox-1 specificity in complex samples

Welcome to the technical support center for RhoNox-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting specificity issues and optimizing the use of RhoNox...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting specificity issues and optimizing the use of RhoNox-1 in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RhoNox-1?

A1: RhoNox-1 is a highly selective fluorescent probe designed for the detection of divalent iron ions (Fe²⁺). Its mechanism is based on the specific reduction of an N-oxide group on the rhodamine scaffold by Fe²⁺. This irreversible reaction converts the weakly fluorescent RhoNox-1 into the highly fluorescent rhodamine B, resulting in a "turn-on" fluorescent signal.[1][2][3][4][5][6][7]

Q2: How specific is RhoNox-1 for Fe²⁺ in complex samples like cell lysates?

A2: RhoNox-1 exhibits high specificity for Fe²⁺ over other biologically relevant metal ions, including Fe³⁺, in complex biological samples.[8] Studies in cell lysates have demonstrated that the probe does not show a significant fluorescent response to other divalent cations.[9] For quantitative details, please refer to the data table below.

Q3: Can RhoNox-1 be used in tissue homogenates?

A3: Yes, RhoNox-1 can be adapted for use in tissue homogenates. A detailed protocol is provided in the "Experimental Protocols" section. Key considerations for tissue homogenates include minimizing autofluorescence and ensuring proper homogenization to make the labile iron pool accessible to the probe.

Q4: What are the optimal excitation and emission wavelengths for RhoNox-1?

A4: The optimal excitation wavelength for the Fe²⁺-bound form of RhoNox-1 is approximately 540 nm, with a maximum emission wavelength of around 575 nm, producing an orange-red fluorescence.[1][2][3][4][5][6][7]

Q5: What is the recommended working concentration for RhoNox-1?

A5: The recommended working concentration for RhoNox-1 in live cells and cell lysates is typically in the range of 1-10 µM.[1][2][3][6][7] The optimal concentration should be determined empirically for your specific application and sample type to achieve a high signal-to-noise ratio.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure the specific signal from Fe²⁺. Here’s a systematic approach to troubleshoot this issue.

Q: My negative controls (samples without added Fe²⁺ or treated with an iron chelator) show a high fluorescent signal. What are the potential causes and solutions?

A: High background fluorescence can stem from several sources. Follow these steps to identify and address the problem:

  • Assess Autofluorescence:

    • Cause: Complex biological samples, such as tissue homogenates, can contain endogenous fluorophores (e.g., NADH, collagen, elastin, and lipofuscin) that contribute to background signal.[1][10][11] Aldehyde-based fixatives can also induce autofluorescence.[1][10][11]

    • Troubleshooting Step: Image an unstained sample (tissue homogenate or cell lysate without RhoNox-1) using the same imaging parameters as your experimental samples. If you observe a high signal, autofluorescence is a likely contributor.

    • Solution:

      • Consider using a far-red fluorescent probe if autofluorescence is significant in the orange-red spectrum.[1]

      • For fixed tissues, perfusion with PBS before fixation can help by removing red blood cells, a source of heme-related autofluorescence.[10]

      • Chemical quenching methods, such as treatment with Sodium Borohydride or Sudan Black B, can reduce autofluorescence, particularly from aldehyde fixation and lipofuscin.[1][11]

  • Check Reagent Quality and Probe Concentration:

    • Cause: Degraded RhoNox-1 or impurities in the DMSO solvent can lead to a high background signal. Using too high a concentration of the probe can also increase non-specific binding and background.

    • Troubleshooting Step: Prepare a fresh stock solution of RhoNox-1 in high-purity, anhydrous DMSO. Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.

    • Solution: Store RhoNox-1 as a solid at -20°C, protected from light. Prepare fresh working solutions for each experiment.

  • Optimize Washing Steps:

    • Cause: Insufficient washing can leave behind unbound RhoNox-1, contributing to background fluorescence.

    • Troubleshooting Step: Review your washing protocol.

    • Solution: Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS) after incubation with RhoNox-1.

Troubleshooting Workflow for High Background

Troubleshooting_High_Background start Start: High Background Signal check_autofluorescence Image unstained sample (no RhoNox-1) start->check_autofluorescence autofluorescence_high High Signal? check_autofluorescence->autofluorescence_high autofluorescence_source Source is likely autofluorescence autofluorescence_high->autofluorescence_source Yes check_probe Prepare fresh RhoNox-1 in high-purity DMSO. Perform concentration titration. autofluorescence_high->check_probe No autofluorescence_solutions Solutions: - Use far-red probe - Perfuse tissue before fixation - Use chemical quenchers (e.g., Sudan Black B) autofluorescence_source->autofluorescence_solutions background_persists Background still high? check_probe->background_persists optimize_washing Increase number and duration of wash steps. background_persists->optimize_washing Yes success Problem Solved background_persists->success No final_check Issue Resolved? optimize_washing->final_check final_check->success Yes contact_support Contact Technical Support final_check->contact_support No

Caption: Troubleshooting workflow for high background fluorescence with RhoNox-1.

Issue 2: Low or No Signal

Q: I am not observing a fluorescent signal, or the signal is very weak, even in my positive controls. What could be the issue?

A: A weak or absent signal can be due to several factors related to the sample, the probe, or the experimental conditions.

  • Verify the Presence of Labile Fe²⁺:

    • Cause: The labile iron pool in your sample may be too low to be detected.

    • Troubleshooting Step: Include a positive control by adding a known concentration of a ferrous iron salt (e.g., ferrous ammonium (B1175870) sulfate) to a sample aliquot.

    • Solution: If the positive control shows a strong signal, your experimental samples may have very low levels of labile Fe²⁺. Consider experimental conditions that might increase the labile iron pool if appropriate for your research question.

  • Check Probe Activity:

    • Cause: RhoNox-1 may have degraded due to improper storage or handling.

    • Troubleshooting Step: Test the probe in a cell-free system by adding it to a buffer containing a known concentration of Fe²⁺.

    • Solution: If the probe is inactive, use a fresh, properly stored stock of RhoNox-1.

  • Optimize Incubation Time and Temperature:

    • Cause: The reaction between RhoNox-1 and Fe²⁺ is time-dependent. Incubation may be too short for the reaction to proceed to a detectable level.

    • Troubleshooting Step: Perform a time-course experiment to determine the optimal incubation time for your sample type and temperature.

    • Solution: Increase the incubation time as needed. For cellular assays, incubation is typically for 30-60 minutes at 37°C.[4]

Quantitative Data

The following table summarizes the key performance characteristics of RhoNox-1.

ParameterValueSample TypeReference
Excitation Max (Ex) ~540 nmIn vitro / Cells[1][3][6][7]
Emission Max (Em) ~575 nmIn vitro / Cells[3][6][7]
EC₅₀ for Fe²⁺ 19.6 µMCell Lysate[9]
Working Concentration 1 - 10 µMCells / Lysates[2][3][6][7]
Selectivity High for Fe²⁺ over Fe³⁺, Mg²⁺, Ca²⁺, Zn²⁺Cell Lysate[9]

Experimental Protocols

Protocol 1: Measurement of Labile Fe²⁺ in Cell Lysates

This protocol allows for the quantification of labile Fe²⁺ in a population of cells.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without chelating agents) on ice.

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • Assay Procedure:

    • Prepare a working solution of 10 µM RhoNox-1 in a suitable buffer (e.g., PBS, pH 7.4).

    • In a 96-well plate, add your cell lysate to each well.

    • Add the RhoNox-1 working solution to each well for a final concentration of 5 µM.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~540 nm and emission at ~575 nm.

  • Standard Curve:

    • To quantify the Fe²⁺ concentration, prepare a standard curve using known concentrations of a ferrous iron salt (e.g., ferrous ammonium sulfate) in the same lysis buffer used for your samples.

Protocol 2: Specificity Validation using Iron Chelators (Chelation Assay)

This protocol validates that the fluorescent signal from RhoNox-1 is specific to labile iron.

  • Sample Preparation:

    • Prepare your samples (live cells, cell lysate, or tissue homogenate) as you would for a standard RhoNox-1 experiment.

  • Chelator Treatment:

    • Divide your sample into two groups: a control group and a chelator-treated group.

    • To the chelator-treated group, add a cell-permeable iron chelator such as 2,2'-Bipyridyl (Bpy) to a final concentration of 1 mM or Deferoxamine (DFO) to a final concentration of 100 µM.

    • Incubate for 15-30 minutes at 37°C.

  • RhoNox-1 Staining and Measurement:

    • Add RhoNox-1 to both the control and chelator-treated samples to your optimized final concentration (e.g., 5 µM).

    • Incubate for the optimized duration (e.g., 30-60 minutes).

    • Measure the fluorescence.

  • Data Interpretation:

    • A significant decrease in fluorescence in the chelator-treated group compared to the control group confirms that the RhoNox-1 signal is specific to the labile iron pool.

Protocol 3: Measurement of Labile Fe²⁺ in Tissue Homogenates

This protocol is adapted for the use of RhoNox-1 in tissue samples.

  • Tissue Homogenization:

    • Excise the tissue of interest and immediately place it in ice-cold PBS to minimize changes in the labile iron pool.

    • Weigh the tissue and homogenize it in a suitable buffer (e.g., PBS with protease inhibitors) using a Dounce or mechanical homogenizer on ice. The buffer volume should be adjusted based on the tissue weight to achieve a consistent protein concentration.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.

    • Collect the supernatant for the assay.

  • Assay Procedure:

    • Follow the same assay procedure as described for cell lysates (Protocol 1, step 2), using the tissue homogenate supernatant. It is crucial to include a sample of the homogenate without RhoNox-1 to measure and potentially subtract the tissue's autofluorescence.

  • Controls:

    • Include a positive control by spiking a sample of the homogenate with a known concentration of Fe²⁺.

    • Include a negative control by pre-treating a sample of the homogenate with an iron chelator as described in Protocol 2.

Signaling Pathway Diagrams

The labile iron pool (LIP), which is detected by RhoNox-1, is a central hub in cellular iron metabolism. Its regulation is critical for normal cellular function, and its dysregulation is implicated in processes like ferroptosis.

Regulation of the Labile Iron Pool (LIP)

Labile_Iron_Pool Tf_Fe3 Transferrin-Fe³⁺ (Extracellular) TfR1 Transferrin Receptor 1 (TfR1) Tf_Fe3->TfR1 Binds Endosome Endosome TfR1->Endosome Endocytosis STEAP3 STEAP3 Reductase Endosome->STEAP3 Fe³⁺ -> Fe²⁺ DMT1 DMT1 STEAP3->DMT1 Transport to Cytosol LIP Labile Iron Pool (LIP) Fe²⁺ DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Ferroportin Ferroportin (Iron Export) LIP->Ferroportin Export Mitochondria Mitochondria (Heme & ISC Synthesis) LIP->Mitochondria Utilization Fenton_Reaction Fenton Reaction LIP->Fenton_Reaction Catalyzes Ferritin->LIP Release (Ferritinophagy) ROS Reactive Oxygen Species (ROS) Fenton_Reaction->ROS

Caption: Regulation of the cellular labile iron pool (LIP).

Role of the Labile Iron Pool in Ferroptosis

Ferroptosis_Pathway LIP_increase Increase in Labile Iron Pool (Fe²⁺) Fenton_Reaction Fenton Reaction LIP_increase->Fenton_Reaction Lipid_Peroxidation Lipid Peroxidation Fenton_Reaction->Lipid_Peroxidation Generates ROS Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis System_xc System xc⁻ (Cystine/Glutamate Antiporter) System_xc->Ferroptosis Inhibits GSH Glutathione (GSH) Synthesis System_xc->GSH Provides Cysteine GPX4 GPX4 GSH->GPX4 Cofactor for GPX4->Lipid_Peroxidation Inhibits

Caption: The role of the labile iron pool in the induction of ferroptosis.

References

Troubleshooting

Technical Support Center: Cell Viability Assessment After RhoNox-1 Staining

Welcome to the technical support center for RhoNox-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully assessing cell viability following staining with RhoNo...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RhoNox-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully assessing cell viability following staining with RhoNox-1, a fluorescent probe for ferrous iron (Fe²⁺). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is RhoNox-1 and what is its primary application?

RhoNox-1 is a fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) in living cells.[1][2][3] Upon reacting with Fe²⁺, RhoNox-1 generates an irreversible orange-red fluorescent product with an excitation/emission maximum of approximately 540/575 nm.[1][2][3] It is often used to study labile iron pools and their role in cellular processes like ferroptosis.[4][5][6]

Q2: How does RhoNox-1 work?

RhoNox-1 operates through an Fe(II)-mediated deoxygenation mechanism.[4][5] The probe contains a tertiary amine N-oxide group which is selectively reduced by Fe²⁺ to a highly fluorescent rhodamine derivative.[7][8] This "turn-on" fluorescence response is highly selective for Fe²⁺ over other metal ions.[9]

Q3: Can RhoNox-1 affect cell viability?

While RhoNox-1 is a valuable tool for detecting Fe²⁺, it's important to be aware of its potential biological activity. Studies have shown that RhoNox-1 can act as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[4][5] This inhibition is achieved through the selective oxidation of Fe²⁺, a key mediator of lipid peroxidation in ferroptosis.[4] Some studies have reported no intrinsic cytotoxicity of RhoNox-1 at concentrations used for ferroptosis inhibition.[4][5] However, it is always recommended to perform appropriate controls to assess any potential impact on cell viability in your specific experimental model.

Q4: What are the typical working concentrations for RhoNox-1 staining?

The recommended working concentration of RhoNox-1 typically ranges from 1 to 10 µM.[1][2] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

Q5: Where does RhoNox-1 localize within the cell?

RhoNox-1 has been reported to predominantly accumulate in the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2][3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak fluorescent signal Low intracellular Fe²⁺ levels: The cell type may have naturally low levels of labile Fe²⁺.Induce an increase in intracellular Fe²⁺ using a known agent (e.g., ferric ammonium (B1175870) citrate) as a positive control.
Incorrect filter set: The microscope filter set may not be optimal for RhoNox-1's excitation and emission wavelengths (Ex/Em: ~540/575 nm).Ensure you are using a filter set appropriate for rhodamine-based dyes.
Probe degradation: Improper storage or handling of RhoNox-1 can lead to degradation.Store RhoNox-1 stock solutions protected from light at -20°C. Prepare fresh working solutions for each experiment.
High background fluorescence Excessive probe concentration: Using a concentration of RhoNox-1 that is too high can lead to non-specific staining.Titrate the RhoNox-1 concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 1 µM) and gradually increase.[10]
Inadequate washing: Insufficient washing after staining can leave residual probe in the medium.Increase the number and duration of washes with phosphate-buffered saline (PBS) or serum-free medium after incubation with RhoNox-1.[1][2]
Autofluorescence: Some cell types exhibit high intrinsic fluorescence.Image an unstained control sample to assess the level of autofluorescence and adjust imaging parameters accordingly.
Unexpected changes in cell viability Ferroptosis inhibition by RhoNox-1: RhoNox-1 can inhibit ferroptosis, which may mask the cytotoxic effects of a treatment under investigation.Be aware of the ferroptosis inhibitory activity of RhoNox-1 (IC50 ≈ 12.8 µM in HT1080 cells)[4][5]. Consider using a lower concentration of RhoNox-1 or a different Fe²⁺ probe if ferroptosis is the endpoint of interest. Include vehicle controls (cells treated with DMSO, the solvent for RhoNox-1) to assess the baseline effect of the probe and its vehicle on cell viability.
Cytotoxicity of the probe or solvent: At high concentrations, RhoNox-1 or its solvent (DMSO) may exhibit cytotoxicity.Perform a dose-response experiment to determine the non-toxic concentration range of RhoNox-1 and DMSO for your cell line.[4][5]

Experimental Protocols

Protocol 1: Staining of Adherent Cells with RhoNox-1
  • Cell Seeding: Seed adherent cells on sterile coverslips or in a multi-well plate at a suitable density to reach 70-80% confluency on the day of the experiment.

  • Preparation of RhoNox-1 Working Solution:

    • Prepare a 1 mM stock solution of RhoNox-1 by dissolving 50 µg in 110 µL of anhydrous DMSO.[1][2]

    • Dilute the stock solution in serum-free cell culture medium or PBS to the desired final working concentration (e.g., 1-10 µM).[1][2]

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the RhoNox-1 working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1][2] The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the RhoNox-1 working solution.

    • Wash the cells twice with pre-warmed serum-free medium or PBS for 5 minutes each time to remove any unbound probe.[1][2]

  • Imaging:

    • Mount the coverslips on a slide with mounting medium.

    • Image the cells using a fluorescence microscope with an appropriate filter set for rhodamine (Ex/Em: ~540/575 nm).

Protocol 2: Staining of Suspension Cells with RhoNox-1
  • Cell Preparation:

    • Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C to pellet the cells.[1]

    • Discard the supernatant and wash the cells twice with cold PBS, centrifuging after each wash.[1]

    • Resuspend the cells to a density of 1x10⁶ cells/mL in serum-free medium or PBS.[1]

  • Staining:

    • Add the RhoNox-1 working solution to the cell suspension.

    • Incubate for 5-30 minutes at room temperature, protected from light.[1][3]

  • Washing:

    • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][2]

    • Wash the cells twice with cold PBS, centrifuging after each wash.[1][2]

  • Analysis:

    • Resuspend the cells in serum-free medium or PBS.

    • Analyze the cells by fluorescence microscopy or flow cytometry using the appropriate excitation and emission wavelengths.[1][2]

Protocol 3: Cell Viability Assessment Post-Staining

Standard cell viability assays such as MTT, MTS, or assays that measure membrane integrity (e.g., trypan blue exclusion, propidium (B1200493) iodide staining) can be performed after RhoNox-1 staining.

  • Perform RhoNox-1 staining as described in Protocol 1 or 2.

  • Proceed with your chosen cell viability assay according to the manufacturer's instructions.

  • Important Controls to Include:

    • Unstained cells: To determine the baseline viability.

    • Vehicle-treated cells: To assess the effect of the RhoNox-1 solvent (DMSO) on cell viability.

    • RhoNox-1 stained, untreated cells: To determine the effect of the staining procedure itself on cell viability.

Visualizations

RhoNox1_Mechanism cluster_cell Cell RhoNox1_inactive RhoNox-1 (Non-fluorescent) RhoNox1_active Rhodamine Derivative (Fluorescent) RhoNox1_inactive->RhoNox1_active Deoxygenation Fe2 Fe²⁺ (Labile Iron) Fe2->RhoNox1_inactive Fe3 Fe³⁺ Fe2->Fe3 Oxidation

Caption: Mechanism of RhoNox-1 activation by ferrous iron (Fe²⁺).

Experimental_Workflow Start Start: Seed Cells Treatment Apply Experimental Treatment Start->Treatment Staining Incubate with RhoNox-1 (1-10 µM) Treatment->Staining Wash Wash Cells (2x with PBS) Staining->Wash Imaging Fluorescence Imaging (Ex/Em: ~540/575 nm) Wash->Imaging Viability Perform Cell Viability Assay Wash->Viability Analysis Data Analysis Imaging->Analysis Viability->Analysis

Caption: General workflow for RhoNox-1 staining and subsequent cell viability assessment.

Ferroptosis_Pathway cluster_pathway Ferroptosis Pathway cluster_inducers Inducers SystemXc System Xc⁻ Cysteine Cysteine (intracellular) SystemXc->Cysteine Cystine Cystine (extracellular) Cystine->SystemXc Import GSH GSH Biosynthesis Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe2_lipid Fe²⁺ Fe2_lipid->Lipid_ROS Catalyzes RhoNox1 RhoNox-1 RhoNox1->Fe2_lipid Oxidizes to Fe³⁺ Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Fe(II) Probes: RhoNox-1 versus FerroOrange

For researchers, scientists, and drug development professionals investigating the intricate roles of ferrous iron (Fe(II)) in biological systems, the selection of an appropriate fluorescent probe is paramount. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of ferrous iron (Fe(II)) in biological systems, the selection of an appropriate fluorescent probe is paramount. This guide provides an objective comparison of two prominent Fe(II) probes, RhoNox-1 and FerroOrange, to aid in the selection of the optimal tool for your specific research needs.

This comparison delves into the key performance characteristics of RhoNox-1 and FerroOrange, supported by experimental data. We will explore their spectral properties, sensitivity, selectivity, and cellular localization. Detailed experimental protocols are also provided to ensure reproducible results in your laboratory.

Key Performance Characteristics

A summary of the key quantitative data for RhoNox-1 and FerroOrange is presented in the table below, allowing for a direct comparison of their performance metrics.

FeatureRhoNox-1FerroOrange
Excitation Wavelength (Max) 540 nm[1][2]542 nm[3]
Emission Wavelength (Max) 575 nm[1][2]572 nm[3]
Quantum Yield (Φ) 0.01 (before reaction with Fe(II))[4]Not explicitly stated, but exhibits >100-fold fluorescence enhancement upon Fe(II) binding.[5]
Selectivity Highly selective for Fe(II) over other metal ions.[4]Highly selective for Fe(II) over other metal ions.[6][7]
Subcellular Localization Golgi Apparatus[2]Endoplasmic Reticulum[3]
Working Concentration 1-10 µM[1]1 µM[3]
Reaction with Fe(II) IrreversibleIrreversible[8]

Reaction Mechanisms and Signaling Pathways

Both RhoNox-1 and FerroOrange are "turn-on" fluorescent probes, meaning their fluorescence significantly increases upon reaction with Fe(II). Their distinct mechanisms of action are visualized below.

cluster_RhoNox1 RhoNox-1 Mechanism RhoNox1_non_fluorescent RhoNox-1 (Non-fluorescent) N-oxide form Rhodamine_fluorescent Rhodamine B (Highly fluorescent) RhoNox1_non_fluorescent->Rhodamine_fluorescent Deoxygenation Fe2_ion Fe(II) Fe2_ion->RhoNox1_non_fluorescent

Caption: Reaction mechanism of RhoNox-1 with Fe(II).

RhoNox-1's mechanism is based on the selective deoxygenation of its N-oxide group by Fe(II).[4][9] This reaction converts the non-fluorescent RhoNox-1 into the highly fluorescent rhodamine B.[4]

cluster_FerroOrange FerroOrange Mechanism FerroOrange_non_fluorescent FerroOrange (Non-fluorescent) FerroOrange_fluorescent FerroOrange-Fe(II) Complex (Highly fluorescent) FerroOrange_non_fluorescent->FerroOrange_fluorescent Irreversible Binding & Conformational Change Fe2_ion_FO Fe(II) Fe2_ion_FO->FerroOrange_non_fluorescent

Caption: Reaction mechanism of FerroOrange with Fe(II).

FerroOrange operates through a different mechanism. It irreversibly binds to Fe(II), which induces a conformational change in the probe's structure.[8][10] This alteration results in a dramatic increase in its fluorescence intensity.

Experimental Comparison and Performance

Independent studies and manufacturer data highlight the key differences in performance between RhoNox-1 and FerroOrange. Notably, Goryo Chemical, the manufacturer of FerroOrange, has published data suggesting that FerroOrange is more sensitive than RhoNox-1 for detecting physiological low concentrations of Fe(II) when used at a lower concentration (1 µM for FerroOrange vs. 5 µM for FeRhoNox-1).[6]

The choice between RhoNox-1 and FerroOrange will ultimately depend on the specific experimental requirements, such as the target organelle and the expected concentration of Fe(II).

Experimental Protocols

To ensure the successful application of these probes, detailed experimental protocols are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.

General Experimental Workflow for Cellular Fe(II) Detection

A Cell Seeding & Culture B Wash Cells with Serum-Free Medium/PBS A->B C Probe Loading (RhoNox-1 or FerroOrange) B->C D Incubation C->D E Wash Cells to Remove Excess Probe D->E F Image Acquisition (Fluorescence Microscopy or Flow Cytometry) E->F

Caption: General workflow for cellular Fe(II) detection.
RhoNox-1 Protocol

Stock Solution Preparation:

  • Dissolve 50 µg of RhoNox-1 in 110 µL of anhydrous DMSO to obtain a 1 mM stock solution.[2]

  • Store the stock solution at -20°C or -80°C, protected from light.[2]

Cell Staining Protocol (for adherent cells):

  • Culture adherent cells on sterile coverslips or in a suitable imaging dish.

  • Remove the culture medium and wash the cells twice with a serum-free medium or phosphate-buffered saline (PBS).

  • Prepare a working solution of 1-10 µM RhoNox-1 in a serum-free medium or PBS. The optimal concentration should be determined experimentally.[1]

  • Add the working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with a serum-free medium or PBS to remove the excess probe.

  • Image the cells using a fluorescence microscope with excitation around 540 nm and emission detection around 575 nm.

FerroOrange Protocol

Stock Solution Preparation:

  • Add 35 µL of DMSO to a vial containing 24 µg of FerroOrange to prepare a 1 mM stock solution.[11]

  • Store the stock solution at -20°C, protected from light. The 1 mM solution is stable for up to 1 month.[12]

Cell Staining Protocol (for adherent cells):

  • Culture adherent cells in a suitable imaging dish.

  • Remove the culture medium and wash the cells three times with Hank's Balanced Salt Solution (HBSS) or a serum-free medium.[11]

  • Prepare a 1 µM working solution of FerroOrange in HBSS or a serum-free medium. It is important to note that the working solution is unstable and should be used immediately after preparation.[12]

  • Add the working solution to the cells and incubate for 30 minutes at 37°C.[11]

  • Wash the cells twice with HBSS or a serum-free medium.

  • Observe the cells with a fluorescence microscope using excitation around 543 nm and emission detection around 580 nm.[8]

Important Considerations:

  • It is crucial to use serum-free media during the staining process, as serum can react with the probes and lead to high background fluorescence.[3]

  • The provided protocols are starting points. Optimization of probe concentration and incubation time is recommended for each specific cell type and experimental setup.

Conclusion

Both RhoNox-1 and FerroOrange are powerful tools for the specific detection of intracellular Fe(II). RhoNox-1 is a well-established probe that localizes to the Golgi apparatus. FerroOrange, a more recent development, localizes to the endoplasmic reticulum and may offer higher sensitivity for detecting low physiological concentrations of Fe(II). The choice between these two probes should be guided by the specific research question, the subcellular compartment of interest, and the anticipated levels of labile iron. Careful optimization of the experimental protocol is essential for obtaining reliable and reproducible data.

References

Comparative

Validating RhoNox-1's Superior Specificity for Ferrous Iron (Fe²⁺)

A Comparative Guide for Researchers For scientists and drug development professionals investigating cellular iron metabolism and oxidative stress, the accurate detection of ferrous iron (Fe²⁺) is paramount. This guide pr...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists and drug development professionals investigating cellular iron metabolism and oxidative stress, the accurate detection of ferrous iron (Fe²⁺) is paramount. This guide provides an objective comparison of RhoNox-1, a fluorescent probe renowned for its specificity for Fe²⁺, against other common alternatives. We present supporting experimental data, detailed protocols for validation, and clear visualizations to aid in the selection of the most appropriate tool for your research needs.

Unveiling the Specificity of RhoNox-1

RhoNox-1 stands out as a highly selective "turn-on" fluorescent probe for the detection of divalent iron ions.[1] Its mechanism relies on the specific, irreversible reaction with Fe²⁺, which mediates the deoxygenation of a non-fluorescent N-oxide to a highly fluorescent rhodamine derivative.[2][3] This chemical reaction results in a significant increase in fluorescence intensity, providing a clear and robust signal for the presence of Fe²⁺.[2][4]

Crucially, RhoNox-1 exhibits minimal to no fluorescence response in the presence of ferric iron (Fe³⁺) and other biologically relevant metal ions, ensuring a high degree of specificity.[2] This selectivity is critical for distinguishing the roles of different iron oxidation states in biological processes.

Comparative Performance of Fe²⁺ Fluorescent Probes

To objectively assess the performance of RhoNox-1, we compare its key characteristics with other commercially available fluorescent probes designed for Fe²⁺ detection. The following table summarizes the available quantitative data on their specificity and fluorescence response.

ProbeTarget IonMechanismFluorescence Fold Increase (with Fe²⁺)Selectivity over Fe³⁺Excitation/Emission (nm)
RhoNox-1 Fe²⁺N-oxide deoxygenation~30-fold[3][4]High (no significant response)[2]540 / 575[1]
SiRhoNox-1 Fe²⁺N-oxide deoxygenationReported to be higher than RhoNox-1[2]High (no significant response)[5]~651 / 672
CoNox-1 Fe²⁺N-oxide deoxygenation-High (no significant response)[5]-
FluNox-1 Fe²⁺N-oxide deoxygenation-High (no significant response)[5]-
IP-1 Fe²⁺Iron-mediated C-O bond cleavage-High-
FerroOrange Fe²⁺Specific chelation-High (no increase with chelated iron)[6]542 / 572

Experimental Protocols for Specificity Validation

To ensure the reliability of your findings, it is essential to validate the specificity of any fluorescent probe in your experimental setup. Here, we provide a detailed protocol for the in vitro validation of RhoNox-1's specificity for Fe²⁺ over Fe³⁺.

Objective: To quantify the fluorescence response of RhoNox-1 to Fe²⁺ and Fe³⁺.

Materials:

  • RhoNox-1 stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • Ferrous sulfate (B86663) (FeSO₄) or Ferrous ammonium (B1175870) sulfate solution (freshly prepared)

  • Ferric chloride (FeCl₃) solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of RhoNox-1 (e.g., 10 µM) in HEPES buffer.

    • Prepare stock solutions of FeSO₄ and FeCl₃ (e.g., 10 mM) in deionized water. Ensure the FeSO₄ solution is freshly prepared to minimize oxidation.

    • Prepare serial dilutions of Fe²⁺ and Fe³⁺ solutions in HEPES buffer to achieve a range of final concentrations (e.g., 0, 10, 20, 50, 100 µM).

  • Experimental Setup:

    • To the wells of the 96-well plate, add the diluted Fe²⁺ and Fe³⁺ solutions. Include a "buffer only" control.

    • To each well, add the RhoNox-1 working solution to a final concentration of 1-5 µM.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation at ~540 nm and emission at ~575 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with RhoNox-1 and buffer only).

    • Plot the fluorescence intensity against the concentration of Fe²⁺ and Fe³⁺.

    • Calculate the fold-change in fluorescence for each condition relative to the control.

Expected Results: A significant, concentration-dependent increase in fluorescence intensity should be observed in the wells containing Fe²⁺. In contrast, the wells with Fe³⁺ should show a negligible change in fluorescence, confirming the high specificity of RhoNox-1 for Fe²⁺.

Visualizing the Validation Workflow and Cellular Iron Transport

To further clarify the experimental process and the biological context, the following diagrams have been generated using the DOT language.

G Workflow for In Vitro Validation of RhoNox-1 Specificity cluster_prep Reagent Preparation cluster_exp Experiment cluster_analysis Data Analysis RhoNox1 RhoNox-1 Working Solution Plate 96-well Plate Addition RhoNox1->Plate Fe2_sol Fe²⁺ Solutions (Serial Dilutions) Fe2_sol->Plate Fe3_sol Fe³⁺ Solutions (Serial Dilutions) Fe3_sol->Plate Incubate Incubation (37°C, 30-60 min) Plate->Incubate Measure Fluorescence Measurement (Ex/Em: 540/575 nm) Incubate->Measure Analyze Plot & Calculate Fold Change Measure->Analyze

Caption: Workflow for validating RhoNox-1 specificity for Fe²⁺ over Fe³⁺ in vitro.

G Simplified Cellular Iron Uptake and the Role of Fe²⁺ cluster_extracellular Extracellular cluster_intracellular Intracellular Tf_Fe3 Transferrin-Fe³⁺ TfR Transferrin Receptor Tf_Fe3->TfR Binding Endosome Endosome Fe2_pool Labile Fe²⁺ Pool Endosome->Fe2_pool Fe³⁺ to Fe²⁺ reduction, release via DMT1 TfR->Endosome Endocytosis DMT1 DMT1 Ferritin Ferritin (Storage) Fe2_pool->Ferritin Mitochondria Mitochondria Fe2_pool->Mitochondria

References

Validation

Measuring the Labile Iron Pool: A Comparative Guide to RhoNox-1 and Calcein-AM

For researchers, scientists, and professionals in drug development, the accurate measurement of the cellular labile iron pool (LIP) is crucial for understanding iron metabolism and its role in various pathologies. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of the cellular labile iron pool (LIP) is crucial for understanding iron metabolism and its role in various pathologies. This guide provides an objective comparison of two common fluorescent probes used for this purpose: RhoNox-1 and calcein-AM, supported by experimental data and detailed protocols.

The labile iron pool represents a transient, chelatable, and redox-active fraction of intracellular iron that is essential for cellular processes but can also be toxic in excess. The choice of fluorescent probe to measure the LIP can significantly impact experimental outcomes. Here, we compare the performance of the "turn-on" probe RhoNox-1 with the conventional "turn-off" probe, calcein-AM.

Mechanism of Action: A Tale of Two Probes

The fundamental difference between RhoNox-1 and calcein-AM lies in their response to labile iron.

RhoNox-1 is a highly selective "turn-on" fluorescent probe designed specifically for the detection of ferrous iron (Fe2+). In its native state, RhoNox-1 is non-fluorescent. Upon selective reaction with Fe2+, the N-oxide group on the rhodamine scaffold is reduced, leading to a significant increase in fluorescence intensity.[1][2] This reaction-based mechanism provides high specificity for Fe2+.

Calcein-AM , on the other hand, is a "turn-off" or quenching-based probe. The acetoxymethyl (AM) ester form readily crosses the cell membrane and is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). Calcein's fluorescence is quenched upon binding to intracellular labile iron.[3][4] The amount of labile iron is inferred from the degree of fluorescence quenching, often measured by the subsequent increase in fluorescence after the addition of a strong iron chelator that displaces iron from calcein.[3]

Performance Comparison: Data-Driven Insights

The selection of a probe for LIP measurement should be based on its performance characteristics. While direct head-to-head comparative studies with extensive quantitative data in the same experimental setup are limited, a review of the available literature provides a clear picture of their respective strengths and weaknesses.

FeatureRhoNox-1Calcein-AM
Detection Principle "Turn-on" fluorescence upon reaction with Fe2+Fluorescence quenching upon binding labile iron
Selectivity Highly selective for Fe2+ over other metal ions.[5][6]Binds other divalent cations, which can interfere with measurements.[7]
pH Sensitivity Fluorescence is stable over a physiological pH range.[8]Fluorescence and iron-binding are highly pH-dependent, leading to inaccurate measurements in acidic compartments like lysosomes.[3][4]
Measurement of Lysosomal LIP Capable of detecting Fe2+ in acidic organelles.Significantly underestimates or fails to detect the lysosomal LIP.[3][4]
Potential for Artifacts Reaction-based, less prone to artifacts from displacement by other chelators.As a strong iron chelator itself, it may perturb the endogenous LIP equilibrium.[3] Its degradation can be catalyzed by Fe(II) in the presence of hydrogen peroxide.[9]
Signal Change Significant fluorescence increase (e.g., ~30-fold) upon reaction with Fe2+.[6]Fluorescence quenching is measured, which can be influenced by initial fluorescence levels and background noise.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

Mechanism of Labile Iron Detection cluster_rhonox RhoNox-1 (Turn-on) cluster_calcein Calcein-AM (Turn-off) RhoNox-1_non Non-fluorescent RhoNox-1 RhoNox-1_fluo Fluorescent Product RhoNox-1_non->RhoNox-1_fluo Reaction Fe2+ Fe²⁺ (Labile Iron) Fe2+->RhoNox-1_non Calcein-AM Calcein-AM Calcein_fluo Fluorescent Calcein Calcein-AM->Calcein_fluo Hydrolysis Esterases Intracellular Esterases Esterases->Calcein-AM Calcein_quenched Quenched Calcein-Iron Complex Calcein_fluo->Calcein_quenched Binding LIP Labile Iron Pool LIP->Calcein_fluo

Caption: Mechanisms of RhoNox-1 and Calcein-AM for labile iron detection.

Experimental Workflow for LIP Measurement Start Start: Cell Culture Probe_loading Load cells with fluorescent probe (RhoNox-1 or Calcein-AM) Start->Probe_loading Incubation Incubate Probe_loading->Incubation Wash Wash to remove excess probe Incubation->Wash Measurement Measure fluorescence Wash->Measurement Chelator Add strong iron chelator (for Calcein-AM) Measurement->Chelator Calcein-AM path Analysis Data Analysis Measurement->Analysis RhoNox-1 path Remeasure Remeasure fluorescence (for Calcein-AM) Chelator->Remeasure Remeasure->Analysis

Caption: Generalized experimental workflow for measuring the labile iron pool.

Experimental Protocols

Below are generalized protocols for using RhoNox-1 and calcein-AM. Optimal conditions may vary depending on the cell type and experimental setup.

RhoNox-1 Protocol
  • Reagent Preparation: Prepare a stock solution of RhoNox-1 in anhydrous DMSO (e.g., 1 mM).

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, coverslips).

  • Probe Loading: Dilute the RhoNox-1 stock solution in serum-free medium or buffer to a final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium, wash the cells, and add the RhoNox-1 working solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with buffer to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For RhoNox-1, typical excitation/emission wavelengths are around 540/575 nm.

Calcein-AM Protocol
  • Reagent Preparation: Prepare a stock solution of calcein-AM in anhydrous DMSO (e.g., 1-5 mM).

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading: Dilute the calcein-AM stock solution in serum-free medium or buffer to a final working concentration (typically 0.1-1 µM for LIP measurement).

  • Incubation: Remove the culture medium, wash the cells, and add the calcein-AM working solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with buffer.

  • Initial Fluorescence Measurement (Finitial): Measure the fluorescence of the calcein-loaded cells. Typical excitation/emission wavelengths for calcein are around 494/517 nm.

  • Chelator Addition: Add a membrane-permeable, strong iron chelator (e.g., salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) or 2,2'-bipyridyl) to the cells and incubate for a short period to ensure complete chelation of iron from calcein.

  • Final Fluorescence Measurement (Ffinal): Remeasure the fluorescence.

  • Data Analysis: The difference between Ffinal and Finitial corresponds to the amount of iron that was bound to calcein and thus represents the labile iron pool.

Conclusion and Recommendation

While calcein-AM has been a widely used tool for estimating the labile iron pool, its limitations, particularly its pH sensitivity and lack of specificity, can lead to an underestimation and potential misinterpretation of the total cellular LIP.[3][4] The development of "turn-on" probes like RhoNox-1 represents a significant advancement in the field.

RhoNox-1 offers superior selectivity for Fe2+, is less susceptible to pH-related artifacts, and provides a direct, positive signal upon interaction with its target. This makes RhoNox-1 a more reliable and accurate tool for quantifying the labile ferrous iron pool, especially when investigating iron dynamics within specific cellular compartments. For researchers aiming for precise and specific measurement of the redox-active component of the labile iron pool, RhoNox-1 is the recommended choice over calcein-AM.

References

Comparative

RhoNox-1: A Highly Selective Fluorescent Probe for Ferrous Iron (Fe²⁺), not Nitric Oxide

A critical point of clarification for researchers, scientists, and drug development professionals: RhoNox-1 is a highly selective fluorescent probe designed for the detection of ferrous iron (Fe²⁺), not nitric oxide (NO)...

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for researchers, scientists, and drug development professionals: RhoNox-1 is a highly selective fluorescent probe designed for the detection of ferrous iron (Fe²⁺), not nitric oxide (NO). While the nomenclature might suggest a connection to reactive nitrogen species, extensive research and documentation confirm its specific reactivity with Fe²⁺. This guide provides a comprehensive comparison of RhoNox-1's cross-reactivity with other divalent cations and compares its performance with alternative Fe²⁺ probes.

Unparalleled Selectivity for Ferrous Iron

RhoNox-1 exhibits a remarkable selectivity for Fe²⁺ over a wide range of other biologically relevant metal ions. Experimental data consistently demonstrates that the fluorescence of RhoNox-1 is significantly enhanced only in the presence of ferrous iron.[1][2] Other metal ions, including other divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺, as well as the ferric iron (Fe³⁺), do not elicit a significant fluorescent response.[1][2] This high specificity is a key advantage of RhoNox-1 for accurately visualizing and quantifying labile Fe²⁺ pools within cellular environments.[2][3]

The mechanism behind this selectivity lies in the Fe²⁺-mediated deoxygenation of the N-oxide group on the rhodamine scaffold of RhoNox-1.[3][4] This reaction converts the weakly fluorescent RhoNox-1 into the highly fluorescent rhodamine B, leading to a "turn-on" signal.[2] This reaction is specific to the redox state of iron, with Fe²⁺ being the reactive species.[2]

Comparison of RhoNox-1 with Other Divalent Cations

The following table summarizes the cross-reactivity profile of RhoNox-1 with various divalent cations based on available experimental data.

Divalent CationReactivity with RhoNox-1Fluorescence ResponseReference
Fe²⁺ High Strong fluorescence enhancement [1][2][5]
Fe³⁺NegligibleNo significant change in fluorescence[1][2]
Ca²⁺NegligibleNo significant change in fluorescence[4]
Mg²⁺NegligibleNo significant change in fluorescence[4]
Zn²⁺NegligibleNo significant change in fluorescence[4]
Cu²⁺NegligibleNo significant change in fluorescence[4]
Mn²⁺NegligibleNo significant change in fluorescence[4]
Co²⁺NegligibleNo significant change in fluorescence[4]
Ni²⁺NegligibleNo significant change in fluorescence[4]

Alternative Fluorescent Probes for Fe²⁺ Detection

While RhoNox-1 is a leading probe for Fe²⁺ detection, several alternatives exist, each with its own characteristics.

ProbePrincipleSelectivityAdvantagesDisadvantages
CoNox-1, FluNox-1, SiRhoNox-1 N-oxide chemistry (similar to RhoNox-1)High for Fe²⁺Varied spectral properties for multicolor imagingMay have different sensitivities and reaction kinetics
Calcein Fluorescence quenching by Fe²⁺Poor; binds other divalent and trivalent cationsCommercially available and widely used"Turn-off" response, lower selectivity
Phen Green SK Fluorescence quenching by Fe²⁺Poor; binds other divalent cationsCell-impermeant version available"Turn-off" response, lower selectivity
IP-1 Chelation-assisted oxidative C-O bond cleavageGood for Fe²⁺Turn-on responseDifferent reaction mechanism

Experimental Protocols

Metal Ion Selectivity Assay for RhoNox-1

A detailed protocol for assessing the selectivity of RhoNox-1 for various metal ions can be found in the supporting information of the publication by Hirayama et al. (2013) in Chemical Science.[6] A generalized version of the protocol is as follows:

  • Preparation of Solutions:

    • Prepare a stock solution of RhoNox-1 (e.g., 1 mM in DMSO).

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM in water). The metal ions to be tested should include FeSO₄, FeCl₃, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, MnCl₂, CoCl₂, and NiCl₂.

    • Prepare a working buffer solution (e.g., 50 mM HEPES, pH 7.4).

  • Fluorescence Measurement:

    • In a cuvette, dilute the RhoNox-1 stock solution to a final concentration of 2 µM in the HEPES buffer.

    • Add the stock solution of the respective metal ion to the RhoNox-1 solution to achieve a final concentration of 20 µM (or other desired concentration).

    • Incubate the mixture at a controlled temperature (e.g., 25 °C) for a specific duration (e.g., 1 hour).

    • Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of 540 nm. The emission maximum for the product of the reaction with Fe²⁺ is typically around 575 nm.[7]

    • Repeat the measurement for each metal ion to be tested.

    • A control measurement with RhoNox-1 in buffer without any added metal ions should also be performed.

  • Data Analysis:

    • Compare the fluorescence intensity at 575 nm for each metal ion with that of the control and the Fe²⁺ sample.

    • The results will demonstrate the relative fluorescence enhancement and thus the selectivity of RhoNox-1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for testing the cross-reactivity of RhoNox-1.

G Experimental Workflow for RhoNox-1 Selectivity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RhoNox_stock RhoNox-1 Stock Solution (1 mM in DMSO) Dilution Dilute RhoNox-1 to 2 µM in Buffer RhoNox_stock->Dilution Metal_stocks Metal Ion Stock Solutions (e.g., 10 mM in H2O) (Fe²⁺, Fe³⁺, Ca²⁺, Mg²⁺, Zn²⁺, etc.) Addition Add Metal Ion (final conc. 20 µM) Metal_stocks->Addition Buffer HEPES Buffer (50 mM, pH 7.4) Buffer->Dilution Dilution->Addition Incubation Incubate (e.g., 1h at 25°C) Addition->Incubation Measurement Measure Fluorescence (Ex: 540 nm, Em: ~575 nm) Incubation->Measurement Comparison Compare Fluorescence Intensities Measurement->Comparison Conclusion Determine Selectivity Profile Comparison->Conclusion

Caption: Workflow for assessing RhoNox-1's metal ion selectivity.

Signaling Pathway Context: Labile Iron Pool

RhoNox-1 is a valuable tool for studying the labile iron pool (LIP), which consists of chelatable and redox-active iron, primarily Fe²⁺. The LIP is implicated in various cellular processes and signaling pathways, including ferroptosis, a form of iron-dependent regulated cell death.

G Role of Labile Fe²⁺ in Ferroptosis Fe3_transferrin Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) Fe3_transferrin->TfR1 Endosome Endosome TfR1->Endosome STEAP3 STEAP3 Reductase Endosome->STEAP3 Fe³⁺ DMT1 DMT1 STEAP3->DMT1 Fe²⁺ LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage/Release Fenton Fenton Reaction LIP->Fenton RhoNox1 RhoNox-1 LIP->RhoNox1 Detection ROS Reactive Oxygen Species (ROS) Fenton->ROS Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis

Caption: RhoNox-1 detects labile Fe²⁺, a key player in ferroptosis.

References

Validation

A Comparative Guide to the Quantitative Analysis of Fe(II): RhoNox-1 vs. Traditional Methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the fluorescent probe RhoNox-1 with established methods for the quantitative analysis of ferrous iron (Fe(...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fluorescent probe RhoNox-1 with established methods for the quantitative analysis of ferrous iron (Fe(II)). The objective is to equip researchers with the necessary information to select the most suitable analytical technique for their specific experimental needs, considering factors such as sensitivity, selectivity, and application context.

Performance Comparison of Fe(II) Quantification Methods

The selection of an appropriate method for Fe(II) quantification is critical for accurate and reliable experimental outcomes. This section presents a comparative summary of key performance metrics for RhoNox-1, the Ferrozine assay, the 1,10-Phenanthroline (B135089) method, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

MethodPrincipleLimit of Detection (LOD)Linear RangeSelectivityPrimary Application
RhoNox-1 "Turn-on" Fluorescence~0.2 mM[1][2]Semi-quantitative[1][2]High for Fe(II) over Fe(III) and other metal ions[3][4][5]Live-cell imaging of labile Fe(II)[4][6][7]
Ferrozine Assay Colorimetric~1.85 µg/dL (~0.33 µM)[8]Up to 1000 µg/dL (~179 µM)[8][9]Can be affected by other metal ions, requires masking agentsQuantification of Fe(II) in various samples, including cultured cells[10]
1,10-Phenanthroline Method ColorimetricAs low as 10 µg/L (~0.18 µM)[11]Obeys Beer's law[12]Interfered by strong oxidizing agents and certain metal ions[11]Determination of iron in water and other samples[12][13]
ICP-MS Mass SpectrometryAs low as 1.5 ng/L (~0.027 nM)Wide linear rangeHigh, can distinguish isotopesTrace and ultra-trace elemental analysis in biological samples[14][15][16]

Signaling Pathway and Experimental Workflow

Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing these analytical methods. The following diagrams, generated using Graphviz, illustrate the signaling pathway of RhoNox-1 and a typical experimental workflow for Fe(II) quantification.

RhoNox1_Mechanism RhoNox1_inactive RhoNox-1 (Non-fluorescent) Reaction Reductive Deoxygenation RhoNox1_inactive->Reaction Binds Fe2 Fe(II) Fe2->Reaction RhodamineB Rhodamine B (Fluorescent) Reaction->RhodamineB Catalyzes

Figure 1: RhoNox-1 signaling pathway for Fe(II) detection.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Biological Sample Lysate Cell Lysate / Tissue Homogenate Sample->Lysate Incubation Incubation with Reagent (RhoNox-1, Ferrozine, etc.) Lysate->Incubation Measurement Fluorescence/Absorbance Measurement Incubation->Measurement Quantification Quantification of Fe(II) Measurement->Quantification

Figure 2: General experimental workflow for Fe(II) quantification.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step protocols for the quantification of Fe(II) using RhoNox-1, the Ferrozine assay, the 1,10-Phenanthroline method, and ICP-MS.

Quantitative Analysis of Fe(II) using RhoNox-1

This protocol is adapted for the detection of labile Fe(II) in living cells.

Materials:

  • RhoNox-1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Suspension or adherent cells

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of Stock Solution: Dissolve 50 µg of RhoNox-1 in 110 µL of DMSO to obtain a 1 mM stock solution.[6]

  • Preparation of Working Solution: Dilute the 1 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.[6]

  • Cell Staining (Suspension Cells): a. Centrifuge cells at 1000 x g for 3-5 minutes and discard the supernatant. b. Wash the cells twice with PBS. c. Resuspend the cells to a density of 1x10^6 cells/mL in the RhoNox-1 working solution. d. Incubate at room temperature for 5-30 minutes.[6] e. Centrifuge at 400 x g for 3-4 minutes and discard the supernatant. f. Wash the cells twice with PBS. g. Resuspend the cells in serum-free cell culture medium or PBS for analysis.

  • Cell Staining (Adherent Cells): a. Culture adherent cells on sterile coverslips. b. Remove the culture medium and add 100 µL of the RhoNox-1 working solution to cover the cells. c. Incubate at room temperature for 5-30 minutes.[6] d. Wash the cells twice with medium.

  • Detection: a. Observe the cells using a fluorescence microscope with excitation at approximately 540 nm and emission at 575 nm.[6] b. Alternatively, analyze the cells by flow cytometry.

Ferrozine Assay for Fe(II) Quantification

This protocol describes a colorimetric method for the determination of Fe(II).

Materials:

Procedure:

  • Sample Preparation: Prepare samples in a suitable buffer. For total iron determination, a reduction step is necessary.

  • Reagent Preparation: a. Ferrozine Reagent: Prepare a solution of Ferrozine in a suitable buffer (e.g., sodium acetate). b. Hydroxylamine Hydrochloride: (For total iron) Dissolve hydroxylamine hydrochloride in water. c. Sodium Acetate Buffer: Prepare a sodium acetate buffer to maintain the pH between 4 and 9.[9]

  • Standard Curve Preparation: a. Prepare a series of standard iron solutions of known concentrations. b. To each standard, add the Ferrozine reagent and buffer. For total iron, also add hydroxylamine hydrochloride. c. Allow the color to develop for at least 5 minutes.[17]

  • Sample Analysis: a. To the sample, add the Ferrozine reagent and buffer. For total iron, add hydroxylamine hydrochloride and incubate to reduce Fe(III) to Fe(II). b. Allow the color to develop.

  • Measurement: a. Measure the absorbance of the standards and samples at 562 nm using a spectrophotometer.[9] b. Use a reagent blank to zero the spectrophotometer.

  • Calculation: a. Plot a standard curve of absorbance versus iron concentration. b. Determine the iron concentration in the samples from the standard curve.

1,10-Phenanthroline Method for Fe(II) Quantification

This protocol outlines a classic colorimetric method for iron determination.

Materials:

  • 1,10-Phenanthroline solution

  • Hydroxylamine hydrochloride solution

  • Sodium acetate solution

  • Standard iron solution

  • Spectrophotometer

Procedure:

  • Reagent Preparation: a. 1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in distilled water, warming if necessary.[12] b. Hydroxylamine Hydrochloride Solution: Dissolve hydroxylamine hydrochloride in distilled water.[12] c. Sodium Acetate Solution: Dissolve sodium acetate in distilled water.[12]

  • Standard Iron Solution Preparation: a. Prepare a stock solution of a known concentration of an iron salt (e.g., ferrous ammonium (B1175870) sulfate).[12] b. Prepare a series of dilutions from the stock solution to create standards.

  • Color Development: a. To an aliquot of the standard or sample, add hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II). b. Add the 1,10-phenanthroline solution. c. Add sodium acetate solution to adjust the pH.[12] d. Allow the solution to stand for at least 10 minutes for the color to develop.[12]

  • Measurement: a. Measure the absorbance of the orange-red complex at 508 nm using a spectrophotometer.[12] b. Use a reagent blank containing all reagents except the iron standard for the blank measurement.

  • Quantification: a. Create a calibration curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of iron in the unknown sample from the calibration curve.

ICP-MS for Iron Quantification

This protocol provides a general overview of the steps involved in iron analysis using ICP-MS.

Materials:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • High-purity nitric acid

  • Iron standard solutions

  • Argon gas

Procedure:

  • Sample Preparation: a. Digest biological samples (cells, tissues) using high-purity nitric acid to bring the iron into solution. This step is crucial to remove the organic matrix.

  • Instrument Setup: a. Set up the ICP-MS according to the manufacturer's instructions. b. Optimize instrument parameters such as plasma power, gas flow rates, and lens voltages for iron analysis. The isotope 56Fe is commonly monitored.[15]

  • Calibration: a. Prepare a series of iron standard solutions of known concentrations in a matrix that matches the samples as closely as possible (e.g., dilute nitric acid). b. Run the standards to generate a calibration curve.

  • Sample Analysis: a. Introduce the digested samples into the ICP-MS. b. The instrument will measure the intensity of the iron isotopes.

  • Data Analysis: a. The software will use the calibration curve to calculate the concentration of iron in the samples. b. Results are typically reported in parts per billion (ppb) or µg/L.

References

Comparative

Validating RhoNox-1 Signal with Iron Chelators: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed protocols for validating the signal from the fluorescent probe RhoNox-1 using iron chelators. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed protocols for validating the signal from the fluorescent probe RhoNox-1 using iron chelators.

While sometimes associated with nitric oxide signaling pathways due to the complex interplay of cellular redox systems, it is crucial to understand that RhoNox-1 is a highly selective fluorescent probe for the detection of intracellular ferrous iron (Fe2+).[1][2][3][4][5] Validation of its signal is therefore paramount to ensure that the observed fluorescence is a true representation of labile Fe2+ levels. This guide details the use of iron chelators as a gold-standard validation method, compares common chelators, and provides experimental protocols and data presentation formats.

The Principle of RhoNox-1 and the Necessity of Validation

RhoNox-1 is a cell-permeable probe that exhibits weak fluorescence in its native state. In the presence of Fe2+, the N-oxide group of RhoNox-1 is reduced, leading to a significant "turn-on" of a strong orange-red fluorescence.[2][6] This reaction is highly selective for Fe2+.[2][5]

However, in complex biological systems, various factors can influence fluorescence signals. Therefore, it is essential to validate that the fluorescence increase observed after applying RhoNox-1 is genuinely due to its interaction with Fe2+. The most common and effective method for this is the use of a cell-permeable iron chelator. The logic is straightforward: if the RhoNox-1 signal is dependent on Fe2+, then the introduction of a high-affinity Fe2+ chelator will sequester the available iron, preventing it from reacting with the probe and thus suppressing the fluorescence signal.

Comparative Analysis of Iron Chelators for RhoNox-1 Signal Validation

The choice of iron chelator is critical for successful validation. The ideal chelator should be cell-permeable, have a high affinity for Fe2+, and exhibit minimal off-target effects at the concentrations used. Here, we compare two commonly used iron chelators: 2,2'-Bipyridyl (Bpy) and Deferoxamine (B1203445) (DFO).

Feature2,2'-Bipyridyl (Bpy)Deferoxamine (DFO)
Mechanism of Action A bidentate ligand that forms a stable complex with Fe2+ through its two nitrogen donor atoms.[7]A hexadentate siderophore with a very high and specific affinity for ferric iron (Fe3+), but can also chelate Fe2+.[8][9]
Primary Iron Target Ferrous Iron (Fe2+)[10]Ferric Iron (Fe3+)[8]
Cell Permeability Readily cell-permeable due to its lipophilic nature.[11][12]Generally considered less cell-permeable than Bpy, often used at higher concentrations or for longer incubation times.[13]
Typical Working Concentration 50-100 µM[11]100 µM - 1 mM[13][14]
Speed of Action Rapid, suitable for acute validation experiments.[11]Slower, may require longer pre-incubation times.[14]
Considerations Can be toxic at higher concentrations or with prolonged exposure.Its primary affinity for Fe3+ may be a limitation for specifically validating an Fe2+ probe, although it does chelate Fe2+.

Experimental Protocols

Below are detailed protocols for the validation of the RhoNox-1 signal in cultured mammalian cells using an iron chelator.

Materials
  • RhoNox-1

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 2,2'-Bipyridyl (Bpy) or Deferoxamine (DFO)

  • Cells of interest cultured on a suitable imaging dish or plate

  • Fluorescence microscope or flow cytometer

Protocol 1: Validation using Fluorescence Microscopy
  • Cell Preparation: Seed cells on a glass-bottom dish or chamber slide and culture overnight to allow for adherence.

  • RhoNox-1 Loading:

    • Prepare a 1 mM stock solution of RhoNox-1 in DMSO.

    • Dilute the stock solution in a serum-free cell culture medium to a final working concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the RhoNox-1 working solution to the cells and incubate for 30-60 minutes at 37°C.

  • Iron Chelator Treatment (Validation Step):

    • For the chelator-treated group, pre-incubate a separate set of cells with a cell-permeable iron chelator (e.g., 100 µM Bpy) for 30-60 minutes before and during RhoNox-1 loading.

    • For a positive control, you can induce an increase in intracellular labile iron by treating cells with an iron source like ferric ammonium (B1175870) citrate (B86180) (FAC) or hemin, prior to RhoNox-1 loading.

  • Imaging:

    • After incubation, wash the cells twice with PBS to remove excess probe.

    • Add fresh imaging medium (e.g., PBS or phenol (B47542) red-free medium) to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters for RhoNox-1 (Excitation/Emission: ~540/575 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of the cells in the different treatment groups (Control, Iron-treated, Iron-treated + Chelator).

Expected Results
Treatment GroupExpected RhoNox-1 FluorescenceInterpretation
Control (untreated cells) Low basal fluorescenceRepresents the endogenous labile Fe2+ pool.
Iron-Treated (e.g., FAC) High fluorescenceIncreased intracellular labile Fe2+ leads to RhoNox-1 activation.
Iron-Treated + Chelator (e.g., Bpy) Low fluorescence (similar to control)The chelator sequesters Fe2+, preventing RhoNox-1 activation and validating the signal's iron dependency.
Control + Chelator Lower than basal fluorescenceThe chelator sequesters the endogenous labile Fe2+ pool.

Visualizing the Process: Diagrams

RhoNox-1 Activation by Ferrous Iron

RhoNox1_Activation RhoNox1_inactive RhoNox-1 (Weakly Fluorescent) RhoNox1_active Reduced RhoNox-1 (Highly Fluorescent) RhoNox1_inactive->RhoNox1_active N-oxide reduction Fe2 Fe²⁺ (Labile Iron) Fe2->RhoNox1_inactive Validation_Workflow start Seed Cells induce_fe Induce Iron Overload (Optional) start->induce_fe add_chelator Add Iron Chelator (e.g., Bpy) induce_fe->add_chelator add_rhonox1 Load with RhoNox-1 add_chelator->add_rhonox1 wash Wash Cells add_rhonox1->wash image Fluorescence Imaging/Flow Cytometry wash->image analyze Quantify Fluorescence image->analyze Chelator_Validation cluster_no_chelator Without Chelator cluster_with_chelator With Chelator Fe2_1 Fe²⁺ RhoNox1_1 RhoNox-1 Fe2_1->RhoNox1_1 Reacts Fluorescence_high Strong Fluorescence RhoNox1_1->Fluorescence_high Results in Fe2_2 Fe²⁺ Chelator Iron Chelator (e.g., Bpy) Fe2_2->Chelator Sequestered by RhoNox1_2 RhoNox-1 Chelator->RhoNox1_2 Prevents interaction Fluorescence_low Weak Fluorescence RhoNox1_2->Fluorescence_low Results in

References

Validation

A Comparative Guide to N-oxide Based Probes for Fe(II) Detection

For Researchers, Scientists, and Drug Development Professionals The accurate detection of ferrous iron (Fe(II)) is crucial for understanding its multifaceted roles in biological systems and its implications in various pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of ferrous iron (Fe(II)) is crucial for understanding its multifaceted roles in biological systems and its implications in various pathological conditions. N-oxide-based fluorescent probes have emerged as a powerful tool for the selective, real-time visualization of labile Fe(II) pools in living cells. This guide provides a comprehensive comparison of prominent N-oxide-based probes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable probe for their specific needs.

Signaling Pathway of N-oxide Based Probes

The underlying principle of N-oxide-based probes is a selective chemical reaction with Fe(II). The N-oxide moiety in the probe molecule effectively quenches its fluorescence. In the presence of Fe(II), the N-oxide is deoxygenated, leading to the restoration of the fluorophore's conjugation and a subsequent "turn-on" fluorescent signal. This reaction is highly specific to Fe(II), minimizing interference from other metal ions.

Signaling_Pathway Probe (N-oxide) Probe (N-oxide) Reaction Fe(II)-mediated Deoxygenation Probe (N-oxide)->Reaction Fe(II) Fe(II) Fe(II)->Reaction Activated Probe\n(Fluorophore) Activated Probe (Fluorophore) Reaction->Activated Probe\n(Fluorophore) Fe(III) Fe(III) Reaction->Fe(III) Fluorescence Fluorescence Activated Probe\n(Fluorophore)->Fluorescence

Caption: Fe(II)-mediated deoxygenation of N-oxide probes.

Performance Comparison of N-oxide Based Probes

The selection of an appropriate Fe(II) probe depends on various factors, including the desired spectral properties, sensitivity, and response time. The following table summarizes the key performance metrics of several widely used N-oxide-based probes.

ProbeExcitation (nm)Emission (nm)Fluorescence Enhancement (-fold)Quantum Yield (Φ) off/onMolar Extinction Coefficient (ε, M-1cm-1)Response TimeLimit of Detection (LOD)
CoNox-1 40545010[1]0.04 / 0.92[2]29,500[1]~1 hour[1]Not sensitive enough for endogenous Fe(II)[1]
FluNox-1 48851530[1]0.08 / 0.15[2]Not Reported~1 hour[1]Not sensitive enough for endogenous Fe(II)[1]
SiRhoNox-1 63065060[1]0.08 / 0.34[2]Not Reported< 30 min[1]Sensitive enough for endogenous Fe(II)[1]
RhoNox-1 55557530[3][4]0.01 / >0.8[3]Not Reported~1 hour[3][5]~0.2 µM[5]
FerroOrange (RhoNox-4) 542572>100[6]Not ReportedNot Reported~30 min[7]Not Reported
MDJ-O 53572049Not ReportedNot Reported5 min3.09 µM

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are methodologies for key experiments involving N-oxide-based Fe(II) probes.

General Workflow for Live Cell Imaging of Fe(II)

This workflow outlines the typical steps for visualizing intracellular labile Fe(II) using an N-oxide-based probe.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Data Acquisition Cell_Culture Culture cells to desired confluency Treatment Induce Fe(II) changes (e.g., with FAC or chelators) Cell_Culture->Treatment Probe_Loading Incubate cells with N-oxide probe solution Treatment->Probe_Loading Wash Wash cells to remove excess probe (optional) Probe_Loading->Wash Imaging Acquire images using fluorescence microscopy Wash->Imaging Analysis Quantify fluorescence intensity Imaging->Analysis

Caption: General workflow for live-cell imaging of Fe(II).

Protocol for In Vitro Selectivity Assay

Objective: To determine the selectivity of the N-oxide probe for Fe(II) over other biologically relevant metal ions.

Materials:

  • N-oxide probe stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer (50 mM, pH 7.4)

  • FeSO₄ solution (e.g., 1 mM in water, freshly prepared)

  • Solutions of other metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂, MgCl₂, CaCl₂, etc.) at appropriate concentrations

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the N-oxide probe (e.g., 2 µM) in HEPES buffer.

  • To individual wells of the 96-well plate, add the probe working solution.

  • Add the solution of Fe(II) or other metal ions to the respective wells to a final concentration (e.g., 20 µM for transition metals, 1 mM for alkali and alkaline earth metals).

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the probe.

  • Compare the fluorescence intensity of the probe in the presence of different metal ions to that with Fe(II).

Protocol for Live Cell Imaging with FerroOrange

Objective: To visualize and quantify intracellular labile Fe(II) in living cells.

Materials:

  • FerroOrange stock solution (1 mM in DMSO)

  • Serum-free cell culture medium or HBSS buffer

  • Cells cultured on glass-bottom dishes or appropriate imaging plates

  • Ammonium (B1175870) iron(II) sulfate (B86663) (optional, as a positive control)

  • 2,2'-bipyridyl (Bpy) (optional, as a negative control/chelator)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a 1 µM working solution of FerroOrange in serum-free medium or HBSS. This solution should be used immediately.[7]

  • Wash the cells three times with the same serum-free medium or HBSS to remove any residual serum.[7]

  • (Optional) For positive and negative controls, pre-treat cells with ammonium iron(II) sulfate or Bpy, respectively, for a designated time.

  • Add the 1 µM FerroOrange working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[7]

  • Imaging can be performed without washing the cells to avoid leakage of the probe.[8]

  • Acquire fluorescence images using a microscope with excitation around 542 nm and emission detection around 572 nm.

  • Analyze the images to quantify the intracellular fluorescence intensity.

Conclusion

N-oxide-based probes offer a versatile and highly selective platform for the detection of Fe(II) in biological systems. Probes such as SiRhoNox-1 and FerroOrange demonstrate high sensitivity and are suitable for detecting endogenous levels of labile Fe(II). The choice of probe should be guided by the specific experimental requirements, including the desired emission color for multiplexing with other fluorescent markers and the sensitivity needed for the biological question at hand. The provided protocols offer a starting point for the successful application of these powerful tools in elucidating the intricate roles of ferrous iron in health and disease.

References

Comparative

A Comparative Guide to RhoNox-1 and Alternatives for the Detection of Labile Ferrous Iron

For researchers, scientists, and drug development professionals investigating the intricate roles of iron in biological systems, the accurate detection of labile ferrous iron (Fe2+) is paramount. This guide provides a co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of iron in biological systems, the accurate detection of labile ferrous iron (Fe2+) is paramount. This guide provides a comprehensive comparison of RhoNox-1, a widely used fluorescent probe for Fe2+, with its derivatives and other alternative probes. The information presented herein is collated from various validation studies to assist in the selection of the most suitable tool for specific research needs.

Introduction to RhoNox-1

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe2+).[1] It operates on a "turn-on" mechanism, where it remains in a non-fluorescent state until it reacts with Fe2+, generating a stable, orange-red fluorescent product.[1] This reaction is irreversible and highly selective for Fe2+ over other biologically relevant metal ions, including ferric iron (Fe3+).[2] RhoNox-1 has been successfully employed to visualize and semi-quantify labile Fe2+ pools in living cells and tissue sections, with a tendency to localize in the Golgi apparatus.[1][3]

Mechanism of Action of RhoNox-1

The fluorescence of RhoNox-1 is initially quenched by an N-oxide group. In the presence of Fe2+, the N-oxide is reduced, leading to the restoration of the rhodamine fluorophore's conjugation and a subsequent increase in fluorescence intensity. This reaction forms the basis of its utility as a selective Fe2+ sensor.

RhoNox1_Mechanism RhoNox1_off RhoNox-1 (Non-fluorescent) N-oxide RhoNox1_on Rhodamine Product (Fluorescent) RhoNox1_off->RhoNox1_on Reduction Fe2 Fe²⁺ Fe2->RhoNox1_off Fe3 Fe³⁺ Fe2->Fe3 Oxidation

Caption: Mechanism of RhoNox-1 activation by ferrous iron.

Comparative Analysis of RhoNox-1 and its Alternatives

Several other fluorescent probes have been developed for the detection of labile Fe2+, each with distinct characteristics. The following tables provide a comparative overview of RhoNox-1, its derivatives (HMRhoNox-M and SiRhoNox-1/FerroFarRed), and other notable alternatives.

Spectral and Performance Characteristics
ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ)Fold Change (upon Fe2+ binding)Cellular LocalizationKey Features
RhoNox-1 540[1][3]575[1][3]0.01 (quenched)[4]~30-fold[5][6]Golgi apparatus[1][3]First-generation turn-on probe for Fe2+, high selectivity.[4]
HMRhoNox-M 550[6]575[3][6]Low (non-fluorescent form)~60-fold[5][3][4]Lysosomes[3][4][7]Improved turn-on contrast compared to RhoNox-1.[5][8]
SiRhoNox-1 (FerroFarRed) 575/630[6][9]660/665[6][9]0.08 (quenched)[10]~60-fold[6]Endoplasmic Reticulum[9]Far-red emission, suitable for flow cytometry.[9]
FerroOrange 532 (recommended)[9]~570--CytosolHigh sensitivity for ferrous ions.[9]
FIP-1 (FRET Iron Probe 1) -Ratiometric---FRET-based ratiometric detection of Fe2+.[6]
IP1 (Iron Probe 1) 470[6]508[6]-~6-fold[6]-Exploits iron-mediated oxidative C-O bond cleavage.[11]
COU-LIP-1 -----Monitors labile iron pools in macrophage activation and ferroptosis.[12]
Selectivity Profile

The selectivity of a fluorescent probe is critical for accurate measurements. RhoNox-1 and its derivatives exhibit high selectivity for Fe2+ over other metal ions.

ProbeFe2+Fe3+Other Divalent Metals (e.g., Cu2+, Zn2+, Mn2+)
RhoNox-1 High[5][4]No significant response[5][4]No significant response[4]
HMRhoNox-M High[5][3]No significant response[5][3]No significant response[5][3]
SiRhoNox-1 High[10]No significant response[10]No significant response[10]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are summarized protocols for cell staining with RhoNox-1 and HMRhoNox-M.

General Workflow for Cellular Fe2+ Detection

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Imaging and Analysis Cell_Culture Culture cells to desired confluency Treatment Treat cells with experimental compounds (e.g., iron supplements, chelators) Cell_Culture->Treatment Prepare_Probe Prepare working solution of fluorescent probe Incubate_Probe Incubate cells with probe solution Prepare_Probe->Incubate_Probe Wash Wash cells to remove excess probe Incubate_Probe->Wash Acquire_Images Acquire images using fluorescence microscopy or flow cytometry Wash->Acquire_Images Analyze_Data Quantify fluorescence intensity Acquire_Images->Analyze_Data

Caption: A generalized workflow for cellular Fe²⁺ detection.

RhoNox-1 Staining Protocol for Adherent Cells
  • Preparation of RhoNox-1 Stock Solution: Dissolve 50 µg of RhoNox-1 in 110 µL of DMSO to obtain a 1 mM stock solution.[3]

  • Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration may need to be determined experimentally.[3]

  • Cell Staining:

    • Culture adherent cells on sterile coverslips.

    • Remove the culture medium and wash the cells with PBS.

    • Add the RhoNox-1 working solution to the cells and incubate for 5-30 minutes at room temperature.[3]

    • Wash the cells twice with PBS to remove the excess probe.[3]

  • Imaging: Mount the coverslip and observe the cells under a fluorescence microscope with appropriate filters (Ex/Em: ~540/575 nm).[3]

HMRhoNox-M Staining Protocol for Live Cells
  • Preparation of HMRhoNox-M Stock Solution: Dissolve 50 µg of HMRhoNox-M in 128 µL of DMSO to prepare a 1 mM stock solution.[4]

  • Cell Seeding: Seed cells (e.g., A549) in a suitable culture medium and grow for 24 hours.[4]

  • Experimental Treatment (Optional): Incubate cells with desired compounds (e.g., 100 µM Fe(II) or 5 µM iron-loaded transferrin) in serum-free medium for 30 minutes.[4]

  • Washing: Wash the cells three times with Hank's solution.[4]

  • Probe Incubation: Incubate the cells with 1 µM HMRhoNox-M solution in a CO2 incubator for 30 minutes.[4]

  • Counterstaining (Optional): A nuclear counterstain like DAPI can be added 10 minutes before the end of the incubation.[4]

  • Final Wash and Imaging: Wash the cells with Hank's solution and analyze using a fluorescence microscope.[4]

Conclusion

The selection of a fluorescent probe for labile Fe2+ detection is contingent upon the specific experimental requirements, including the desired cellular localization, the spectral properties compatible with available instrumentation, and the required sensitivity. RhoNox-1 remains a valuable and well-validated tool, particularly for its high selectivity. Its derivatives, HMRhoNox-M and SiRhoNox-1, offer advantages such as improved signal-to-noise ratio and far-red emission, respectively, expanding the experimental possibilities. Other alternatives like FerroOrange and FRET-based probes provide further options for researchers studying the dynamic roles of labile iron in cellular physiology and pathology. Careful consideration of the comparative data presented in this guide will aid in making an informed decision for robust and reliable experimental outcomes.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for RhoNox-1

Essential Safety and Handling Information RhoNox-1 is typically supplied as a solid and dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2][3][5] Both the compound itself and the solvent req...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

RhoNox-1 is typically supplied as a solid and dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][2][3][5] Both the compound itself and the solvent require careful handling and disposal as chemical waste. It is crucial to treat all materials that have come into contact with RhoNox-1, including stock solutions, working solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as hazardous waste.

Quantitative Data and Chemical Properties

A summary of the key quantitative data for RhoNox-1 is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₀N₂O₄[5]
Molecular Weight 458.55 g/mol [5]
Excitation Wavelength (Ex) ~540 nm[1][2][3][5][6]
Emission Wavelength (Em) ~575 nm[1][2][3][5][6]
Appearance Solid[4]
Common Solvent Dimethyl sulfoxide (DMSO)[1][2][3][4][5]
Storage Temperature (Solid) ≤ -20°C, desiccated and protected from light[4]
Storage Temperature (Stock Solution) -80°C (up to 6 months); -20°C (up to 1 month), protected from light[1]

Experimental Protocols: A Note on Disposal

While detailed experimental protocols for the use of RhoNox-1 are available from suppliers, they do not typically include disposal procedures.[1][2][3][5][6] The following disposal plan is based on general best practices for laboratory chemical waste.

Step-by-Step Disposal Plan for RhoNox-1

1. Waste Segregation and Collection:

  • Liquid Waste:

    • All solutions containing RhoNox-1, including unused working solutions and supernatant from cell-based assays, should be collected in a designated, leak-proof, and chemically compatible waste container.

    • Given that DMSO is the solvent, the waste container should be suitable for organic solvent waste.

    • Do not mix RhoNox-1 waste with other incompatible waste streams.

  • Solid Waste:

    • All labware that has come into contact with RhoNox-1, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, clearly labeled container for solid chemical waste.

    • These items should be considered chemically contaminated and not be disposed of in regular or biohazardous trash.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "RhoNox-1," the solvent "Dimethyl Sulfoxide," and the approximate concentration and quantity.

  • Follow your institution's specific labeling requirements.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.

  • Store in a well-ventilated area, away from sources of ignition, as DMSO is combustible.

4. Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not pour RhoNox-1 solutions down the drain.

  • The primary method for the final disposal of organic solvent waste is typically incineration by a licensed waste management facility.

Mandatory Visualizations

Logical Workflow for RhoNox-1 Disposal

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A RhoNox-1 Solution (in DMSO) C Liquid Chemical Waste Container (Organic Solvent Compatible) A->C B Contaminated Labware (Tips, Tubes, Gloves) D Solid Chemical Waste Container B->D E Label Container: 'Hazardous Waste - RhoNox-1 in DMSO' C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) F->G H Arrange for Professional Waste Pickup G->H I Incineration via Licensed Facility H->I

A flowchart illustrating the proper disposal workflow for RhoNox-1 waste.

References

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